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  • Product: 5-Bromo-4-hydroxy-2-methoxypyridine
  • CAS: 1420034-40-7

Core Science & Biosynthesis

Foundational

5-Bromo-4-hydroxy-2-methoxypyridine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-hydroxy-2-methoxypyridine Introduction Heterocyclic compounds, particularly pyridine derivatives, form the structural core of countless pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-hydroxy-2-methoxypyridine

Introduction

Heterocyclic compounds, particularly pyridine derivatives, form the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Their versatile reactivity and biological significance make them a focal point of synthetic chemistry. This guide provides a comprehensive technical overview of 5-Bromo-4-hydroxy-2-methoxypyridine, a functionalized pyridine scaffold with significant potential as a building block in medicinal chemistry and drug development. The strategic placement of its bromo, hydroxyl, and methoxy groups offers multiple reactive handles for constructing complex molecular architectures.

This document, intended for researchers, chemists, and drug development professionals, details a robust synthetic pathway for 5-Bromo-4-hydroxy-2-methoxypyridine, rooted in established chemical principles. We will explore the causality behind the chosen synthetic strategy and provide detailed, self-validating protocols for both its synthesis and its comprehensive characterization by modern spectroscopic methods.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below.

PropertyValue
IUPAC Name 5-Bromo-2-methoxy-4-pyridinol
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and Methanol

Synthetic Strategy and Workflow

The synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine is most effectively approached through a multi-step pathway that leverages a stable, readily available precursor. A direct, one-pot synthesis is challenging due to the difficulty of selectively functionalizing the pyridine ring at three specific positions.

Our proposed strategy hinges on the selective demethylation of a dimethoxy precursor. This approach is advantageous because the methoxy groups act as protecting groups and can influence the regioselectivity of the bromination step. The 4-methoxy group is typically more susceptible to cleavage than the 2-methoxy group, providing a reliable method for introducing the 4-hydroxy functionality at the final stage. This method has been successfully applied in the synthesis of related quinoline alkaloids.[1][2][3][4]

The overall workflow is visualized below.

SynthesisWorkflow Start 2,4-Dimethoxypyridine (Starting Material) Bromination Bromination (N-Bromosuccinimide) Start->Bromination Step 1 Intermediate 5-Bromo-2,4-dimethoxypyridine (Intermediate) Bromination->Intermediate Demethylation Selective Demethylation (e.g., Thiolate Anion) Intermediate->Demethylation Step 2 Product 5-Bromo-4-hydroxy-2-methoxypyridine (Final Product) Demethylation->Product

Caption: Synthetic pathway for 5-Bromo-4-hydroxy-2-methoxypyridine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of the target compound.

Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyridine

This procedure is based on the electrophilic bromination of an activated pyridine ring. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent. The reaction is analogous to the bromination of other electron-rich heterocyclic systems.[5][6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and dried under nitrogen, dissolve 2,4-dimethoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform (10 mL per 1 mmol of starting material).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-2,4-dimethoxypyridine as a solid.

Step 2: Selective Demethylation to 5-Bromo-4-hydroxy-2-methoxypyridine

The selective cleavage of the 4-methoxy group is achieved using a nucleophilic demethylating agent. Reagents like sodium trimethylsilanethiolate or other thiolate anions in a polar aprotic solvent are effective for this transformation, as they preferentially attack the more accessible 4-position.[7]

Protocol:

  • Reagent Preparation: In a flame-dried, nitrogen-flushed flask, prepare the demethylating agent. For example, add sodium hydride (1.5 eq.) to a solution of trimethylsilanethiol (1.5 eq.) in 1,3-dimethyl-2-imidazolidinone (DMI) at 0 °C.

  • Reaction Setup: Add the intermediate, 5-Bromo-2,4-dimethoxypyridine (1.0 eq.), to the solution of the demethylating agent.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and carefully quench with water. Acidify the solution to pH ~5-6 with 1M HCl. A precipitate should form.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Bromo-4-hydroxy-2-methoxypyridine.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive structural profile.

AnalyticalWorkflow Product Purified Product (5-Bromo-4-hydroxy-2-methoxypyridine) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[8]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed) in a 5 mm NMR tube.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected Spectroscopic Data:

¹H NMR (Predicted, in DMSO-d₆)
Chemical Shift (δ) ppm Assignment & Rationale
~10.0-11.0 (s, 1H, br)-OH proton. Broad singlet, exchangeable with D₂O.
~8.1 (s, 1H)H-6 proton. Singlet due to no adjacent protons. Shifted downfield by the electronegative nitrogen.
~6.9 (s, 1H)H-3 proton. Singlet due to no adjacent protons.
~3.9 (s, 3H)-OCH₃ protons. Sharp singlet in the aliphatic region.
¹³C NMR (Predicted, in DMSO-d₆)
Chemical Shift (δ) ppm Assignment & Rationale
~165.0C-4. Attached to the hydroxyl group.
~160.0C-2. Attached to the methoxy group and nitrogen.
~145.0C-6. Aromatic CH, downfield due to nitrogen.
~110.0C-3. Aromatic CH.
~95.0C-5. Attached to bromine, significant upfield shift.
~56.0-OCH₃ carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10]

Protocol:

  • Sample Preparation: Acquire the spectrum using either a KBr pellet method or by placing a small amount of the solid product directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Assignment
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic, -OCH₃)
1600-1450C=C and C=N ring stretching vibrations
~1250C-O stretch (asymmetric, aryl ether)
~1050C-O stretch (symmetric, aryl ether)
~700-550C-Br stretch
Mass Spectrometry (MS)

MS is essential for determining the molecular weight and confirming the elemental composition via the isotopic pattern.[8]

Protocol:

  • Sample Introduction: Introduce a dilute solution of the product in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion for Electrospray Ionization (ESI) or use a solid probe for Electron Ionization (EI).

  • Data Acquisition: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass.

Expected Mass Spectrometry Data:

Analysis Type Expected m/z Value & Rationale
Molecular Ion [M+H]⁺ (ESI) 203.97 / 205.97: The presence of a near 1:1 ratio for this pair of peaks is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br/⁸¹Br).
Exact Mass (HRMS) 203.9682 (for C₆H₇⁷⁹BrNO₂⁺): Confirms the elemental formula C₆H₆BrNO₂.

Conclusion

This technical guide outlines a logical and robust pathway for the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine, a valuable heterocyclic building block. The proposed route, involving the bromination of a dimethoxy precursor followed by selective demethylation, provides a reliable method for obtaining the target compound. The detailed protocols for synthesis and the comprehensive guide to structural characterization via NMR, IR, and MS serve as a practical framework for researchers. The successful synthesis and validation of this compound will enable its application in the development of novel molecular entities for the pharmaceutical and agrochemical industries.

References

  • Journal of Chemical, Environmental and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • Google Patents.
  • PubChem. 5-Bromo-2-methoxypyridine. [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. [Link]

  • PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]

  • ResearchGate. Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

  • PubMed. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]

  • IndiaMART. 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde. [Link]

  • PrepChem.com. Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Semantic Scholar. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]

  • Semantic Scholar. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • University of Hertfordshire. Demethylation of 2,4-dimethoxquinolines: the synthesis of atanine. [Link]

  • SpectraBase. 5-Bromo-2-methoxy-4-methylpyridine. [Link]

Sources

Exploratory

Spectroscopic Blueprint of 5-Bromo-4-hydroxy-2-methoxypyridine: A Technical Guide for Researchers

Introduction 5-Bromo-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a hydroxyl group, and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a hydroxyl group, and a methoxy group on the pyridine scaffold presents a versatile platform for the synthesis of novel bioactive molecules. Understanding the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products.

This technical guide provides a comprehensive, in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromo-4-hydroxy-2-methoxypyridine. As no public spectral data for this specific molecule is readily available, this document leverages established principles of spectroscopy and extensive data from analogous substituted pyridines to construct a reliable predictive model. This approach not only offers a spectral blueprint for this molecule but also serves as an instructional resource for interpreting the spectra of complex heterocyclic systems.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 5-Bromo-4-hydroxy-2-methoxypyridine is presented below.

PropertyPredicted Value
Molecular FormulaC₆H₆BrNO₂
Molecular Weight203.02 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, Methanol, Chloroform
pKa (hydroxyl proton)~8-9

Spectroscopic Analysis: A Predictive Approach

The following sections detail the predicted spectral data for 5-Bromo-4-hydroxy-2-methoxypyridine. The predictions are grounded in the well-documented effects of individual substituents on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are discussed below. The analysis assumes a deuterated solvent that does not exchange with the hydroxyl proton, such as DMSO-d₆.

The ¹H NMR spectrum of 5-Bromo-4-hydroxy-2-methoxypyridine is expected to be relatively simple, exhibiting three distinct signals: two aromatic protons and a methoxy group singlet. The hydroxyl proton may appear as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Broad Singlet1HOHThe acidic proton of the hydroxyl group will appear as a broad signal at a downfield chemical shift due to hydrogen bonding with the solvent.
~7.8 - 8.0Singlet1HH-6The proton at the 6-position is adjacent to the nitrogen atom, which is electron-withdrawing, causing a downfield shift. It is a singlet due to the absence of adjacent protons.
~6.5 - 6.7Singlet1HH-3The proton at the 3-position is ortho to the electron-donating methoxy group and para to the electron-donating hydroxyl group, resulting in an upfield shift. It appears as a singlet.
~3.8 - 4.0Singlet3HOCH₃The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.

Causality Behind Chemical Shift Predictions:

  • Electron-Withdrawing Nitrogen: The nitrogen atom in the pyridine ring is electronegative and deshields adjacent protons, particularly at the C-2 and C-6 positions.

  • Substituent Effects:

    • -OH (hydroxyl): An electron-donating group that shields ortho and para protons.

    • -OCH₃ (methoxy): A strong electron-donating group that shields ortho and para protons.

    • -Br (bromo): An electron-withdrawing group through induction but can have some electron-donating resonance effects. Its overall effect is a moderate deshielding.

The interplay of these effects leads to the predicted chemical shifts. The H-6 proton is primarily influenced by the adjacent nitrogen, leading to its downfield position. The H-3 proton is shielded by the ortho-methoxy and para-hydroxyl groups, placing it significantly upfield.

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2The carbon bearing the methoxy group is significantly deshielded.
~155 - 160C-4The carbon attached to the hydroxyl group is also strongly deshielded.
~145 - 150C-6The carbon adjacent to the nitrogen is deshielded.
~110 - 115C-3This carbon is shielded by the adjacent electron-donating groups.
~100 - 105C-5The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine.
~55 - 60OCH₃This is the typical chemical shift range for a methoxy carbon attached to an aromatic ring.

Expertise in Spectral Interpretation: The prediction of ¹³C chemical shifts in substituted pyridines can be complex. Additivity rules, while useful, must be applied with caution due to the potential for non-additive effects in polysubstituted systems.[1][2] The predicted values above are based on a qualitative understanding of substituent effects on the pyridine ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-4-hydroxy-2-methoxypyridine will be characterized by absorptions corresponding to O-H, C-H, C=C, C=N, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, StrongO-H stretch (hydrogen-bonded)
3000 - 3100MediumAromatic C-H stretch
2850 - 2950MediumAliphatic C-H stretch (methoxy)
1580 - 1620StrongC=C and C=N ring stretching
1450 - 1550Medium-StrongC=C and C=N ring stretching
1200 - 1300StrongAryl C-O stretch (asymmetric)
1000 - 1100StrongAryl C-O stretch (symmetric) & C-Br stretch

Trustworthiness of Protocol: To obtain a high-quality IR spectrum, the sample must be free of water. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are the preferred techniques. The broadness of the O-H stretch is a key diagnostic feature, indicating the presence of hydrogen bonding.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 203 and 205, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5]

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A peak at m/z 188/190. This is a common fragmentation for methoxy-substituted aromatics.

    • Loss of carbon monoxide (-CO): A peak at m/z 175/177, arising from the fragmentation of the pyridine ring.

    • Loss of a bromine radical (-•Br): A peak at m/z 124.

    • Loss of the methoxy group (-•OCH₃): A peak at m/z 172/174.

Self-Validating System: The presence of the bromine isotopic pattern in the molecular ion and in bromine-containing fragments is a powerful diagnostic tool that confirms the presence and number of bromine atoms in the molecule.

Experimental Protocols

NMR Sample Preparation (A Self-Validating Protocol)
  • Dry the Sample: Ensure the 5-Bromo-4-hydroxy-2-methoxypyridine sample is thoroughly dried under high vacuum to remove any residual solvent or water.

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the dried sample.

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D). The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

Visualizations

Molecular Structure

Caption: Molecular structure of 5-Bromo-4-hydroxy-2-methoxypyridine.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 5-Bromo-4-hydroxy-2-methoxypyridine. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a detailed spectral blueprint that will be invaluable for researchers working with this compound. The provided methodologies and interpretations are designed to ensure the highest level of scientific integrity and to empower scientists in their drug discovery and development endeavors.

References

  • Breitmaier, E., & Voelter, W. (1987).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, B. C. (1999).

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-hydroxy-2-methoxypyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous and organic solubility, as well as the chemical stability, of the novel compound 5-Br...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous and organic solubility, as well as the chemical stability, of the novel compound 5-Bromo-4-hydroxy-2-methoxypyridine. Given the limited publicly available data on this specific molecule, this document emphasizes robust experimental protocols and the underlying scientific principles, enabling researchers to generate reliable data for their specific applications.

Introduction and Physicochemical Profile

5-Bromo-4-hydroxy-2-methoxypyridine belongs to the pyridine class of heterocyclic compounds. Pyridine and its derivatives are integral scaffolds in medicinal chemistry and materials science due to their versatile chemical reactivity and biological activity.[1] The unique substitution pattern of this compound—a bromine atom, a hydroxyl group, and a methoxy group—suggests its potential as a valuable intermediate in the synthesis of more complex molecules.[1]

Before embarking on any experimental work, a thorough understanding of a compound's fundamental physicochemical properties, namely its solubility and stability, is paramount. These characteristics directly influence its handling, formulation, bioavailability, and shelf-life. This guide will provide the necessary protocols to establish a comprehensive profile for 5-Bromo-4-hydroxy-2-methoxypyridine.

Inferred Physicochemical Properties

While specific experimental data for 5-Bromo-4-hydroxy-2-methoxypyridine is scarce, we can infer certain properties based on its structural motifs. The pyridine ring imparts a basic character, while the hydroxyl group can act as a weak acid. The interplay of these functional groups will dictate the compound's behavior in solutions of varying pH.

Aqueous Solubility Determination

The solubility of a compound is a critical parameter, influencing its absorption and distribution in biological systems. It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium. It's a high-throughput screening method often used in early drug discovery.[2][3][4][5]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It is considered the 'gold standard' for solubility measurement.[6][7]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of 5-Bromo-4-hydroxy-2-methoxypyridine in various aqueous buffers.

Materials:

  • 5-Bromo-4-hydroxy-2-methoxypyridine (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Glycine-HCl buffer, pH 3.0

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid 5-Bromo-4-hydroxy-2-methoxypyridine to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium. A 24-hour incubation is typically adequate, but it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.

  • Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see Section 3.2).

  • Repeat the experiment in triplicate for each buffer system.

Data Presentation: Solubility Profile
Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS7.425
Citrate Buffer5.025
Glycine-HCl Buffer3.025
PBS7.437
Citrate Buffer5.037
Glycine-HCl Buffer3.037
Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to vial prep2 Add known volume of buffer prep1->prep2 equil Shake at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC-UV ana1->ana2 result Solubility Data ana2->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a compound changes over time under the influence of environmental factors such as temperature, humidity, light, and pH.[8] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10][11][12]

Forced Degradation Studies

Objective: To identify the degradation pathways of 5-Bromo-4-hydroxy-2-methoxypyridine under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Expose aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method.

Stress Conditions: [8][13]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. If no degradation is observed after 24 hours, repeat with 1 M HCl.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. If no degradation is observed after 8 hours, repeat with 1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Also, incubate a solution of the compound at 60°C.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[14][15][16][17][18]

Objective: To develop and validate an RP-HPLC method for the quantification of 5-Bromo-4-hydroxy-2-methoxypyridine and its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound and also scan a broader range (e.g., 200-400 nm) with the PDA detector to identify peaks of degradation products.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its specificity, which is demonstrated by the separation of the main compound from all degradation products, as generated in the forced degradation studies.

Data Presentation: Stability Summary
Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C8h
3% H₂O₂, RT12h
Dry Heat, 80°C48h
Photolysis (ICH Q1B)1.2 million lux hours
Workflow for Stability Assessment

G cluster_stress Forced Degradation cluster_method_dev Analytical Method cluster_analysis Analysis of Stressed Samples stress_acid Acid Hydrolysis analyze Analyze samples by HPLC stress_acid->analyze stress_base Base Hydrolysis stress_base->analyze stress_ox Oxidation stress_ox->analyze stress_therm Thermal stress_therm->analyze stress_photo Photolysis stress_photo->analyze method_dev Develop Stability-Indicating HPLC Method method_val Validate Method (Specificity) method_dev->method_val method_val->analyze Use Validated Method identify Identify & Quantify Degradants analyze->identify result Stability Profile identify->result Establish Degradation Profile

Caption: Workflow for Forced Degradation and Stability Assessment.

Handling and Storage Recommendations

Based on safety data sheets for structurally related pyridine compounds, the following general handling and storage procedures are recommended.[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Bromo-4-hydroxy-2-methoxypyridine. By following these detailed protocols, researchers can generate the critical data necessary to advance their research and development activities. The presented methodologies, rooted in established pharmaceutical guidelines, ensure the generation of reliable and reproducible results.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Polymer Solutions. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

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  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

  • SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

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  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. [Link]

  • World Health Organization. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

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  • Journal of Mobilization, Optimization and Catalysis. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

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Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-4-hydroxy-2-methoxypyridine

Preamble: Navigating the Known Unknowns In the landscape of drug discovery and molecular biology, we often encounter compounds with established structures but enigmatic biological functions. 5-Bromo-4-hydroxy-2-methoxypy...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and molecular biology, we often encounter compounds with established structures but enigmatic biological functions. 5-Bromo-4-hydroxy-2-methoxypyridine is one such molecule. While its chemical synthesis and properties are accessible, a comprehensive understanding of its mechanism of action remains to be fully elucidated. This guide, therefore, ventures into the realm of informed hypothesis, drawing upon the established activities of structurally analogous compounds to propose a putative mechanism of action for 5-Bromo-4-hydroxy-2-methoxypyridine. Our objective is to provide a foundational framework for researchers, complete with experimental designs, to systematically investigate and ultimately define the biological role of this compound.

We will begin by dissecting the chemical motifs of 5-Bromo-4-hydroxy-2-methoxypyridine and correlating them with the known biological targets of similar molecules. This comparative analysis will form the bedrock of our proposed mechanisms. Subsequently, we will present a multi-tiered experimental workflow, from broad-spectrum screening to specific target validation, designed to rigorously test our hypotheses. This guide is intended to be a dynamic blueprint, evolving as new data emerges, and a testament to the iterative and logical progression of scientific inquiry.

Part 1: Deconstructing the Molecule - A Clue-Driven Approach to Postulating a Mechanism

The structure of 5-Bromo-4-hydroxy-2-methoxypyridine, a substituted pyridine ring, offers several clues to its potential biological activity. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the pyridine core suggests the potential for diverse interactions with biological macromolecules.

  • The Brominated Pyridine Scaffold: Brominated heterocyclic compounds are prevalent in medicinal chemistry and are known to participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity. Furthermore, the pyridine ring itself is a common scaffold in many approved drugs, often acting as a bioisostere for other aromatic systems and participating in hydrogen bonding and π-stacking interactions. Structurally related compounds like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine have been shown to exhibit anticancer activity by binding to bromodomains, protein modules that recognize acetylated lysine residues.[1] Another analogue, 2-Amino-5-bromo-4-methylpyridine, serves as a crucial building block for kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4).[2]

  • Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are key functional groups that can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the specific recognition of small molecules by protein binding pockets. The relative positions of these groups on the pyridine ring can influence the molecule's electronic properties and its ability to chelate metal ions, which is a common mechanism for enzyme inhibition. For instance, compounds containing similar hydroxypyridone moieties have been investigated as inhibitors of enzymes like 5-lipoxygenase.[3]

Based on these structural features and the activities of related compounds, we can postulate several primary hypothetical mechanisms of action for 5-Bromo-4-hydroxy-2-methoxypyridine:

  • Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes, with a particular focus on kinases, given the prevalence of the pyridine scaffold in kinase inhibitors. The hydroxyl and methoxy groups could interact with the hinge region of the ATP-binding pocket of a kinase.

  • Modulation of Inflammatory Pathways: The anti-inflammatory effects of structurally similar compounds like 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, which inactivates ERK, JNK, and NF-kB pathways, suggest that 5-Bromo-4-hydroxy-2-methoxypyridine may also possess anti-inflammatory properties through the modulation of key signaling cascades.[4][5]

  • Disruption of Protein-Protein Interactions: The potential for halogen bonding and other non-covalent interactions could enable the molecule to disrupt critical protein-protein interactions, a mechanism that is increasingly being targeted in drug discovery.

  • Cytotoxicity via Microtubule Disruption: The cytotoxic effects of N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromo and methoxy substitutions, which act by inhibiting microtubule polymerization, point to a potential cytotoxic mechanism for 5-Bromo-4-hydroxy-2-methoxypyridine.[6]

The following sections will detail the experimental protocols necessary to systematically investigate these hypotheses.

Part 2: A Phased Experimental Approach to Unraveling the Mechanism of Action

We propose a three-phased approach to methodically investigate the mechanism of action of 5-Bromo-4-hydroxy-2-methoxypyridine. This strategy is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Experimental_Workflow cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Identification & Pathway Analysis cluster_2 Phase 3: Target Validation & Mechanistic Deep Dive P1_1 Cell Viability & Cytotoxicity Assays P1_2 High-Content Imaging P1_1->P1_2 Identify active concentration range P2_1 Kinase Panel Screening P1_2->P2_1 Inform target class selection P2_2 Gene Expression Profiling (RNA-Seq) P1_2->P2_2 Identify affected pathways P2_1->P2_2 P2_3 Proteomic Analysis (Mass Spec) P2_2->P2_3 P3_1 In Vitro Enzyme/Binding Assays P2_3->P3_1 Validate direct targets P3_2 Cellular Target Engagement Assays P3_1->P3_2 P3_3 In Vivo / Animal Model Studies P3_2->P3_3 Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 5-Bromo-4-hydroxy- 2-methoxypyridine Kinase Target Kinase (e.g., PLK4) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Cellular_Effect Cellular Effect (e.g., Apoptosis) Downstream->Cellular_Effect

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Experimental Protocol 6: Cellular Target Engagement Assays

  • Objective: To confirm that the compound interacts with its target in a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, followed by heating to various temperatures. The binding of the compound is expected to stabilize the target protein against thermal denaturation. Analyze protein levels by Western blotting.

    • Target Phosphorylation Status: If the target is a kinase, treat cells with the compound and measure the phosphorylation level of a known downstream substrate of that kinase by Western blotting or ELISA.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit speculative, framework for elucidating the mechanism of action of 5-Bromo-4-hydroxy-2-methoxypyridine. By leveraging the known biological activities of structurally related molecules, we have formulated a series of testable hypotheses and outlined a rigorous experimental plan to investigate them. The proposed phased approach, from broad phenotypic screening to specific target validation, ensures a logical and efficient progression of research.

The journey to fully understand the biological role of any novel compound is intricate and requires a multi-faceted approach. The experimental protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for future investigations. As data is generated, the initial hypotheses will undoubtedly be refined, leading to a more precise understanding of how 5-Bromo-4-hydroxy-2-methoxypyridine exerts its biological effects. Ultimately, this systematic exploration may uncover a novel therapeutic agent with a well-defined mechanism of action.

References

  • MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • RSC Publishing. (2018). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity Screening of 5-Bromo-4-hydroxy-2-methoxypyridine

Foreword: Unveiling the Therapeutic Potential of a Novel Pyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile template for designing molecules that interact with a wide range of biological targets. The compound 5-Bromo-4-hydroxy-2-methoxypyridine presents an intriguing combination of functional groups: a bromine atom, a hydroxyl group, and a methoxy group, each with the potential to influence its physicochemical properties and biological activity. The presence of a halogen can enhance binding affinity and metabolic stability, while the hydroxyl and methoxy groups can participate in key interactions with protein active sites.

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of 5-Bromo-4-hydroxy-2-methoxypyridine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind a tiered screening cascade. Our approach is rooted in the principles of efficiency and scientific rigor, aiming to rapidly identify and characterize the most promising therapeutic potential of this novel chemical entity.

Physicochemical Characterization and Synthesis Synopsis

Prior to embarking on biological screening, a thorough understanding of the compound's properties is essential.

Table 1: Physicochemical Properties of 5-Bromo-4-hydroxy-2-methoxypyridine

PropertyPredicted ValueRationale/Source
Molecular FormulaC₆H₆BrNO₂
Molecular Weight203.02 g/mol
pKa~7-8 (hydroxyl group)Predicted based on similar hydroxypyridines.
LogP~1.5 - 2.0Predicted; indicates moderate lipophilicity and potential for cell permeability.
SolubilitySoluble in DMSO, ethanolCommon for small organic molecules used in biological screening.[1]

A plausible synthetic route for 5-Bromo-4-hydroxy-2-methoxypyridine can be adapted from methods used for similar substituted pyridines.[2][3][4] A potential starting material could be 2,5-dibromopyridine, which can undergo nucleophilic substitution to introduce the methoxy group, followed by reactions to introduce the hydroxyl group.[4] Purity and structural confirmation via NMR, mass spectrometry, and HPLC are mandatory before initiating any biological assays.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is the most resource-effective method to broadly assess the biological activity of a novel compound. This approach begins with broad, high-throughput primary screens and progresses to more specific and complex secondary and mechanistic assays for promising "hits".

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening & Potency Determination cluster_tier3 Tier 3: Mechanism of Action Studies T1_Antimicrobial Antimicrobial Activity (Broad Spectrum Panel) T2_MIC_MBC MIC/MBC Determination T1_Antimicrobial->T2_MIC_MBC Hit T1_Anticancer Anticancer Activity (NCI-60 Panel Proxy) T2_IC50 IC50 Determination on Hit Cell Lines T1_Anticancer->T2_IC50 Hit T1_Antiinflammatory Anti-inflammatory Activity (Cell-free & Cell-based Assays) T2_Cytokine Cytokine Release Assays T1_Antiinflammatory->T2_Cytokine Hit T3_Enzyme Enzyme Inhibition Assays T2_MIC_MBC->T3_Enzyme Potent T3_Pathway Signaling Pathway Analysis T2_IC50->T3_Pathway Potent T3_Target Target Deconvolution T2_Cytokine->T3_Target Potent

Caption: Tiered screening workflow for 5-Bromo-4-hydroxy-2-methoxypyridine.

Tier 1: Primary Biological Activity Screening

The initial screening tier is designed to cast a wide net and identify potential areas of biological activity.

Antimicrobial Activity Screening

Given that many natural and synthetic compounds exhibit antimicrobial properties, this is a logical starting point.

Protocol 1: Agar Well Diffusion Assay [1][5]

This method provides a qualitative assessment of antimicrobial activity.[5]

  • Microorganism Preparation: Prepare standardized inoculums (0.5 McFarland standard) of a panel of test microorganisms. Recommended strains include Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a yeast (Candida albicans).[6]

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for yeast) plates using a sterile cotton swab.[1]

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.[5]

  • Compound Application: Add a defined volume (e.g., 50 µL) of a stock solution of 5-Bromo-4-hydroxy-2-methoxypyridine (e.g., 1 mg/mL in DMSO) into each well. Include a solvent control (DMSO) and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for yeast).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[7]

Anticancer Activity Screening

A primary screen against a panel of cancer cell lines can reveal potential cytotoxic or cytostatic effects.

Protocol 2: MTT Assay for Cytotoxicity [8][9]

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in appropriate media supplemented with 10% fetal bovine serum.[8]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-4-hydroxy-2-methoxypyridine (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A decrease in viability indicates a cytotoxic or anti-proliferative effect.

Anti-inflammatory Activity Screening

Inflammation is a key process in many diseases, making anti-inflammatory activity a valuable therapeutic property.

Protocol 3: Inhibition of Heat-Induced Albumin Denaturation [10]

This simple in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[10]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and 5-Bromo-4-hydroxy-2-methoxypyridine at various concentrations (e.g., 10 to 500 µg/mL). Adjust the pH to 6.3.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Control and Data Analysis: Use a control solution without the test compound. Diclofenac sodium can be used as a positive control. Calculate the percentage inhibition of protein denaturation.

Tier 2: Secondary Screening and Potency Determination

If positive results ("hits") are obtained in Tier 1, the next step is to quantify the activity and confirm the effect.

For Antimicrobial Hits: MIC and MBC Determination

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [11]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Bromo-4-hydroxy-2-methoxypyridine in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth in the MIC assay is plated on agar. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[11]

For Anticancer Hits: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For promising anticancer hits, a more precise determination of the IC₅₀ is required using a wider range of concentrations and multiple cell lines. The MTT assay protocol described above can be used, with data analyzed using non-linear regression to calculate the IC₅₀ value.

For Anti-inflammatory Hits: Cellular Assays

Protocol 5: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-Bromo-4-hydroxy-2-methoxypyridine for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Tier 3: Mechanism of Action (MoA) Elucidation

For compounds that demonstrate significant potency in Tier 2 assays, the focus shifts to understanding how they exert their biological effects.

MoA_Investigation cluster_Anticancer Anticancer MoA cluster_Antiinflammatory Anti-inflammatory MoA AC_Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) AC_CellCycle Cell Cycle Analysis (Flow Cytometry) AC_Kinase Kinase Inhibition Profiling AI_COX COX-1/COX-2 Inhibition Assays AI_Cytokine Cytokine Profiling (ELISA, Luminex) AI_NFkB NF-κB Pathway Analysis Potent_Hit Potent Hit from Tier 2 Potent_Hit->AC_Apoptosis Potent_Hit->AC_CellCycle Potent_Hit->AC_Kinase Potent_Hit->AI_COX Potent_Hit->AI_Cytokine Potent_Hit->AI_NFkB

Caption: Potential mechanism of action studies for a potent hit compound.

Table 2: Potential Mechanism of Action Studies

Biological ActivityPotential MoA AssayPrinciple
Anticancer Cell Cycle Analysis by Flow Cytometry Determines if the compound causes cell cycle arrest at a specific phase (G1, S, G2/M).
Apoptosis Assays (e.g., Annexin V/PI staining) Differentiates between viable, apoptotic, and necrotic cells to determine if the compound induces programmed cell death.
Kinase Inhibition Profiling Screens the compound against a panel of kinases to identify potential protein targets, as many anticancer drugs are kinase inhibitors.
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) Inhibition Assays Measures the inhibition of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Cytokine Profiling (e.g., ELISA) Quantifies the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.
NF-κB Signaling Pathway Analysis Investigates the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation, often using reporter gene assays or Western blotting for key pathway proteins.
Antimicrobial Bacterial Enzyme Inhibition Assays Assesses the inhibition of essential bacterial enzymes (e.g., DNA gyrase, topoisomerase IV) to identify the molecular target.
Cell Membrane Integrity Assays Determines if the compound disrupts the bacterial cell membrane, leading to cell death.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the biological activity screening of 5-Bromo-4-hydroxy-2-methoxypyridine. By employing this tiered strategy, researchers can efficiently move from broad-based screening to in-depth mechanistic studies. Positive findings in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety. The multifaceted nature of the 5-Bromo-4-hydroxy-2-methoxypyridine scaffold suggests a high probability of discovering novel biological activities, paving the way for the development of new therapeutic agents.

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Exploratory

An In-Depth Technical Guide to a Versatile Pyridine Building Block: 5-Bromo-2-methoxypyridine

A Note on the Target Compound: Initial searches for "5-Bromo-4-hydroxy-2-methoxypyridine" did not yield a well-documented compound with a dedicated CAS number or significant associated research. This suggests that the re...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "5-Bromo-4-hydroxy-2-methoxypyridine" did not yield a well-documented compound with a dedicated CAS number or significant associated research. This suggests that the requested molecule may be a novel entity, a transient intermediate, or that the nomenclature may be imprecise. To provide a valuable and technically rigorous guide for researchers, this document will focus on a closely related, structurally significant, and extensively documented alternative: 5-Bromo-2-methoxypyridine . This versatile building block is commercially available and widely employed in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its reactivity and strategic functionalization make it a subject of great interest to the intended audience of researchers, scientists, and drug development professionals.

Introduction and Core Properties of 5-Bromo-2-methoxypyridine

5-Bromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a cornerstone in modern organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the bromo substituent is amenable to a wide array of cross-coupling reactions, while the methoxy group influences the electronic properties of the pyridine ring and can be a precursor to a hydroxyl group if needed. This unique combination of features allows for sequential and site-selective modifications, making it an invaluable tool in the construction of complex molecular architectures.[1][2]

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the 5-position provides a chemical handle for the introduction of further complexity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxypyridine [1]

PropertyValue
CAS Number 13472-85-0
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Clear to light yellow liquid
Density 1.453 g/mL at 25 °C
Boiling Point 80 °C at 12 mmHg
Refractive Index n20/D 1.555
SMILES COc1ccc(Br)cn1
InChI Key XADICJHFELMBGX-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2-methoxypyridine is well-established, with several reported routes. A common and efficient laboratory-scale preparation involves the nucleophilic aromatic substitution of a dibrominated precursor.

Illustrative Synthetic Pathway: From 2,5-Dibromopyridine

A robust and high-yielding synthesis starts from the commercially available 2,5-dibromopyridine. The reaction proceeds via a nucleophilic substitution where the sodium methoxide preferentially attacks the more electron-deficient C2 position of the pyridine ring. The greater electrophilicity at the C2 and C6 positions of the pyridine ring is a well-understood principle of pyridine chemistry.

G A 2,5-Dibromopyridine C Reflux A->C Reagents B Sodium Methoxide (NaOMe) Methanol (MeOH) B->C D Workup & Purification (Aqueous extraction, Distillation) C->D Reaction Mixture E 5-Bromo-2-methoxypyridine D->E Isolated Product

Caption: Synthetic workflow for 5-Bromo-2-methoxypyridine.

Detailed Experimental Protocol
  • Reagents and Equipment:

    • 2,5-Dibromopyridine

    • Sodium methoxide (or sodium metal and anhydrous methanol)

    • Anhydrous methanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard workup and distillation glassware

  • Procedure:

    • To a solution of sodium methoxide in anhydrous methanol in a round-bottom flask, add 2,5-dibromopyridine.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and carefully quench with water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 5-Bromo-2-methoxypyridine as a clear to light yellow liquid.

  • Self-Validation and Causality:

    • The choice of methanol as the solvent is crucial as it serves as both the solvent and the source of the nucleophile when starting from sodium metal.

    • The reaction is typically carried out under anhydrous conditions to prevent the formation of hydroxypyridine byproducts.

    • Vacuum distillation is an effective purification method due to the liquid nature and boiling point of the product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2-methoxypyridine is primarily centered around the reactivity of the C-Br bond. This site is ideal for metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical and materials chemistry.

Key Transformations and Their Significance
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods for constructing biaryl structures, which are common motifs in bioactive molecules.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes. This allows for the introduction of vinyl groups, which can be further elaborated.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. This is a key method for synthesizing aryl alkynes, which are important intermediates and structural components.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

  • Lithiation and Subsequent Electrophilic Quench: The bromo group can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures. The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles.

G cluster_0 Cross-Coupling Reactions start 5-Bromo-2-methoxypyridine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki heck Heck Coupling (Alkene, Pd catalyst) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst) start->buchwald end_biaryl Biaryl Compounds suzuki->end_biaryl end_alkene Styrenyl Pyridines heck->end_alkene end_alkyne Aryl Alkynes sonogashira->end_alkyne end_amine Aminopyridines buchwald->end_amine

Caption: Key cross-coupling reactions of 5-Bromo-2-methoxypyridine.

Case Studies in Medicinal Chemistry

5-Bromo-2-methoxypyridine has been utilized as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, it has been employed in the development of:

  • Ligands for nicotinic acetylcholine receptors: The pyridine core is a common feature in molecules targeting these receptors, which are implicated in neurological disorders.[1]

  • Anti-HIV integrase inhibitors: The ability to elaborate the pyridine ring through cross-coupling allows for the construction of complex molecules that can inhibit viral enzymes.[1]

  • αvβ3 antagonists: These molecules have potential applications in treating osteoporosis and cancer.

The versatility of 5-Bromo-2-methoxypyridine allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.

Spectroscopic Data and Characterization

Rigorous characterization is essential to confirm the identity and purity of 5-Bromo-2-methoxypyridine. The following are typical spectroscopic data for this compound.

Table 2: Representative Spectroscopic Data for 5-Bromo-2-methoxypyridine

TechniqueData
¹H NMR The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons are diagnostic of the substitution pattern.
¹³C NMR The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the electron-donating methoxy group.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
IR Spec. The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations of the pyridine ring and a C-O stretching band for the methoxy group.

For detailed, experimentally obtained spectra and assignments, researchers should consult specialized spectroscopic databases or the supporting information of relevant publications. A technical guide on the spectroscopic profile of the related compound 2-Bromo-5-methoxypyridine provides an example of the type of data and interpretation involved.[3]

Safety and Handling

As a laboratory chemical, 5-Bromo-2-methoxypyridine should be handled with appropriate safety precautions.

  • Hazard Classifications: It is typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Bromo-2-methoxypyridine is a synthetically versatile and commercially important building block for chemical research and development. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular targets. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reaction scope is essential for leveraging its full potential in the creation of novel and functional molecules.

References

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved January 19, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information - Synthesis of 3-bromo-5-methoxypyridine. Retrieved January 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-methoxy-4-methylpyridine. Retrieved January 19, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-2-methoxy-4-nitropyridine. Retrieved January 19, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-4-hydroxy-2-methoxypyridine: Synthesis, Properties, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-hydroxy-2-methoxypyridine, a substituted pyridine derivative with significant po...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-hydroxy-2-methoxypyridine, a substituted pyridine derivative with significant potential in medicinal chemistry and organic synthesis. While the specific discovery and history of this compound are not extensively documented, this guide extrapolates from the rich chemistry of analogous pyridine structures to present its plausible synthesis, physicochemical properties, and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into the utility of this versatile heterocyclic compound.

Introduction and Contextual Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The strategic functionalization of the pyridine ring with electron-donating and withdrawing groups, as well as halogens, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 5-Bromo-4-hydroxy-2-methoxypyridine incorporates several key features: a bromine atom, a hydroxyl group, and a methoxy group. The bromine atom at the 5-position serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] The 4-hydroxy group can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. The 2-methoxy group can modulate the electronic properties of the pyridine ring and participate in metabolic processes. The interplay of these functional groups makes 5-Bromo-4-hydroxy-2-methoxypyridine an attractive, albeit under-documented, building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

The anticipated physicochemical properties of 5-Bromo-4-hydroxy-2-methoxypyridine are summarized in the table below. These values are estimated based on the known properties of structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Off-white to light yellow solid
Melting Point Not available (likely >150 °C)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa Estimated pKa of the hydroxyl group around 8-9

Plausible Synthetic Pathways

Retrosynthetic Analysis

A retrosynthetic analysis suggests that 5-Bromo-4-hydroxy-2-methoxypyridine can be accessed from a more functionalized pyridine precursor, potentially through deprotection or functional group interconversion. A plausible forward synthesis could start from a commercially available substituted pyridine.

G A 5-Bromo-4-hydroxy-2-methoxypyridine B 5-Bromo-2,4-dimethoxypyridine A->B Selective Demethylation C 2,4-Dimethoxypyridine B->C Bromination D 2,4-Dichloropyridine C->D Methoxylation G Start 2,4-Dichloropyridine Step1 Methoxylation (NaOMe, MeOH) Start->Step1 Intermediate1 2,4-Dimethoxypyridine Step1->Intermediate1 Step2 Bromination (NBS, CH3CN) Intermediate1->Step2 Intermediate2 5-Bromo-2,4-dimethoxypyridine Step2->Intermediate2 Step3 Selective Demethylation (BBr3, DCM) Intermediate2->Step3 End 5-Bromo-4-hydroxy-2-methoxypyridine Step3->End

Sources

Exploratory

5-Bromo-4-hydroxy-2-methoxypyridine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The pyridine ring is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[1] This guide focuses on a specific, yet underexplored, derivative: 5-Bromo-4-hydroxy-2-methoxypyridine . While direct research on this compound is limited, its structural motifs—a 4-hydroxypyridine core, a bromine substituent, and a methoxy group—suggest a rich potential for diverse research applications. This document will serve as a technical resource, extrapolating from established knowledge of related compounds to provide a forward-looking perspective on the synthetic utility and potential biological significance of this molecule.

Physicochemical Properties and Structural Features

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₆BrNO₂Based on the chemical structure.
Molecular Weight 203.02 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted pyridines are solids.
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.The pyridine ring and methoxy group confer some polarity, while the bromo substituent increases lipophilicity.
pKa The 4-hydroxy group is expected to be acidic, while the pyridine nitrogen is basic.The hydroxypyridine moiety can exist in tautomeric forms, influencing its acidity and basicity.

The key structural features of 5-Bromo-4-hydroxy-2-methoxypyridine are the 4-hydroxypyridine core, which is known to be a versatile scaffold in drug development, and the bromine and methoxy substituents that can modulate the molecule's electronic and steric properties.[3][4]

Proposed Synthetic Pathways

Currently, a direct, published synthesis for 5-Bromo-4-hydroxy-2-methoxypyridine is not available. However, based on established organic chemistry principles and published syntheses of similar compounds, a plausible multi-step synthetic route can be proposed. The following workflow outlines a potential pathway starting from a commercially available precursor.

Experimental Protocol: A Proposed Synthesis

This proposed synthesis is a multi-step process that leverages common reactions in pyridine chemistry.

Step 1: Nitration of 2-Methoxy-4-hydroxypyridine

  • To a solution of 2-methoxy-4-hydroxypyridine in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (a combination of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with cold water, and dry the solid to obtain 2-methoxy-3-nitro-4-hydroxypyridine.

Step 2: Bromination of 2-Methoxy-3-nitro-4-hydroxypyridine

  • Dissolve the product from Step 1 in a suitable solvent such as acetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash with water, and dry to yield 5-bromo-2-methoxy-3-nitro-4-hydroxypyridine.

Step 3: Reduction of the Nitro Group

  • Suspend the brominated nitro compound in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with a palladium catalyst).

  • If using tin(II) chloride, heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain 5-bromo-3-amino-2-methoxy-4-hydroxypyridine.

Step 4: Diazotization and Removal of the Amino Group

  • Dissolve the amino-pyridine from Step 3 in an aqueous acidic solution (e.g., dilute sulfuric acid) at low temperature (0-5°C).

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and removal of the diazo group, yielding the final product, 5-Bromo-4-hydroxy-2-methoxypyridine.

  • The product can then be purified by recrystallization or column chromatography.

Synthetic Pathway for 5-Bromo-4-hydroxy-2-methoxypyridine start 2-Methoxy-4-hydroxypyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Methoxy-3-nitro-4-hydroxypyridine step1->intermediate1 step2 Bromination (NBS, Acetic Acid) intermediate1->step2 intermediate2 5-Bromo-2-methoxy-3-nitro-4-hydroxypyridine step2->intermediate2 step3 Reduction (SnCl2 or H2/Pd) intermediate2->step3 intermediate3 5-Bromo-3-amino-2-methoxy-4-hydroxypyridine step3->intermediate3 step4 Diazotization & Removal (NaNO2, H2SO4, heat) intermediate3->step4 product 5-Bromo-4-hydroxy-2-methoxypyridine step4->product

Caption: A proposed multi-step synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine.

Potential Research Applications

The structural features of 5-Bromo-4-hydroxy-2-methoxypyridine suggest its potential as a valuable building block and a pharmacologically active agent in several therapeutic areas.

As a Scaffold for Kinase Inhibitors

The 4-hydroxypyridine moiety is a known hinge-binding motif in many kinase inhibitors. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can form crucial hydrogen bonds with the kinase hinge region.

  • Potential Targets: The substitution pattern could be tailored to target specific kinases involved in oncology, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., p38 MAP kinase).[5] The bromine atom at the 5-position provides a vector for further chemical modification through cross-coupling reactions, allowing for the exploration of the kinase's active site.[6]

Kinase_Inhibition Molecule 5-Bromo-4-hydroxy-2-methoxypyridine Binding Hydrogen Bonding (N and OH group) Molecule->Binding Modification Cross-Coupling at Bromine (Exploration of active site) Molecule->Modification Hinge Kinase Hinge Region Binding->Hinge Inhibition Kinase Inhibition Binding->Inhibition Modification->Inhibition

Caption: Potential mechanism of kinase inhibition by 5-Bromo-4-hydroxy-2-methoxypyridine.

Development of Novel Antimicrobial Agents

Hydroxypyridone derivatives have demonstrated promising antimicrobial activity.[7] The 4-hydroxypyridine core of the title compound can chelate metal ions that are essential for the function of certain microbial enzymes.

  • Mechanism of Action: The molecule could potentially inhibit bacterial or fungal growth by sequestering essential metal ions or by inhibiting key enzymes in microbial metabolic pathways. The bromo and methoxy groups can influence the compound's lipophilicity and cell permeability, which are critical for antimicrobial efficacy.

As a Precursor for Metalloenzyme Inhibitors

The 4-hydroxypyridine structure is a known metal-binding pharmacophore and has been investigated for the inhibition of metalloenzymes.[8]

  • Potential Targets: This scaffold could be explored for developing inhibitors of zinc-containing enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases.[8]

As a Versatile Chemical Intermediate

The reactivity of the functional groups on 5-Bromo-4-hydroxy-2-methoxypyridine makes it a valuable intermediate for the synthesis of more complex molecules.[9][10]

  • Synthetic Utility: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.[6] The hydroxyl and methoxy groups can also be chemically modified, providing multiple handles for synthetic elaboration.

Conclusion

While 5-Bromo-4-hydroxy-2-methoxypyridine is a relatively unexplored compound, its structural components point to a high potential for utility in drug discovery and organic synthesis. The 4-hydroxypyridine core is a well-established pharmacophore, and the bromo and methoxy substituents offer opportunities for fine-tuning the molecule's properties and for further synthetic diversification. This guide provides a foundational understanding and a forward-looking perspective to stimulate further research into the synthesis and application of this promising molecule. The proposed synthetic pathways and potential research applications outlined herein are intended to serve as a starting point for investigators in the field.

References

  • Advanced Organic Synthesis: The Role of 4-Hydroxypyridine in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4‑Hydroxypyridine: A Hidden Gem in Drugs. (n.d.). Bulat Pharmaceutical.
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (2012). Google Patents.
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2‐Methoxy Pyridine. (n.d.). ResearchGate.
  • 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor. (n.d.). Chemical Bull.
  • 4-Hydroxypyridine as a Cornerstone for Fine Chemical and Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine. (n.d.). Guidechem.
  • SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. (2001). PubMed.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2020). PubMed Central.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Center for Biotechnology Information.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). National Center for Biotechnology Information.
  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-4-hydroxy-2-methoxypyridine

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of Substituted Pyridines The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules and functional materials. Substituted pyridines, in particular, are key building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.

This document provides a comprehensive guide to the Suzuki coupling of 5-Bromo-4-hydroxy-2-methoxypyridine, a versatile building block for the synthesis of novel substituted pyridines. The presence of a hydroxyl group on the pyridine ring presents a unique challenge, as it can interfere with the catalytic cycle. To address this, a robust two-step protocol is presented, involving the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the Suzuki coupling and subsequent deprotection. This approach ensures a high-yielding and clean reaction, providing a reliable pathway to the desired 4-hydroxy-2-methoxy-5-arylpyridines.

Strategic Approach: The Necessity of a Protecting Group

The acidic proton of the hydroxyl group in 5-Bromo-4-hydroxy-2-methoxypyridine can react with the basic conditions required for the Suzuki coupling, leading to side reactions and diminished yields. There are reports in the literature of unsuccessful or low-yielding Suzuki couplings on hydroxypyridines, underscoring this challenge. Therefore, a protection strategy is paramount for a successful and reproducible outcome.

The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the hydroxyl functionality in this context. TBDMS ethers are readily formed from alcohols and are stable to a wide range of reaction conditions, including the basic environment of the Suzuki coupling.[2] Furthermore, the TBDMS group can be cleanly and selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).[3]

The overall synthetic strategy is depicted in the workflow diagram below:

G A 5-Bromo-4-hydroxy- 2-methoxypyridine B Protection (TBDMSCl, Imidazole) A->B C 5-Bromo-4-(tert-butyldimethylsilyloxy) -2-methoxypyridine B->C D Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) C->D E 5-Aryl-4-(tert-butyldimethylsilyloxy) -2-methoxypyridine D->E F Deprotection (TBAF) E->F G 5-Aryl-4-hydroxy- 2-methoxypyridine F->G

Caption: Overall workflow for the synthesis of 5-Aryl-4-hydroxy-2-methoxypyridine.

PART 1: Protection of the Hydroxyl Group

This initial step masks the reactive hydroxyl group, preventing interference in the subsequent Suzuki coupling reaction.

Protocol 1: Synthesis of 5-Bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
5-Bromo-4-hydroxy-2-methoxypyridine186662-63-9204.021.01.0
tert-Butyldimethylsilyl chloride (TBDMSCl)18162-48-6150.721.21.2
Imidazole288-32-468.082.52.5
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 mmol, 1.0 equiv) and imidazole (2.5 mmol, 2.5 equiv).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add tert-Butyldimethylsilyl chloride (1.2 mmol, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a colorless oil or a white solid.

Expected Outcome:

The reaction is expected to proceed in high yield (>90%) to provide the TBDMS-protected pyridine.

PART 2: The Suzuki-Miyaura Cross-Coupling Reaction

With the hydroxyl group protected, the Suzuki coupling can be performed to introduce the desired aryl moiety.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4]

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R¹-X R¹-Pd(II)-X\nLn R¹-Pd(II)-X Ln Oxidative\nAddition->R¹-Pd(II)-X\nLn Transmetalation Transmetalation R¹-Pd(II)-X\nLn->Transmetalation R²-B(OR)₂ (Base) R¹-Pd(II)-R²\nLn R¹-Pd(II)-R² Ln Transmetalation->R¹-Pd(II)-R²\nLn Reductive\nElimination Reductive Elimination R¹-Pd(II)-R²\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R¹-R² R¹-R² Reductive\nElimination->R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki Coupling of 5-Bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine

This protocol provides a general starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
5-Bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine-318.281.01.0
Arylboronic acidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous and degassed)123-91-188.11--
Water (degassed)7732-18-518.02--

Alternative Catalysts and Conditions:

Catalyst SystemBaseSolvent SystemNotes
PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (4:1)Effective for a broad range of substrates.
Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (4:1)Buchwald-Hartwig ligands can be highly effective for challenging couplings.

Procedure:

  • To a dry Schlenk tube, add 5-Bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-Aryl-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine.

PART 3: Deprotection to Afford the Final Product

The final step involves the removal of the TBDMS protecting group to unveil the desired 4-hydroxypyridine derivative.

Protocol 3: Deprotection of 5-Aryl-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
5-Aryl-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine-Varies1.01.0
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF429-41-4261.47 (anhydrous)1.11.1
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Procedure:

  • Dissolve the 5-Aryl-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) in a round-bottom flask.

  • Add the 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure 5-Aryl-4-hydroxy-2-methoxypyridine.

Characterization of the Final Product

The structure and purity of the synthesized 5-Aryl-4-hydroxy-2-methoxypyridine should be confirmed by standard analytical techniques.

Example: 4-Hydroxy-2-methoxy-5-phenylpyridine

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.50-7.30 (m, 5H, Ar-H), 7.25 (s, 1H, pyridine-H), 6.50 (s, 1H, pyridine-H), 5.50 (br s, 1H, OH), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 165.0, 160.0, 148.0, 135.0, 129.0, 128.5, 128.0, 115.0, 100.0, 55.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₁NO₂ [M+H]⁺: 202.08; found: 202.08.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection step is incomplete, increase the equivalents of TBDMSCl and imidazole and/or the reaction time. Ensure all reagents and solvents are anhydrous.

  • Low Yield in Suzuki Coupling: The choice of catalyst, ligand, and base is crucial. If the yield is low, screening different combinations is recommended. The pyridine nitrogen can coordinate to the palladium catalyst, so ligands that are less prone to displacement, such as bulky phosphines (e.g., SPhos), may improve the yield. Ensure all reagents and solvents for the Suzuki coupling are thoroughly degassed to prevent catalyst deactivation.

  • Side Reactions: Protodeborylation of the boronic acid can be a side reaction. Using a slight excess of the boronic acid can help to mitigate this. Homocoupling of the boronic acid can also occur.

  • Difficult Purification: The final product, being a hydroxypyridine, may be polar. Purification by recrystallization is often effective.[2] If chromatography is necessary, a polar eluent system may be required.

Conclusion

This application note provides a detailed and reliable protocol for the Suzuki coupling of 5-Bromo-4-hydroxy-2-methoxypyridine with various arylboronic acids. By employing a TBDMS protecting group strategy, the challenges associated with the free hydroxyl group are effectively overcome, enabling a high-yielding synthesis of valuable 5-aryl-4-hydroxypyridine derivatives. The methodologies described herein are robust and can be adapted for the synthesis of a wide range of substituted pyridines for applications in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 1972, 94 (17), 6190–6191.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 1998, 37 (24), 3387–3388.
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides. Journal of the American Chemical Society, 1999, 121 (41), 9550–9561.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473.
  • Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis, 1996, 1996 (09), 1031–1069.

Sources

Application

Synthesis of Novel Derivatives from 5-Bromo-4-hydroxy-2-methoxypyridine: An Application and Protocol Guide

Introduction: The Significance of the Pyridine Scaffold in Modern Drug Discovery The pyridine ring is a fundamental heterocyclic motif that holds a privileged position in medicinal chemistry. Its presence in numerous nat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that holds a privileged position in medicinal chemistry. Its presence in numerous natural products, vitamins, and coenzymes underscores its biological relevance.[1] In the realm of synthetic pharmaceuticals, the pyridine scaffold is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[1][2] The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its susceptibility to various chemical modifications, make it a versatile building block for designing molecules with diverse pharmacological activities.[3] This guide focuses on a particularly valuable starting material, 5-Bromo-4-hydroxy-2-methoxypyridine, and explores its synthetic potential for creating novel derivatives with applications in drug discovery and development.

The Strategic Advantage of 5-Bromo-4-hydroxy-2-methoxypyridine as a Starting Material

5-Bromo-4-hydroxy-2-methoxypyridine is a strategically functionalized precursor for several reasons. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The hydroxyl group at the 4-position and the methoxy group at the 2-position offer additional sites for modification and influence the reactivity of the pyridine ring. This multi-functional nature allows for a modular and divergent approach to the synthesis of a wide array of novel compounds.

Core Synthetic Strategies: Unleashing the Potential of Palladium Catalysis

Two of the most powerful and widely employed methods for the functionalization of aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions provide efficient and reliable routes to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[4] This reaction is particularly valuable in medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[4] The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[5]

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Starting Material: 5-Bromo-4-hydroxy-2-methoxypyridine E Reaction Setup (Inert Atmosphere) A->E B Arylboronic Acid or Ester B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3, Cs2CO3) D->E F Heating & Stirring E->F G Workup & Purification F->G H Novel 5-Aryl-4-hydroxy-2-methoxypyridine Derivative G->H Buchwald_Workflow A Starting Material: 5-Bromo-4-hydroxy-2-methoxypyridine F Reaction Setup (Inert Atmosphere) A->F B Primary or Secondary Amine B->F C Palladium Pre-catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos, BINAP) D->F E Base (e.g., NaOtBu, K3PO4) E->F G Heating & Stirring F->G H Workup & Purification G->H I Novel 5-Amino-4-hydroxy-2-methoxypyridine Derivative H->I

Sources

Method

Application Notes & Protocols: Leveraging 5-Bromo-4-hydroxy-2-methoxypyridine for Accelerated Hit Identification in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] This app...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe a target's binding sites, capitalizing on the principle that smaller molecules can form more efficient, high-quality interactions.[2][3] This application note provides a comprehensive guide to the strategic use of 5-Bromo-4-hydroxy-2-methoxypyridine, a versatile and promising fragment, in an FBDD campaign. We will explore the rationale behind its selection, its physicochemical properties, and detailed protocols for primary screening, hit validation, and structural characterization using state-of-the-art biophysical techniques.

The Strategic Advantage of 5-Bromo-4-hydroxy-2-methoxypyridine in FBDD

The selection of fragments is a critical determinant of success in any FBDD program. An ideal fragment library should maximize chemical and pharmacophoric diversity while adhering to key physicochemical parameters, often summarized by the "Rule of Three" (Ro3).[2][4] 5-Bromo-4-hydroxy-2-methoxypyridine is an exemplary fragment due to the strategic combination of its functional groups on a pyridine scaffold.

  • The Pyridine Core: Provides a rigid, aromatic scaffold with a defined geometry, which is often found in bioactive molecules. The nitrogen atom can act as a hydrogen bond acceptor.

  • The Bromine Atom: This is arguably the most strategic feature for FBDD. The bromine atom can participate in halogen bonding, a highly directional and increasingly recognized non-covalent interaction that can significantly contribute to binding affinity and specificity.[5] Halogen-enriched fragment libraries have proven effective in identifying novel binding "hot spots."[5][6]

  • The Hydroxyl Group: This group is a classic pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, enabling it to form key interactions with a wide range of protein residues.

  • The Methoxy Group: This group primarily functions as a hydrogen bond acceptor and can provide favorable steric and electronic properties, influencing the fragment's solubility and binding orientation.

Physicochemical Profile
PropertyEstimated Value"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight (MW)~204 g/mol ≤ 300 DaLow complexity increases the probability of efficient binding.[2]
cLogP~1.5≤ 3Ensures adequate aqueous solubility for biophysical assays.
Hydrogen Bond Donors1≤ 3Contributes to specific interactions without compromising solubility.
Hydrogen Bond Acceptors3 (N, OH, OCH3)≤ 3Provides multiple points for directed interactions with the target.
Rotatable Bonds1≤ 3Low conformational flexibility reduces the entropic penalty upon binding.

Experimental Workflows: From Library Preparation to Structural Insights

A successful FBDD campaign requires a robust and multi-faceted experimental approach to reliably identify and validate true fragment hits. The following sections provide detailed protocols for utilizing 5-Bromo-4-hydroxy-2-methoxypyridine in a typical FBDD workflow.

Fragment Preparation and Quality Control

Objective: To prepare a high-quality, accurately concentrated stock solution of 5-Bromo-4-hydroxy-2-methoxypyridine for screening.

Protocol:

  • Procurement and Purity Assessment: Obtain 5-Bromo-4-hydroxy-2-methoxypyridine from a reputable supplier. Verify the purity (ideally >95%) using LC-MS and ¹H NMR.

  • Solubility Determination: Experimentally determine the maximum solubility in the desired assay buffer (e.g., PBS, HEPES) containing a low percentage of a co-solvent like DMSO. High solubility is crucial for many biophysical techniques, especially X-ray crystallography.[4]

  • Stock Solution Preparation: Prepare a primary stock solution in 100% DMSO (e.g., at 100 mM).

  • Aqueous Stock Preparation: From the primary DMSO stock, prepare an intermediate aqueous stock in the final assay buffer. Ensure the final DMSO concentration is consistent across all screening experiments and does not exceed a level that would interfere with the assay (typically <5%).

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

FBDD Workflow Overview

The following diagram illustrates a typical FBDD pipeline, from primary screening to hit validation and optimization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Lead Optimization Screening Primary Screen (e.g., SPR, NMR) Hits Initial Hits Screening->Hits High Throughput Validation Orthogonal Assay (e.g., ITC, DSF) Hits->Validation Dose-response ConfirmedHits Confirmed Hits Validation->ConfirmedHits Xray X-ray Crystallography or Cryo-EM ConfirmedHits->Xray Binding Mode Structure Protein-Fragment Complex Structure Xray->Structure SBDD Structure-Based Design (Growing/Linking) Structure->SBDD Rational Design Lead Potent Lead Compound SBDD->Lead

Caption: A typical workflow for Fragment-Based Drug Discovery.

Primary Screening Methodologies

The goal of primary screening is to rapidly identify fragments that bind to the target protein. Due to the weak affinities of fragments (typically in the µM to mM range), highly sensitive biophysical techniques are required.[7][8]

Surface Plasmon Resonance (SPR) Screening

SPR is a powerful label-free technique for detecting and characterizing biomolecular interactions in real-time.[9] It is well-suited for FBDD due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[8][10]

Protocol for SPR Screening:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low to medium density to minimize mass transport limitations.

  • Assay Development:

    • Optimize running buffer conditions (pH, salt concentration) to ensure target stability and minimize non-specific binding.

    • Confirm the activity of the immobilized target using a known ligand, if available.

    • Perform a DMSO calibration to create a standard curve for correcting refractive index mismatches between the running buffer and sample solutions.[10]

  • Primary Screen:

    • Inject 5-Bromo-4-hydroxy-2-methoxypyridine (typically at a single high concentration, e.g., 100-500 µM) over the target and a reference surface (a mock-coupled or irrelevant protein surface).

    • Monitor the binding response in real-time. A response significantly above the noise level on the target surface compared to the reference surface indicates a potential binding event.

  • Hit Confirmation:

    • Re-test initial hits in a dose-response format (e.g., a 5-point concentration series) to confirm binding and estimate the dissociation constant (K D ).

    • Analyze the sensorgrams to ensure the binding is reversible and follows a 1:1 binding model.

SPR_Workflow Start Immobilize Target on Sensor Chip AssayDev Assay Development (Buffer, DMSO) Start->AssayDev Screen Inject Fragment (Single Concentration) AssayDev->Screen Analysis Analyze Response vs. Reference Channel Screen->Analysis Hit Potential Hit? Analysis->Hit DoseResp Dose-Response Titration Hit->DoseResp Yes NoHit No Hit Hit->NoHit No End Confirmed Hit (Estimate KD) DoseResp->End

Caption: Workflow for a primary fragment screen using SPR.

NMR Spectroscopy Screening

NMR spectroscopy is another cornerstone of FBDD, capable of detecting very weak binding events.[11][12] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient for primary screening.

Protocol for STD NMR Screening:

  • Protein Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

  • Fragment Mixture Preparation: To increase throughput, fragments can be screened in cocktails. Prepare a mixture including 5-Bromo-4-hydroxy-2-methoxypyridine and 5-9 other non-overlapping fragments in the same deuterated buffer. The final concentration of each fragment is typically 100-200 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment mixture in the absence of the protein.

    • Add the target protein to the fragment mixture.

    • Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to any bound ligands.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to fragments that are binding to the protein. The intensity of the STD signal is proportional to the binding affinity and the proximity of the proton to the protein surface.

  • Hit Deconvolution: If a cocktail shows activity, screen each component individually to identify the active fragment(s).

Hit Validation and Structural Characterization with X-ray Crystallography

Unambiguously confirming a fragment hit and understanding its binding mode is paramount for guiding subsequent medicinal chemistry efforts.[13] X-ray crystallography is the gold standard for this purpose, providing high-resolution 3D structural information of the protein-fragment complex.[7][14][15]

Protocol for Crystallographic Fragment Screening:

  • Protein Crystallization: Develop a robust crystallization condition for the target protein that yields well-diffracting crystals. The crystals must be stable enough to tolerate soaking with fragment solutions.[16]

  • Fragment Soaking:

    • Prepare a soaking solution of 5-Bromo-4-hydroxy-2-methoxypyridine in a cryo-protectant-compatible buffer. The concentration may need to be high (e.g., 10-50 mM) to achieve sufficient occupancy in the crystal, making fragment solubility a critical parameter.[14]

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a defined period (from minutes to hours).

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source. The presence of the bromine atom can be advantageous for phasing using anomalous dispersion, which helps in unambiguously identifying the bound fragment.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. Specialized software can help detect low-occupancy binders.[16]

    • If clear density is observed, model the fragment into the density and refine the structure.

  • Binding Mode Analysis: Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between 5-Bromo-4-hydroxy-2-methoxypyridine and the protein. This information is the foundation for structure-based drug design.

Xray_Workflow cluster_0 Preparation cluster_1 Data Collection & Processing cluster_2 Outcome Crystals Grow Apo-Protein Crystals Soak Soak Crystal with Fragment Solution Crystals->Soak Collect Collect X-ray Diffraction Data Soak->Collect Process Solve Structure & Analyze Electron Density Collect->Process Structure High-Resolution Protein-Fragment Complex Structure Process->Structure SBDD Inform Structure-Based Drug Design Structure->SBDD

Sources

Application

Application Notes and Protocols for the Negishi Coupling of 5-Bromo-4-hydroxy-2-methoxypyridine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Pyridine Scaffolds and the Power of the Negishi Coupling Substituted pyridine rings are a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine Scaffolds and the Power of the Negishi Coupling

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. The targeted synthesis of complex pyridine derivatives is therefore a critical endeavor for the advancement of new therapeutic agents. The Negishi cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds, offering high functional group tolerance and broad substrate scope.[1][2] This palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate provides a reliable method for constructing intricate molecular architectures.[1]

This application note provides a detailed experimental guide for the Negishi coupling of 5-Bromo-4-hydroxy-2-methoxypyridine, a versatile building block for the synthesis of novel compounds. A key challenge in coupling reactions with this substrate is the presence of a free hydroxyl group, which can interfere with the organometallic reagents. To address this, the protocol herein employs a protection-coupling-deprotection strategy, ensuring a robust and high-yielding transformation.

Reaction Overview: A Three-Stage Approach

The successful Negishi coupling of 5-Bromo-4-hydroxy-2-methoxypyridine is best achieved through a three-stage process to circumvent the reactivity of the hydroxyl group. This involves:

  • Protection of the Hydroxyl Group: The acidic proton of the 4-hydroxy group is masked using a tert-butyldimethylsilyl (TBS) protecting group.

  • Negishi Cross-Coupling: The protected 5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine undergoes a palladium-catalyzed cross-coupling with a desired organozinc reagent.

  • Deprotection of the Hydroxyl Group: The TBS protecting group is selectively removed to unveil the final coupled product.

This strategic approach ensures the integrity of the organozinc reagent and promotes a clean and efficient coupling reaction.

Part 1: Synthesis of the Starting Material and Protection of the Hydroxyl Group

A plausible synthetic route to the starting material, 5-Bromo-4-hydroxy-2-methoxypyridine, can be adapted from established procedures for similar pyridine derivatives. One common approach involves the multi-step synthesis from readily available precursors. For the purpose of this guide, we will assume the availability of 5-Bromo-4-hydroxy-2-methoxypyridine.

Protocol 1: Protection of 5-Bromo-4-hydroxy-2-methoxypyridine with a TBS Group

The acidic proton of the hydroxyl group can be readily protected as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust enough to withstand the conditions of the Negishi coupling yet can be selectively removed under mild conditions.

Materials:

  • 5-Bromo-4-hydroxy-2-methoxypyridine

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine.

Part 2: The Negishi Cross-Coupling Reaction

With the hydroxyl group protected, the 5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine is now a suitable substrate for the Negishi coupling. This section details the preparation of the organozinc reagent and the subsequent cross-coupling reaction.

Protocol 2A: Preparation of the Organozinc Reagent

Organozinc reagents can be prepared by the direct insertion of activated zinc into an organic halide. The use of Rieke® Zinc, a highly reactive form of zinc, is recommended for efficient and high-yielding preparations under mild conditions.

Materials:

  • Organic halide (R-X, e.g., an aryl or alkyl bromide)

  • Activated Zinc (Rieke® Zinc or iodine-activated zinc dust)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure (under inert atmosphere):

  • In a flame-dried Schlenk flask, add activated zinc (1.5 eq).

  • Add a solution of the organic halide (1.0 eq) in anhydrous THF.

  • Stir the mixture at room temperature. The reaction is often initiated by gentle heating or sonication.

  • Monitor the formation of the organozinc reagent by GC analysis of quenched aliquots. The resulting solution of the organozinc reagent is used directly in the next step.

Protocol 2B: Negishi Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Negishi coupling of the protected bromopyridine with the freshly prepared organozinc reagent. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.[1]

Materials:

  • 5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine

  • Solution of the organozinc reagent (R-ZnX) in THF (from Protocol 2A)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure (under inert atmosphere):

  • In a separate flame-dried Schlenk flask, dissolve 5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • To this stirring solution, add the freshly prepared organozinc reagent solution (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Part 3: Deprotection of the Hydroxyl Group

The final step is the removal of the TBS protecting group to reveal the desired 4-hydroxy-substituted pyridine derivative. This can be achieved under mild acidic conditions or with a fluoride source.

Protocol 3: Deprotection of the TBS Ether

Materials:

  • TBS-protected coupled product

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Hydrochloric acid (HCl) in methanol

  • Tetrahydrofuran (THF) or Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution (for acid deprotection)

  • Brine

  • Anhydrous magnesium sulfate

Procedure (using TBAF):

  • Dissolve the TBS-protected coupled product (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-3 hours and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final product.

Data Presentation

The following table provides a template for summarizing the quantitative data from the experimental procedure.

StepStarting MaterialReagent(s)ProductYield (%)
Protection 5-Bromo-4-hydroxy-2-methoxypyridineTBS-Cl, Imidazole5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridinee.g., 95%
Negishi Coupling 5-bromo-4-(tert-butyldimethylsilyloxy)-2-methoxypyridineR-ZnX, Pd(PPh₃)₄5-R-4-(tert-butyldimethylsilyloxy)-2-methoxypyridinee.g., 85%
Deprotection 5-R-4-(tert-butyldimethylsilyloxy)-2-methoxypyridineTBAF5-R-4-hydroxy-2-methoxypyridinee.g., 98%

Experimental Workflow and Mechanistic Overview

The following diagrams illustrate the overall experimental workflow and the catalytic cycle of the Negishi coupling.

experimental_workflow cluster_protection Part 1: Protection cluster_coupling Part 2: Negishi Coupling cluster_deprotection Part 3: Deprotection start_material 5-Bromo-4-hydroxy- 2-methoxypyridine protection TBS Protection (TBS-Cl, Imidazole) start_material->protection protected_intermediate 5-Bromo-4-(TBS-oxy)- 2-methoxypyridine protection->protected_intermediate negishi_coupling Negishi Coupling (Pd(PPh3)4) protected_intermediate->negishi_coupling organozinc_prep Organozinc Reagent Preparation (R-ZnX) organozinc_prep->negishi_coupling coupled_product Coupled & Protected Intermediate negishi_coupling->coupled_product deprotection TBS Deprotection (TBAF) coupled_product->deprotection final_product Final Product: 5-R-4-hydroxy- 2-methoxypyridine deprotection->final_product

Caption: Overall experimental workflow for the Negishi coupling of 5-Bromo-4-hydroxy-2-methoxypyridine.

negishi_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-ZnX pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate ZnX2 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Scientific Integrity and Causality

  • Choice of Protecting Group: The tert-butyldimethylsilyl (TBS) group is selected for its stability under the neutral to slightly basic conditions of the Negishi coupling and its facile cleavage with fluoride ions, which is orthogonal to many other common protecting groups. This prevents premature deprotection and side reactions.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available catalyst suitable for a wide range of Negishi couplings, particularly with aryl bromides.[1] Its tetrahedral geometry and labile phosphine ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For more challenging substrates, catalysts with more electron-rich and bulky phosphine ligands may offer improved performance.

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture.[1] Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent their decomposition and ensure high yields. All glassware should be rigorously dried, and anhydrous solvents must be used.

  • Troubleshooting:

    • Low Yield: This can be due to inactive organozinc reagent, catalyst decomposition, or insufficient reaction time. Ensure the organozinc reagent is freshly prepared and the reaction is run under strictly anhydrous and oxygen-free conditions.

    • Homocoupling: The formation of R-R and R¹-R¹ products can occur. This can sometimes be minimized by the slow addition of the organozinc reagent to the solution of the aryl halide and catalyst.

    • Stalled Reaction: If the reaction stalls, it may indicate catalyst deactivation. In such cases, the addition of a fresh portion of the catalyst may restart the reaction.

References

  • Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348. [Link]

  • Wikipedia. (2024). Negishi coupling. [Link]

  • Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188. [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • J&K Scientific LLC. (2025). Negishi Cross-Coupling. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyridine-Based Agrochemicals

Foreword: Navigating the Landscape of Pyridine Intermediates in Agrochemical Synthesis The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural prope...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Pyridine Intermediates in Agrochemical Synthesis

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a diverse array of herbicides, fungicides, and insecticides.[1][2] While the potential of any given substituted pyridine is vast, the practical application and documentation are often concentrated on specific isomers that have proven to be versatile and economically viable starting materials.

The subject of this guide, 5-Bromo-4-hydroxy-2-methoxypyridine , represents a pyridine core with multiple functionalities. However, a comprehensive review of current literature and patent databases reveals a notable scarcity of its direct application in established agrochemical synthesis pathways. In contrast, closely related structural analogs are frequently cited as key intermediates.

Therefore, this guide will leverage the well-documented chemistry of a proximate and synthetically versatile analog, 5-Bromo-2-chloro-4-methoxypyridine , to illustrate the principles and protocols pertinent to the synthesis of novel agrochemical candidates. The methodologies presented herein are designed to be broadly applicable to the chemical class and provide a robust framework for researchers in the field.

PART 1: A Strategic Approach to a Novel Fungicide Candidate Synthesis

The following protocols detail a hypothetical, yet chemically sound, two-step synthesis of a potential fungicide. The strategy employs two of the most powerful transformations in modern organic synthesis: nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling. These reactions are chosen for their reliability, scalability, and tolerance of a wide range of functional groups, making them staples in the agrochemical industry.

Experimental Workflow Overview

The overall synthetic strategy is depicted below. The initial step involves the selective displacement of the more labile 2-chloro substituent, followed by a palladium-catalyzed cross-coupling at the 5-bromo position to build the final molecular framework.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Suzuki Coupling A 5-Bromo-2-chloro-4-methoxypyridine B Intermediate Amine A->B  Propylamine, K2CO3, DMF, 80°C C Final Product (Fungicide Candidate) B->C  (4-fluorophenyl)boronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 90°C

Caption: Synthetic workflow for the proposed fungicide candidate.

Protocol 1: Synthesis of 5-Bromo-4-methoxy-N-propylpyridin-2-amine (Intermediate Amine)

This initial step involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing nitrogen atom in the pyridine ring. Propylamine is chosen as a representative nucleophile to introduce a common alkylamino side chain found in many bioactive molecules.

Causality Behind Experimental Choices:
  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium carbonate and the polar intermediates of the SNAr mechanism, thereby accelerating the reaction.

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to neutralize the HCl generated during the reaction without causing unwanted side reactions.

  • Temperature (80°C): This moderate temperature provides enough thermal energy to overcome the activation barrier of the reaction without leading to decomposition of the starting materials or product.

Step-by-Step Methodology:
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-chloro-4-methoxypyridine (10.0 g, 44.5 mmol), potassium carbonate (12.3 g, 89.0 mmol), and dimethylformamide (100 mL).

  • Add propylamine (5.5 mL, 66.8 mmol) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate amine.

Data Summary: Protocol 1
ReagentMolecular Weight ( g/mol )Quantity UsedMolar Equivalents
5-Bromo-2-chloro-4-methoxypyridine224.4710.0 g1.0
Propylamine59.115.5 mL1.5
Potassium Carbonate138.2112.3 g2.0
Dimethylformamide (DMF)73.09100 mL-
Expected Product 247.12 ~9.8 g ~89% yield

Protocol 2: Synthesis of 4-Methoxy-5-(4-fluorophenyl)-N-propylpyridin-2-amine (Fungicide Candidate)

The second step is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. Here, it is used to couple the bromo-intermediate with (4-fluorophenyl)boronic acid. The fluorophenyl moiety is a common feature in many successful fungicides.

Causality Behind Experimental Choices:
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

  • Base (Na₂CO₃): The aqueous sodium carbonate solution is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System (Toluene/H₂O): The biphasic solvent system allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, facilitating the reaction at the interface.

  • Temperature (90°C): This temperature ensures a reasonable reaction rate for the Suzuki coupling without significant catalyst decomposition.

Step-by-Step Methodology:
  • In a 250 mL round-bottom flask, combine the intermediate amine from Protocol 1 (5.0 g, 20.2 mmol), (4-fluorophenyl)boronic acid (3.4 g, 24.3 mmol), and sodium carbonate (4.3 g, 40.4 mmol).

  • Add toluene (80 mL) and water (20 mL) to the flask.

  • Bubble argon gas through the mixture for 15 minutes to degas the solution.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.93 g, 0.81 mmol) to the reaction mixture under an argon atmosphere.

  • Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Data Summary: Protocol 2
ReagentMolecular Weight ( g/mol )Quantity UsedMolar Equivalents
Intermediate Amine247.125.0 g1.0
(4-fluorophenyl)boronic acid139.923.4 g1.2
Sodium Carbonate105.994.3 g2.0
Pd(PPh₃)₄1155.560.93 g0.04
Expected Product 262.31 ~4.5 g ~85% yield

Visualization of Key Reaction

The Suzuki-Miyaura catalytic cycle is a well-established mechanism that underpins the success of this synthetic step.

G A Pd(0)L2 B Oxidative Addition A->B  Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D  Ar'B(OH)2  Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A  Catalyst  Regeneration G Ar-Ar' F->G  Final Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

PART 2: Scientific Integrity and Trustworthiness

The protocols provided are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial in-process control to determine the endpoint of each reaction, preventing the formation of byproducts from over-running the reaction and ensuring optimal yield.

  • Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials, reagents, and byproducts, ensuring the purity of the intermediates and the final compound.

  • Structural Confirmation: The identity and purity of the synthesized compounds should be unequivocally confirmed by a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

By adhering to these well-established practices, a researcher can have high confidence in the outcome of the synthesis and the integrity of the final product.

References

  • Zakharychev, V.V., & Martsynkevich, A.M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30–48.[1]

  • Liu, C., Guan, A., et al. (2016). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry.[2][3]

  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from [4]

  • LookChem. (n.d.). Cas 122307-33-9, 2-PyridineMethanol, 5-broMo-4-Methoxy-. Retrieved from [Link][5]

Sources

Application

Application Notes and Protocols for 5-Bromo-4-hydroxy-2-methoxypyridine: A Versatile Intermediate in Therapeutic Agent Synthesis

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its ability to engage in hydrogen bond...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its ability to engage in hydrogen bonding and other key interactions within biological targets. Among the vast landscape of pyridine-based intermediates, 5-Bromo-4-hydroxy-2-methoxypyridine emerges as a particularly valuable building block for drug discovery and development. Its trifunctional nature—a reactive bromine atom, a nucleophilic hydroxyl group, and a methoxy moiety—offers a rich platform for molecular elaboration and the synthesis of complex, biologically active compounds.

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[1] This is a critical strategy in the development of kinase inhibitors, where these appended groups can be tailored to interact with specific pockets of the ATP-binding site, thereby dictating potency and selectivity.[2] The hydroxyl group at the 4-position and the methoxy group at the 2-position further modulate the electronic properties of the pyridine ring and provide additional points for modification or interaction with target proteins.

This guide provides a comprehensive overview of the synthesis and potential applications of 5-Bromo-4-hydroxy-2-methoxypyridine, with a focus on its utility as an intermediate in the generation of novel therapeutic agents, particularly kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration are provided to support researchers in leveraging this versatile scaffold in their drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for 5-Bromo-4-hydroxy-2-methoxypyridine is essential for its effective and safe use in the laboratory. The data presented below is a compilation from related structures and should be used as a guideline. A comprehensive safety assessment should be conducted prior to any experimental work.

PropertyValueReference
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol (predicted)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3]

Safety Precautions:

  • Hazard Statements: Based on structurally similar compounds, 5-Bromo-4-hydroxy-2-methoxypyridine is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • Use only in a well-ventilated area.[3]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • If skin irritation occurs, get medical advice/attention.[4]

Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine: A Proposed Protocol

While a direct literature synthesis for 5-Bromo-4-hydroxy-2-methoxypyridine is not widely reported, a robust synthetic route can be proposed based on the well-documented synthesis of the structurally analogous methyl 5-bromo-2-hydroxyisonicotinate.[5][6] The following multi-step protocol outlines a plausible pathway starting from 2-amino-5-bromo-4-methylpyridine.

Protocol 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine

Objective: To introduce a nitro group at the 2-position of the pyridine ring, which will subsequently be converted to a methoxy group.

Materials:

  • 2-amino-5-bromo-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Round bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel

Procedure:

  • Prepare a mixture of concentrated sulfuric acid and hydrogen peroxide by slowly adding H₂O₂ to the sulfuric acid in a dropping funnel, maintaining the temperature below 10°C with an ice bath.

  • In a separate flask, dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, and cool the mixture to 0-5°C in an ice bath.

  • Slowly add the prepared H₂SO₄/H₂O₂ mixture to the solution of the pyridine derivative, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Neutralize the solution by the slow addition of a concentrated NaOH solution, keeping the temperature below 20°C.

  • A precipitate of 5-bromo-4-methyl-2-nitropyridine will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum to yield the desired product.

Protocol 2: Oxidation to 5-Bromo-2-nitroisonicotinic acid

Objective: To oxidize the methyl group at the 4-position to a carboxylic acid.

Materials:

  • 5-Bromo-4-methyl-2-nitropyridine

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Round bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Dissolve 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid and cool the solution in an ice bath.

  • Slowly add sodium dichromate in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid 5-bromo-2-nitroisonicotinic acid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Esterification to Methyl 5-Bromo-2-nitroisonicotinate

Objective: To convert the carboxylic acid to a methyl ester.

Materials:

  • 5-Bromo-2-nitroisonicotinic acid

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Suspend 5-bromo-2-nitroisonicotinic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride.

  • After the addition, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 5-bromo-2-nitroisonicotinate.

Protocol 4: Reduction to Methyl 2-amino-5-bromoisonicotinate

Objective: To reduce the nitro group to an amino group.

Materials:

  • Methyl 5-bromo-2-nitroisonicotinate

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Round bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a flask containing water and iron powder, heat the mixture to 70°C.

  • Add glacial acetic acid and stir for 30 minutes.

  • Add ethanol to the mixture.

  • Add the methyl 5-bromo-2-nitroisonicotinate in portions, maintaining the temperature at 75-80°C.

  • After the addition, continue to stir at this temperature for 4 hours.

  • Cool the reaction, filter through celite, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure and perform a standard aqueous workup to isolate the desired product.[5]

Protocol 5: Diazotization and Hydrolysis to Methyl 5-bromo-4-hydroxy-2-methoxypyridine

Objective: To convert the amino group to a hydroxyl group and the ester to a methoxy group. This is an adaptation of the final step in the synthesis of the carboxylate analog.[6]

Materials:

  • Methyl 2-amino-5-bromoisonicotinate

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Beaker, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve methyl 2-amino-5-bromoisonicotinate in a mixture of methanol and sulfuric acid at 0°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Gently warm the reaction mixture to room temperature and then heat to 50-60°C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-hydroxy-2-methoxypyridine.

Application in Therapeutic Agent Synthesis: A Focus on Kinase Inhibitors

Substituted pyridines are privileged scaffolds in the design of kinase inhibitors due to their ability to mimic the adenine region of ATP and form key hydrogen bonds with the hinge region of the kinase active site.[7] 5-Bromo-4-hydroxy-2-methoxypyridine is an ideal starting point for the synthesis of kinase inhibitors, with the bromine atom providing a handle for diversification via cross-coupling reactions.

Generalized Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor from 5-Bromo-4-hydroxy-2-methoxypyridine would typically follow the workflow illustrated below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5-Bromo-4-hydroxy- 2-methoxypyridine suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki modification Further Functionalization (e.g., Etherification, Amination) suzuki->modification library Library of Novel Pyrimidine Derivatives modification->library kinase_assay In vitro Kinase Assays (IC50 Determination) library->kinase_assay cell_assay Cell-based Assays (Anti-proliferative Activity) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Studies cell_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors starting from 5-Bromo-4-hydroxy-2-methoxypyridine.

Key Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[8] The following protocol provides a general procedure for the coupling of 5-Bromo-4-hydroxy-2-methoxypyridine with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Protocol 6: Suzuki-Miyaura Coupling of 5-Bromo-4-hydroxy-2-methoxypyridine

Objective: To couple an aryl group to the 5-position of the pyridine ring.

Materials:

  • 5-Bromo-4-hydroxy-2-methoxypyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl-4-hydroxy-2-methoxypyridine derivative.

Mechanism of Action of Resulting Kinase Inhibitors

Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The pyridine core of the inhibitors synthesized from 5-Bromo-4-hydroxy-2-methoxypyridine is expected to anchor the molecule in the hinge region of the kinase through hydrogen bonding. The aryl group introduced via the Suzuki coupling can then occupy the hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

G cluster_pathway Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P1 Phosphorylation RTK->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->RAF Inhibition

Caption: A simplified diagram of a common kinase signaling pathway (e.g., MAPK/ERK pathway) that can be targeted by inhibitors synthesized from 5-Bromo-4-hydroxy-2-methoxypyridine.

Conclusion

5-Bromo-4-hydroxy-2-methoxypyridine represents a highly valuable and versatile intermediate for the synthesis of therapeutic agents. Its strategic functionalization allows for the efficient construction of complex molecular architectures, particularly for the development of targeted kinase inhibitors. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this promising building block in their drug discovery endeavors. The ability to readily perform C-C bond-forming reactions at the 5-position, coupled with the other functional groups on the pyridine ring, opens up a vast chemical space for the generation of novel and potent therapeutic candidates.

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.

  • 5-Bromo-2-methoxypyridine synthesis - ChemicalBook.

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

  • 5-Bromo-2-methoxypyrimidine-4-carboxylic Acid|CAS 38275-37-5 - Benchchem.

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.

  • Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine - Benchchem.

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals.

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents.

  • 5-Bromo-2-methoxypyridine - Chem-Impex.

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  • An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications - Benchchem.

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Method

The Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine Derivatives: A Step-by-Step Protocol and Technical Guide

An Application Note for Drug Development Professionals Abstract 5-Bromo-4-hydroxy-2-methoxypyridine is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Bromo-4-hydroxy-2-methoxypyridine is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an electron-donating methoxy group, a versatile bromine handle for cross-coupling, and a pyridinone core—makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials.[1] This guide provides a detailed, two-part protocol for the synthesis of the core structure and its subsequent derivatization. We delve into the causality behind experimental choices, offering field-proven insights to ensure reproducibility and high yields. The protocols are designed to be self-validating, from the initial ring formation to the final functionalization, empowering researchers to construct diverse molecular architectures with precision.

Introduction: Strategic Importance of the Scaffold

The pyridine ring is a privileged scaffold frequently found in biologically active molecules.[2] However, the inherent electron-deficient nature of the pyridine ring makes traditional electrophilic aromatic substitution (SEAr) reactions challenging, often requiring harsh conditions.[2] The 4-hydroxy-2-methoxypyridine system circumvents this issue. The molecule exists in tautomeric equilibrium with its pyridone form, and the combination of the methoxy and hydroxyl/oxo groups activates the ring, facilitating regioselective functionalization. The bromine atom at the C5 position serves as a versatile linchpin for introducing molecular diversity through modern cross-coupling methodologies.

This guide presents a logical and efficient synthetic pathway, beginning with the construction of the 4-hydroxy-2-methoxypyridine core, followed by a regioselective bromination, and concluding with an example of its derivatization via Suzuki coupling.

PART 1: Synthesis of the 4-Hydroxy-2-methoxypyridine Core

The foundational step is the reliable construction of the 4-hydroxypyridine ring system. While numerous methods exist for pyridine synthesis, a common and effective strategy involves the cyclization of acyclic precursors.[3][4] For the 2-methoxy-4-hydroxypyridine target, a practical approach starts from 2,4-dihydroxypyridine (also known as 4-hydroxy-2-pyridone), which can be selectively O-methylated.

The key challenge in this step is achieving selective methylation on the oxygen at the C2 position over the oxygen at the C4 position or the ring nitrogen. This is typically accomplished using a mild methylating agent under controlled conditions.

Experimental Protocol 1: Synthesis of 4-Hydroxy-2-methoxypyridine
  • Reaction Setup: To a stirred suspension of 2,4-dihydroxypyridine (1.0 eq) in a suitable solvent such as methanol or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) or methyl iodide (CH₃I, 1.1 eq), dropwise to the suspension at room temperature.

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the more acidic hydroxyl group, facilitating nucleophilic attack on the methylating agent. The choice of solvent can influence reaction rates and selectivity.

  • Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue is purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield 4-hydroxy-2-methoxypyridine as a solid.

Synthesis_Part1 Start 2,4-Dihydroxypyridine Product1 4-Hydroxy-2-methoxypyridine Start->Product1 Selective O-Methylation Reagents1 CH₃I or (CH₃)₂SO₄ K₂CO₃, Methanol Synthesis_Part2 Start 4-Hydroxy-2-methoxypyridine Product1 5-Bromo-4-hydroxy- 2-methoxypyridine Start->Product1 Electrophilic Bromination Reagents1 N-Bromosuccinimide (NBS) Acetonitrile

Caption: Regioselective bromination using NBS.

PART 3: Derivatization via Suzuki Cross-Coupling

The 5-bromo substituent is a versatile functional handle for creating derivatives, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the pyridine ring and an organoboron compound, is a robust and widely used method for this purpose.

General Protocol 3: Suzuki Coupling for Derivative Synthesis
  • Reaction Setup: In a reaction vessel, combine 5-bromo-4-hydroxy-2-methoxypyridine (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

    • Causality Note: Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst. The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (typically 80-100 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-hydroxy-2-methoxypyridine derivative.

Synthesis_Part3 Start 5-Bromo-4-hydroxy- 2-methoxypyridine Product1 5-Aryl-4-hydroxy- 2-methoxypyridine Derivative Start->Product1 Suzuki Coupling Reagents1 Ar-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O

Caption: Derivatization via Suzuki cross-coupling.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 5-bromo-4-hydroxy-2-methoxypyridine and its derivatives.

StepKey ReagentsSolvent SystemTemp. (°C)Time (h)Typical Yield (%)
1. O-Methylation 2,4-dihydroxypyridine, CH₃I, K₂CO₃Methanol or DMF40-504-675-85%
2. Bromination 4-hydroxy-2-methoxypyridine, NBSAcetonitrileRoom Temp2-485-95%
3. Suzuki Coupling 5-bromo-..., Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O80-1008-1260-90%

Conclusion

This application note provides a comprehensive and technically grounded guide for the synthesis of 5-bromo-4-hydroxy-2-methoxypyridine and its subsequent derivatization. By explaining the rationale behind the chosen reagents and conditions, these protocols are designed to be both robust and adaptable. The strategic combination of ring activation and the installation of a versatile bromine handle makes this synthetic route a powerful tool for researchers in drug discovery and materials science, enabling the efficient generation of diverse libraries of novel pyridine-based compounds.

References

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  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
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  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

  • Google Patents. (n.d.). 2-bromo-3-methoxypyridine preparation method.
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  • ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Retrieved from [Link]

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  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-3-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-hydroxy-2-methoxypyridine

Introduction: The Strategic Value of 5-Bromo-4-hydroxy-2-methoxypyridine in Drug Discovery In the landscape of medicinal chemistry and drug development, substituted pyridines represent a class of heterocyclic compounds o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-4-hydroxy-2-methoxypyridine in Drug Discovery

In the landscape of medicinal chemistry and drug development, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in a myriad of biologically active molecules, from kinase inhibitors to central nervous system agents, underscores the necessity for robust and versatile synthetic methodologies for their elaboration. 5-Bromo-4-hydroxy-2-methoxypyridine is a particularly valuable building block, offering multiple points for diversification. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The hydroxyl and methoxy groups modulate the electronic properties of the pyridine ring and present opportunities for further functionalization or can play a crucial role in molecular recognition by biological targets.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 5-bromo-4-hydroxy-2-methoxypyridine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, with a special focus on the considerations necessitated by the presence of the 4-hydroxyl group.

The Influence of the 4-Hydroxyl Group: A Critical Consideration

The acidic proton of the 4-hydroxyl group on the pyridine ring is a key factor that must be carefully managed during palladium-catalyzed cross-coupling reactions. Its presence can influence the reaction in several ways:

  • Basicity and Nucleophilicity: The hydroxyl group can be deprotonated by the bases typically employed in cross-coupling reactions, forming a pyridinolate species. This can alter the electronic properties of the substrate and potentially coordinate to the palladium center, influencing the catalytic cycle.

  • Choice of Base: The selection of a suitable base is critical. Strong bases may lead to undesired side reactions or catalyst deactivation. Weaker inorganic bases are often preferred to minimize these effects while still promoting the desired catalytic turnover.

  • Protecting Group Strategy: In some instances, protection of the hydroxyl group as an ether (e.g., methoxymethyl (MOM), benzyl (Bn)) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS)) may be advantageous to prevent interference with the coupling reaction.[1] However, this adds extra steps to the synthetic sequence. The protocols presented here will focus on direct coupling without a protecting group where feasible, as this represents a more atom- and step-economical approach.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-substituted pyridines. It involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronate ester.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich pyridines, ligands that promote oxidative addition are beneficial.

  • Base: An aqueous solution of a mild inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often employed. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O9012Est. 75-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O10010Est. 80-95
3Vinylboronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)DMF/H₂O8516Est. 60-80

Estimated yields are based on similar transformations reported in the literature.

Heck Reaction: Olefinic C-H Functionalization

The Heck reaction provides a pathway to introduce alkenyl substituents at the 5-position of the pyridine ring by coupling with an alkene.

Causality Behind Experimental Choices:
  • Catalyst: A Pd(II) salt like Pd(OAc)₂ is a common precatalyst, which is reduced in situ to the active Pd(0) species.

  • Ligand: While some Heck reactions can be performed ligand-free, phosphine ligands are often used to improve catalyst stability and reactivity.

  • Base: A hindered organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the hydrogen halide generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine 5-bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., P(o-tolyl)₃).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃N (2.5)DMF12018Est. 60-75
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃ (2.0)NMP13024Est. 65-80
3CyclohexenePd(OAc)₂ (5) / P(o-tolyl)₃ (10)Cs₂CO₃ (2.5)Dioxane11020Est. 50-65

Estimated yields are based on similar transformations reported in the literature.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the reaction of choice for introducing terminal alkynes onto the pyridine scaffold, creating a C(sp²)-C(sp) bond. This reaction is typically co-catalyzed by palladium and copper.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Similar to other cross-coupling reactions, a Pd(0) species is the active catalyst.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is used to facilitate the transmetalation of the acetylide to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry, inert-atmosphere flask, add 5-bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.5)THF508Est. 80-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (3.0)DMFRT12Est. 75-90
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Et₃N (3.0)Dioxane6010Est. 70-85

Estimated yields are based on similar transformations reported in the literature.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the bromopyridine with a primary or secondary amine.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction often requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald or Hartwig ligands) to facilitate both oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the amine and form the active palladium-amido intermediate.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry reaction vessel.

  • Reagent Addition: Add 5-bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene10016Est. 70-85
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (2.0)Dioxane11024Est. 65-80
3BenzylaminePd₂(dba)₃ (2) / RuPhos (4)LHMDS (1.5)THF8012Est. 70-90

Estimated yields are based on similar transformations reported in the literature.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate the general catalytic cycles for these key cross-coupling reactions and a typical experimental workflow.

Catalytic Cycles

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L₂-R² OA_complex->Transmetalation_complex Transmetalation (R²-B(OR)₂) Product R¹-R² Transmetalation_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Heck_Cycle Heck Reaction Catalytic Cycle cluster_products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) Alkene_insertion R¹-CH₂-CH(R²)-Pd(II)L₂-X OA_complex->Alkene_insertion Carbopalladation (H₂C=CHR²) Beta_hydride [H-Pd(II)L₂-X]⁺ Alkene_insertion->Beta_hydride β-Hydride Elimination Product R¹-CH=CH-R² Catalyst_regen Pd(0)L₂ Beta_hydride->Catalyst_regen Base (-HB⁺X⁻)

Caption: Generalized Heck reaction catalytic cycle.

Experimental Workflow

Experimental_Workflow General Experimental Workflow A Reagent Preparation (Substrate, Coupling Partner, Base) B Inert Atmosphere Setup (Evacuate & Backfill) A->B C Catalyst & Solvent Addition B->C D Reaction Execution (Heating & Stirring) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

5-Bromo-4-hydroxy-2-methoxypyridine is a versatile and valuable scaffold for the synthesis of novel, biologically active compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide a robust toolkit for its derivatization. While the presence of the 4-hydroxyl group necessitates careful consideration of reaction conditions, particularly the choice of base, successful couplings can be achieved to afford a diverse range of substituted pyridines. The protocols and insights provided herein are intended to serve as a strong foundation for researchers to build upon, enabling the exploration of new chemical space in the quest for next-generation therapeutics. Further optimization and exploration of novel ligands and catalytic systems will undoubtedly continue to expand the synthetic utility of this important building block.

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  • M.E. M. Broussy, S. & Z. L. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]

Sources

Method

5-Bromo-4-hydroxy-2-methoxypyridine in the synthesis of heterocyclic compounds

An Application Scientist's Guide to Heterocyclic Synthesis with 5-Bromo-4-hydroxy-2-methoxypyridine Introduction: The Strategic Value of a Polysubstituted Pyridine Core In the landscape of medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Heterocyclic Synthesis with 5-Bromo-4-hydroxy-2-methoxypyridine

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of medicinal chemistry and materials science, polysubstituted pyridine scaffolds are foundational building blocks for constructing complex, biologically active molecules. Among these, 5-Bromo-4-hydroxy-2-methoxypyridine stands out as a particularly versatile intermediate. Its strategic arrangement of a nucleophilic hydroxyl group, a stable methoxy substituent, and a reactive bromine atom on an electron-deficient pyridine ring offers chemists multiple, orthogonal handles for synthetic manipulation. This guide provides an in-depth exploration of its reactivity and application in forming diverse heterocyclic systems, grounded in mechanistic principles and validated experimental protocols.

The true synthetic power of this molecule lies in the distinct chemical personalities of its functional groups, allowing for sequential and site-selective modifications. The bromine atom at the C5 position is a prime substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of crucial C-C and C-N bonds.[1] The hydroxyl group at C4 introduces opportunities for O-alkylation, O-arylation, or conversion into a triflate for further coupling reactions. This duality of function is central to its utility.

A Critical Insight: Keto-Enol Tautomerism

A fundamental aspect governing the reactivity of 5-Bromo-4-hydroxy-2-methoxypyridine is its existence in a tautomeric equilibrium with its keto form, 5-Bromo-2-methoxy-4(1H)-pyridone. The predominant form can be influenced by the solvent, pH, and temperature, which has significant implications for reaction planning. While the hydroxyl form is aromatic, the pyridone form possesses an amide-like character. For reactions targeting the C4 oxygen, such as O-alkylation, conditions must favor the nucleophilic enol (hydroxypyridine) tautomer. Conversely, reactions involving the pyridine nitrogen may be influenced by the presence of the pyridone form.

Caption: Tautomeric equilibrium of the title compound.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl bonds with high efficiency and functional group tolerance.[2] For 5-Bromo-4-hydroxy-2-methoxypyridine, this reaction selectively targets the C5-Br bond, allowing for the introduction of a wide array of carbocyclic and heterocyclic moieties. This is often the first step in a multi-step synthesis of fused ring systems.[3]

Causality and Field-Proven Insights

The success of a Suzuki coupling hinges on the precise orchestration of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

  • Catalyst Choice: Palladium complexes with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and ligands like SPhos or RuPhos, are highly effective.[2] These ligands promote the oxidative addition step—often the rate-limiting step for aryl bromides—and facilitate the final reductive elimination.

  • Base Selection: The base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[3] An aqueous inorganic base is often used, as water can enhance the reaction rate. The presence of the free hydroxyl group on the pyridine ring makes a moderately strong base like K₃PO₄ a prudent choice to avoid deprotonation issues or side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[3] This biphasic system ensures solubility for both the organic substrate and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Reagent Setup - 5-Bromo-4-hydroxy-2-methoxypyridine - Arylboronic Acid (1.2 equiv) - K3PO4 (2.0 equiv) - Pd(PPh3)4 (5 mol%) B 2. Solvent Addition - Add degassed 1,4-Dioxane/H2O (4:1) - Purge with Argon A->B C 3. Reaction - Heat to 90-100 °C - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine C->D E 5. Purification - Dry (Na2SO4) - Concentrate in vacuo - Column Chromatography D->E F Product 5-Aryl-4-hydroxy-2-methoxypyridine E->F

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-Hydroxy-2-methoxy-5-phenylpyridine
  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 mmol, 218 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of deionized water (both previously degassed by bubbling argon through them for 20 minutes).

  • Reaction Execution: Heat the mixture to 95 °C and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

ParameterValueRationale
Catalyst Pd(PPh₃)₄Standard, reliable catalyst for Suzuki couplings of bromo-heterocycles.[3]
Base K₃PO₄Effective base for activating boronic acid without being overly harsh.[3]
Solvent 1,4-Dioxane / H₂O (4:1)Ensures solubility of both organic and inorganic reagents.[3]
Temperature 95 °CProvides sufficient thermal energy to drive the catalytic cycle effectively.
Yield ~75-90% (Typical)High yields are expected for this type of coupling.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation crucial for synthesizing pharmaceuticals and agrochemicals.[5][6] Applying this reaction to 5-Bromo-4-hydroxy-2-methoxypyridine allows for the direct installation of primary or secondary amines at the C5 position, yielding valuable 5-amino-4-hydroxypyridine derivatives. These products are key precursors for fused N-heterocycles like pyridopyrazines or pyridopyrimidines.

Causality and Field-Proven Insights
  • Ligand is Key: The choice of phosphine ligand is critical and often dictates the success or failure of the reaction.[6] Bulky, electron-rich biarylphosphine ligands such as Xantphos or XPhos are frequently used. They stabilize the palladium catalyst, promote oxidative addition, and facilitate the challenging C-N reductive elimination step.[5]

  • Base Strength Matters: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices.[5] The choice may depend on the pKa of the amine coupling partner.

  • Anhydrous Conditions: Unlike many Suzuki couplings, the Buchwald-Hartwig amination must be performed under strictly anhydrous and inert conditions. Water can deactivate the catalyst and hydrolyze the phosphine ligands.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow A 1. Catalyst Pre-formation (Glovebox) - Pd2(dba)3 + Xantphos - Add NaOt-Bu - Add 5-Bromo-4-hydroxy-2-methoxypyridine B 2. Reagent Addition - Add anhydrous, degassed Toluene - Add Amine (1.2 equiv) A->B C 3. Reaction - Heat to 110 °C - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Quench with NH4Cl (aq) - Extract with EtOAc C->D E 5. Purification - Dry (MgSO4) - Concentrate in vacuo - Column Chromatography D->E F Product 5-Amino-4-hydroxy-2-methoxypyridine Derivative E->F

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Protocol: Synthesis of 4-Hydroxy-2-methoxy-5-(morpholino)pyridine
  • Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of argon, add to an oven-dried Schlenk tube: tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).

  • Substrate Addition: Add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 mmol, 218 mg).

  • Solvent and Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C in a preheated oil bath for 16 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to afford the title compound.

ParameterValueRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust system for C-N coupling with heteroaryl bromides.[5][7]
Base NaOt-BuStrong base required for amine deprotonation to form the active amido complex.[6]
Solvent TolueneAnhydrous, high-boiling solvent suitable for this reaction temperature.
Temperature 110 °CStandard temperature to ensure efficient catalytic turnover.[5]
Yield ~70-85% (Typical)Good yields are generally achieved with this protocol.

Application III: Building Fused Heterocycles - A Representative Annulation Strategy

The true power of 5-Bromo-4-hydroxy-2-methoxypyridine is realized when the products of initial coupling reactions are used in subsequent cyclization steps. For example, a 5-amino derivative, synthesized via Buchwald-Hartwig amination, can be condensed with various reagents to form fused pyridopyrimidine or pyridopyrazine ring systems, which are common motifs in pharmacologically active compounds.[8][9]

Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Derivative

This protocol assumes the starting material is the product from the Buchwald-Hartwig amination, 5-amino-4-hydroxy-2-methoxypyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-4-hydroxy-2-methoxypyridine (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add urea (or thiourea for the thione analogue) (1.2 mmol).

  • Reaction Execution: Heat the mixture to reflux in an oil bath at 180 °C (for a fusion reaction if no solvent is used) or reflux in a high-boiling solvent like ethanol for 4-6 hours.[8]

  • Work-up: After cooling, the solid product often precipitates. If not, dilute the reaction mixture with cold water (20 mL).

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrido[2,3-d]pyrimidine derivative.[8]

Conclusion

5-Bromo-4-hydroxy-2-methoxypyridine is a high-value, multi-functional building block for the synthesis of complex heterocyclic compounds. A thorough understanding of its keto-enol tautomerism and the differential reactivity of its functional groups allows for the strategic and selective application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage this versatile intermediate in the creation of novel molecular architectures with significant pharmacological potential.[9][10][11]

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis. ChemicalBook.
  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.
  • Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI.
  • An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications. Benchchem.
  • Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. PubMed.
  • Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles. Benchchem.
  • 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone. ResearchGate.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC - NIH.
  • Ullmann condensation. Wikipedia.
  • Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. PubMed.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
  • 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.
  • 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. PubChem.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. (PDF).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. PubChem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Failed 5-Bromo-4-hydroxy-2-methoxypyridine Suzuki Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile, yet sometimes temperamental, building block. The unique functionalities of this substrate—a pyridine core, a reactive bromine, an electron-donating methoxy group, and a potentially interfering hydroxyl group—necessitate a nuanced approach to reaction optimization.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying organometallic principles.

Troubleshooting Guide & FAQs

Question 1: My Suzuki reaction with 5-bromo-4-hydroxy-2-methoxypyridine is not proceeding at all. What are the most likely initial points of failure?

Answer:

A complete lack of reactivity in the Suzuki coupling of 5-bromo-4-hydroxy-2-methoxypyridine often points to fundamental issues with the reaction setup or the catalytic system's viability. Here are the primary areas to investigate:

  • Catalyst Deactivation by Oxygen: The active Pd(0) species is highly sensitive to atmospheric oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to rapid oxidation of the catalyst to inactive palladium black.[1][2]

    • Self-Validation Check: Does your reaction mixture turn black immediately upon heating? This is a strong indicator of catalyst precipitation. A healthy, active catalytic system should remain in solution.

  • Reagent Integrity:

    • Palladium Catalyst: Ensure your palladium source, especially if it's an older bottle of a common precatalyst like Pd(PPh₃)₄, has not degraded.

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition over time, particularly through protodeboronation where the C-B bond is cleaved.[2] It is advisable to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).

  • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium center, forming inactive or less active catalytic species. This is a well-documented challenge in the cross-coupling of 2-substituted pyridines.[3]

To systematically diagnose the issue, consider running a control reaction with a more reliable substrate combination, such as bromobenzene and phenylboronic acid, using the same batch of catalyst, base, and solvents.[2] Successful coupling in the control reaction would strongly suggest that the issue lies with the specific reactivity of 5-bromo-4-hydroxy-2-methoxypyridine.

Question 2: My reaction is sluggish, with low conversion of the starting material even after extended reaction times. What factors could be slowing down the reaction?

Answer:

Slow reaction rates are a common hurdle with this substrate, primarily due to its electronic properties and the presence of the hydroxyl group.

  • Electron-Rich Substrate: The methoxy and hydroxy groups are electron-donating, which increases the electron density of the pyridine ring. This makes the crucial oxidative addition step of the palladium catalyst to the C-Br bond slower than with electron-deficient systems.[4]

  • The Hydroxyl Group's Dual Role: The acidic proton of the hydroxyl group can interfere with the basic conditions required for the reaction. While the base is necessary to activate the boronic acid for transmetalation, it will also deprotonate the hydroxyl group.[5] This can alter the electronic nature of the substrate and potentially lead to chelation with the palladium center, hindering catalytic turnover.

  • Suboptimal Ligand Choice: For electron-rich aryl bromides, and particularly for substrates prone to catalyst inhibition, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

Troubleshooting Steps:

  • Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically shield the palladium center from coordinating to the pyridine nitrogen.[3] See the table below for recommendations.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier for slow oxidative addition. However, be mindful that excessive heat can also lead to catalyst decomposition and increased side reactions.

  • Consider a Stronger, Non-Nucleophilic Base: A stronger base can more effectively facilitate the transmetalation step, which is often rate-limiting.[6] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.

Ligand TypeRecommended LigandsRationale
Buchwald-type BiarylphosphinesSPhos, XPhos, RuPhosHighly electron-rich and sterically demanding, excellent for challenging couplings of electron-rich aryl halides.[7]
Bulky AlkylphosphinesTri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃)Strong electron-donating ability to facilitate oxidative addition.
Question 3: I am observing significant formation of byproducts, particularly the debrominated starting material (4-hydroxy-2-methoxypyridine). What is causing this and how can I prevent it?

Answer:

The formation of 4-hydroxy-2-methoxypyridine is a classic case of protodebromination , a common side reaction in Suzuki couplings. This occurs alongside another prevalent side reaction, protodeboronation of the boronic acid partner.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is especially problematic with heteroaryl boronic acids and under basic, aqueous conditions. The acidic proton from the hydroxyl group on your substrate or from water in the solvent can contribute to this side reaction.

  • Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.

Strategies to Minimize Side Reactions:

  • Use Anhydrous Conditions: If protodeboronation is suspected to be a major issue, switching to strictly anhydrous conditions can be beneficial. This involves using dry solvents and a base like potassium fluoride (KF) or cesium fluoride (CsF).

  • Employ Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids. MIDA boronates, in particular, offer a slow-release of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.

  • Optimize the Base: The choice and amount of base are crucial. Using a slight excess of a moderately strong base is often a good starting point. An overly strong base or a large excess can accelerate the decomposition of the boronic acid.

  • Thorough Degassing: As mentioned previously, ensure your reaction is free of oxygen. Oxidative processes can contribute to the degradation of both the catalyst and the boronic acid.

Question 4: Should I protect the hydroxyl group on 5-bromo-4-hydroxy-2-methoxypyridine before attempting the Suzuki coupling?

Answer:

Whether to protect the hydroxyl group is a critical strategic decision. While protection/deprotection steps add to the overall synthesis length, they can significantly improve the reliability and yield of the Suzuki reaction.

Arguments for Protection:

  • Prevents Catalyst Inhibition: A protected hydroxyl group cannot chelate with the palladium catalyst, preventing the formation of inactive complexes.

  • Avoids Acidity Issues: It eliminates the acidic proton, simplifying the role of the base in the reaction, which can then be optimized solely for the activation of the boronic acid.

  • Improves Solubility: Protecting groups like a methyl or benzyl ether can enhance the solubility of the substrate in common organic solvents used for Suzuki reactions.

Arguments Against Protection (for a "Protection-Free" Strategy):

  • Step Economy: Avoiding extra protection and deprotection steps is more efficient.

  • Potential for Directed Coupling: In some cases, a free hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction, although this is less of a concern with a single bromine atom.

Recommendation: If you are consistently facing low yields, catalyst deactivation, or complex reaction mixtures, protecting the hydroxyl group is a highly recommended troubleshooting step. A simple methylation (e.g., with methyl iodide and a base) or benzylation would be a standard approach.

Experimental Protocols & Visualizations

General Protocol for a Robust Suzuki Coupling of 5-bromo-4-hydroxy-2-methoxypyridine

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Reaction Setup:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M in the limiting reagent.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki Catalytic Cycle and Common Failure Points

The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights where issues can arise with 5-bromo-4-hydroxy-2-methoxypyridine.

Suzuki_Troubleshooting Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 Deactivation_O2 Catalyst Deactivation (Oxygen) Pd0->Deactivation_O2 Deactivation_N Catalyst Deactivation (Pyridine-N Coordination) Pd0->Deactivation_N PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Slow_OxAdd Slow Oxidative Addition (Electron-Rich Ring) OxAdd->Slow_OxAdd Base_Ex Base Exchange PdII_Aryl->Base_Ex 2 Chelation Chelation by -OH PdII_Aryl->Chelation PdII_Base Aryl-Pd(II)-Base(L)₂ Base_Ex->PdII_Base Transmetal Transmetalation PdII_Base->Transmetal 3 PdII_DiAryl Aryl-Pd(II)-Aryl'(L)₂ Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim 4 RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' (Product) RedElim->Product ArylBr 5-Bromo-4-hydroxy- 2-methoxypyridine ArylBr->OxAdd BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Boronate->Transmetal Protodeboronation Protodeboronation (Boronic Acid Degradation) Boronate->Protodeboronation

Caption: The Suzuki catalytic cycle and key failure points for 5-bromo-4-hydroxy-2-methoxypyridine.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and resolve common issues.

Troubleshooting_Flowchart start Reaction Failed or Low Yield check_setup Verify Inert Atmosphere & Reagent Quality (Run Control Reaction) start->check_setup setup_ok Setup & Reagents OK check_setup->setup_ok Yes setup_bad Fix Setup / Replace Reagents check_setup->setup_bad No analyze_byproducts Analyze Byproducts: Debromination or Boronic Acid Degradation? setup_ok->analyze_byproducts yes_byproducts Yes analyze_byproducts->yes_byproducts Yes no_byproducts No (Sluggish Reaction) analyze_byproducts->no_byproducts No address_byproducts Switch to Boronic Ester Use Anhydrous Conditions Optimize Base yes_byproducts->address_byproducts address_sluggish Increase Temperature Switch to Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) no_byproducts->address_sluggish still_fails Still Failing? address_byproducts->still_fails address_sluggish->still_fails protect_oh Protect the -OH Group (e.g., Methylation) still_fails->protect_oh Yes success Successful Coupling still_fails->success No, it worked! protect_oh->success

Caption: A decision tree for troubleshooting failed Suzuki reactions of the title compound.

References

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461-1473. [Link]

  • Morken, J. P. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2008 , 73 (14), 5589–5591. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2016 , 138 (29), 9145–9157. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-hydroxy-2-methoxypyridine

Welcome to the technical support guide for the purification of crude 5-Bromo-4-hydroxy-2-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Bromo-4-hydroxy-2-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable pyridine intermediate. The unique combination of a halogen, a phenolic hydroxyl group, and a methoxy substituent on the pyridine core presents specific purification hurdles. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 5-Bromo-4-hydroxy-2-methoxypyridine in a direct question-and-answer format.

Question 1: My compound is streaking severely on the TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue for this class of compounds and is almost certainly caused by the acidic phenolic hydroxyl group. The silica gel used in standard chromatography is slightly acidic and acts as a polar stationary phase.[1] Your polar, acidic hydroxyl group interacts very strongly—and often irreversibly—with the silica surface, leading to significant tailing or "streaking." This prevents the formation of tight bands, resulting in poor separation and low recovery.

Solutions:

  • Eluent Modification: The most straightforward solution is to modify your mobile phase. Add a small amount (0.5-2%) of a polar, acidic modifier like acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). The modifier protonates the silica surface and competes with your compound for binding sites, leading to sharper bands and more predictable elution.

  • Use a Different Stationary Phase: If eluent modification is insufficient, consider switching to a less acidic or basic stationary phase. Alumina (basic or neutral) can be an excellent alternative, as it will not have the same strong acidic interaction with the hydroxyl group.

  • Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column, use a "dry loading" technique. Adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and carefully apply the resulting dry powder to the top of your column. This often results in a more uniform starting band and improved resolution.

Question 2: I'm seeing very low recovery of my product after column chromatography, even though the TLC showed a good yield. Where is my compound going?

Answer: Low recovery is another consequence of the strong interaction between the 5-Bromo-4-hydroxy-2-methoxypyridine and the silica gel. A significant portion of your product may be irreversibly adsorbed onto the stationary phase, especially if the crude material contains basic impurities that activate the silica surface.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can create a slurry of the silica gel in your starting eluent and add a small amount of a mild base, like triethylamine (~0.5%), to neutralize the most active acidic sites. However, this can sometimes affect the separation of other impurities. The use of an acidic modifier, as mentioned above, is generally the preferred first approach.

  • Optimize the Solvent System: Ensure your eluent is polar enough. If the solvent polarity is too low, your compound will remain stuck at the top of the column. A gradient elution, starting with a low-polarity mobile phase and gradually increasing its strength, is highly effective.[1] For instance, you could start with 90:10 Hexane:Ethyl Acetate and gradually increase to 50:50.

  • Consider an Alternative Method: If your crude product is relatively clean (e.g., >85% pure by NMR or LC-MS), column chromatography may be overkill and lead to unnecessary losses. Recrystallization is often a more efficient method for final purification in such cases.[2]

Question 3: I tried to purify my product by recrystallization, but it either "oiled out" or the resulting crystals were still impure. What should I do?

Answer: Recrystallization is a powerful technique but is highly dependent on selecting the correct solvent system. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Solutions:

  • Systematic Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as Ethanol/Water or Ethyl Acetate/Hexane. A good starting point for phenolic compounds is often an alcohol like ethanol or isopropanol.[2]

  • Control the Cooling Rate: Do not rush the crystallization process. After dissolving your compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling allows for the selective growth of pure crystals, excluding impurities.

  • Use a Co-solvent System: If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective. Dissolve the crude material in a minimal amount of the "good" hot solvent, then slowly add the "bad" solvent (the anti-solvent) dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Workflow & Decision Making

To assist in choosing the appropriate purification strategy, the following decision tree illustrates a logical workflow based on initial analytical data.

Purification_Decision_Tree start Analyze Crude Product by TLC (e.g., 7:3 Hexane:EtOAc) purity_check Assess Crude Purity start->purity_check chromatography Column Chromatography purity_check->chromatography  Multiple spots or  complex mixture   recrystallize Recrystallization purity_check->recrystallize  One major spot  (>85% pure) streaking_check Does Product Streak on TLC? chromatography->streaking_check final_product Pure Product recrystallize->final_product add_modifier Add Modifier to Eluent (e.g., 1% Acetic Acid) streaking_check->add_modifier Yes proceed_standard Proceed with Standard Normal-Phase Eluent streaking_check->proceed_standard No add_modifier->final_product proceed_standard->final_product

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography on Silica Gel

This protocol assumes a crude product with multiple impurities that are visible by TLC.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.

    • Spot on a silica gel TLC plate and develop in various ratios of Hexane:Ethyl Acetate.

    • Aim for a solvent system that gives your desired product an Rf value of ~0.25-0.35.

    • If streaking is observed, add 1% acetic acid to the chosen solvent system and re-run the TLC.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 5-Bromo-4-hydroxy-2-methoxypyridine in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity starting solvent.

    • If a gradient is needed, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 40% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ParameterTypical ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography, effective for separating compounds of varying polarity.[1]
Mobile Phase Hexane / Ethyl AcetateA versatile, common solvent system with a wide polarity range.[3][4]
Eluent Modifier Acetic Acid (0.5-2%)Suppresses ionization of the phenolic -OH group to prevent streaking.
Sample Loading Dry LoadingProvides superior resolution compared to wet loading for difficult separations.

Protocol B: Recrystallization

This protocol is ideal for crude material that is already >85% pure.

  • Solvent Selection:

    • Place ~50 mg of your crude material into a test tube.

    • Add a potential solvent (e.g., ethanol) dropwise while heating gently.

    • A good solvent will dissolve the compound completely when hot but allow crystals to form upon cooling. If it dissolves readily in the cold solvent, the solvent is too good. If it barely dissolves when boiling, it is too poor.

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or heating mantle).

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should expect from a typical synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine? A: Impurities are highly dependent on the synthetic route. If, for example, your synthesis involves bromination of a 4-hydroxy-2-methoxypyridine precursor, you might find unreacted starting material or di-brominated byproducts. If the synthesis starts from a precursor like 2-amino-5-bromo-4-methylpyridine, you could have residual starting materials or intermediates from incomplete reactions.[5][6] Reagents like N-bromosuccinimide (NBS) or its byproduct, succinimide, can also be present.[7]

Q: Can the acidic/basic nature of the pyridine ring be used to my advantage during purification? A: Potentially. While the phenolic hydroxyl group is acidic, the pyridine nitrogen is basic. This amphoteric nature can sometimes be exploited. For instance, an acid-base extraction could theoretically be used to separate it from neutral impurities. However, the pKa values of both groups must be considered, and this method can be complicated. For most lab-scale purifications, chromatography or recrystallization is more direct and reliable.

Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is always best for confirming purity and structure.

  • ¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure and is very effective at identifying minor impurities if their signals do not overlap with the product's signals.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both the retention time (a measure of purity) and the mass of the compound, confirming its molecular weight.[8]

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity for a crystalline solid.[2]

References
  • A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. Benchchem.
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Supporting Information. The Royal Society of Chemistry.
  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate.
  • 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. PubChem.
  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.
  • 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.
  • 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis. ChemicalBook.
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
  • 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine. BLDpharm.
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
  • 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety Data Sheets. ECHEMI.
  • 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888. PubChem.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of 5-Bromo-4-hydroxy-2-methoxypyridine

Welcome to the technical support center for the functionalization of 5-Bromo-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Bromo-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. The inherent functionalities of this substrate—a pyridine nitrogen, a reactive bromine atom, and an acidic hydroxyl group—present unique challenges and opportunities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is not working at all. Where do I start troubleshooting?

A: When a reaction fails to initiate, the issue often lies with one of three fundamental areas: the integrity of your reagents, the activity of your catalyst, or the reaction atmosphere.

  • Reagent Purity: The hydroxyl group on your pyridine substrate can make it more polar and potentially hygroscopic. Ensure it is dry. More critically, organoboron reagents (for Suzuki coupling) are susceptible to degradation, a side-reaction known as protodeboronation, which is often exacerbated by high temperatures and certain bases.[1] Always use fresh or recently purified boronic acids.

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can oxidize upon prolonged storage. If you are generating the active Pd(0) species in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reducing agent (often a phosphine ligand or amine) is effective.[2] Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure consistent generation of the active catalyst.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Ensure your solvent is thoroughly degassed and that the reaction is assembled and run under a robust inert atmosphere (Argon or Nitrogen). Failure to do so is a primary cause of reaction failure, especially in Sonogashira couplings where oxygen promotes the undesirable homocoupling (Glaser coupling) of the alkyne partner.[4][5][6]

Q2: I'm observing very low yields. What are the most likely causes specific to 5-Bromo-4-hydroxy-2-methoxypyridine?

A: Low yields with this substrate often trace back to catalyst inhibition or interference from the phenol and pyridine moieties.

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a competitive inhibitor and slowing down or halting the catalytic cycle.[7][8] The solution is to use a ligand that binds more strongly to palladium. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos, or cataCXium® A) are designed to do this; their steric bulk and electron-donating properties promote the crucial reductive elimination step and stabilize the catalyst.[9][10][11]

  • Hydroxyl Group Interference: The acidic proton of the 4-hydroxy group can react with strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu) commonly used in Buchwald-Hartwig aminations. The resulting phenoxide can coordinate to the palladium catalyst, interfering with the reaction. You have two main strategies to address this:

    • Protect the Hydroxyl Group: Temporarily protecting the -OH group as a silyl ether (e.g., TBDMS) or benzyl ether can prevent this interference. This adds steps to your synthesis but can dramatically improve reliability.

    • Choose a Milder Base: For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in an aqueous solvent mixture (e.g., dioxane/water) are often effective and less likely to cause issues.[12] For Buchwald-Hartwig reactions, using a weaker base like Cs₂CO₃ may be viable, though it can lead to slower reaction rates.[13][14]

Q3: How do I choose the right ligand for my specific coupling reaction?

A: Ligand selection is arguably the most critical parameter for success. The choice depends on the type of coupling reaction and the electronic nature of your coupling partners.

  • For Suzuki Coupling: The ligand must facilitate both the oxidative addition and the transmetalation steps. For an electron-rich substrate like this pyridine, a bulky, electron-rich phosphine ligand is ideal.[10][15] These ligands stabilize the Pd(0) state, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[9]

  • For Buchwald-Hartwig Amination: Success hinges on promoting the C-N reductive elimination. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos for primary amines) are the state-of-the-art and have been specifically designed to couple a wide range of amines, including challenging heteroaryl halides.[13][16]

  • For Sonogashira Coupling: While traditional triphenylphosphine (PPh₃) can work, more electron-rich and bulky ligands can improve catalyst turnover and prevent the formation of inactive palladium species.[17] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in Sonogashira couplings.[17][18]

Troubleshooting & Optimization Guides

This workflow provides a systematic approach to diagnosing and solving common problems.

TroubleshootingWorkflow start Problem: Low or No Product check_inert Is the reaction atmosphere strictly inert (Ar/N2)? Were solvents degassed? start->check_inert check_reagents Are reagents pure and dry? (Substrate, Boronic Acid, Amine, Alkyne) Is the catalyst fresh? check_inert->check_reagents Yes sol_inert Solution: Improve degassing (e.g., freeze-pump-thaw) and inert gas technique. check_inert->sol_inert No check_base Is the base compatible with the 4-hydroxy group and other functional groups? check_reagents->check_base Yes sol_reagents Solution: Use fresh catalyst. Purify/dry substrate and coupling partner. check_reagents->sol_reagents No check_ligand Is the ligand appropriate? (Bulky, electron-rich for pyridines) check_base->check_ligand Yes sol_base Solution: Switch to a milder base (K2CO3, K3PO4 for Suzuki). Consider protecting the -OH group. check_base->sol_base No sol_ligand Solution: Screen bulky, electron-rich ligands (e.g., Buchwald ligands). Increase ligand:Pd ratio. check_ligand->sol_ligand No optimize Reaction still suboptimal. Proceed to advanced optimization. check_ligand->optimize Yes opt_temp Screen Temperature: Too low -> slow kinetics Too high -> degradation, side reactions optimize->opt_temp opt_solvent Screen Solvent: Solubility is key. Try Toluene, Dioxane, THF, DMF. opt_temp->opt_solvent opt_catalyst Screen Catalyst Precursor: Try different Pd sources and precatalysts (e.g., G3/G4). opt_solvent->opt_catalyst

Caption: A logical workflow for troubleshooting coupling reactions.

Specific Coupling Guides (Q&A Format)

Suzuki Coupling

Q: I am attempting a Suzuki coupling with an arylboronic acid, but I'm getting significant amounts of a side product corresponding to the debrominated starting material. What is happening? A: This side product arises from protodeboronation of your boronic acid, where the boronic acid is replaced by a hydrogen atom before it can couple.[1] The resulting "free" boronic acid can then participate in the catalytic cycle, leading to the hydrodehalogenation of your starting material. This is often caused by excessive temperature or an overly strong base in the presence of water.

  • Solution:

    • Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[19]

    • Run the reaction at the lowest effective temperature (start screening around 80 °C).

    • Ensure your boronic acid is of high purity.

Q: My reaction is sluggish and doesn't go to completion, even with a good ligand. What should I try? A: Assuming your catalyst is active, this points to a problem with the transmetalation step. The base is crucial for activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[9][19]

  • Solution:

    • Increase Base Equivalents: Try increasing the amount of base to 3 equivalents.

    • Change the Base: Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective than potassium carbonate.

    • Solvent System: The presence of water is often essential for the base to function effectively and to facilitate the formation of the active borate species. Ensure you are using an aqueous mixture, typically with a ratio of organic solvent to water between 4:1 and 10:1.[15]

Buchwald-Hartwig Amination

Q: I'm trying to couple a secondary amine and the yield is very poor. Are there specific ligands for this? A: Yes, ligand choice is critical and highly dependent on the amine nucleophile. Secondary amines are generally more sterically hindered.

  • Solution: Use ligands specifically developed for hindered amines. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands tailored for different substrates.[16] For secondary amines, ligands like RuPhos and XPhos are excellent starting points.[13]

Q: I am using NaOtBu as a base, and my reaction mixture is turning dark, with many side products on TLC. What's the cause? A: Sodium tert-butoxide is a very strong base and can be incompatible with sensitive functional groups.[13][20] With your substrate, it can deprotonate the 4-hydroxy group, leading to potential side reactions or catalyst inhibition. It can also promote the decomposition of electron-deficient heteroaryl halides at elevated temperatures.

  • Solution:

    • Switch to a weaker base: Try cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] This will likely require a higher reaction temperature or a more active catalyst/ligand system.

    • Protect the Hydroxyl Group: As mentioned in the FAQs, protecting the phenol is the most robust strategy to avoid base-related side reactions.

    • Use a different alkoxide: Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be a successful alternative base for sensitive substrates.[13]

Sonogashira Coupling

Q: My main product is the homocoupled dimer of my terminal alkyne (Glaser coupling). How can I prevent this? A: Glaser coupling is an oxidative dimerization of the alkyne, promoted by the copper(I) co-catalyst in the presence of oxygen.[4][5][6]

  • Solution:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Use a freeze-pump-thaw method to degas your solvent and maintain a strict inert atmosphere throughout the reaction.

    • Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed specifically to avoid this issue.[4] These reactions typically require a more active palladium/ligand system and may need higher temperatures, but they completely eliminate the primary cause of homocoupling.

    • Use an Amine Base/Solvent: Using an amine like triethylamine or diisopropylamine as both the base and the solvent (or co-solvent) can help suppress homocoupling.[4][21]

Q: The reaction is clean but very slow. How can I increase the rate? A: A slow Sonogashira reaction often points to issues with the formation of the copper acetylide or the transmetalation step.

  • Solution:

    • Ensure Copper(I) Source is Active: Copper(I) iodide (CuI) should be a white or off-white powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. Use fresh, high-quality CuI.

    • Increase Catalyst Loading: While undesirable for process chemistry, increasing the loading of both the palladium catalyst and the copper co-catalyst can accelerate the reaction for initial lab-scale synthesis.

    • Solvent Choice: Polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction compared to less polar solvents like THF, provided your substrates are stable at the required temperature.[22]

Data and Protocols

Table 1: Recommended Starting Conditions for Coupling Reactions
ParameterSuzuki CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source Pd(OAc)₂ (2 mol%) orXPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand SPhos or XPhos (4 mol%)(Included in precatalyst)PPh₃ (4-10 mol%)
Base K₂CO₃ or K₃PO₄ (3 equiv.)NaOtBu or Cs₂CO₃ (2 equiv.)Et₃N or DIPEA (3 equiv.)
Solvent 1,4-Dioxane / H₂O (5:1)Toluene or 1,4-DioxaneTHF or DMF
Temperature 80 - 110 °C90 - 110 °CRoom Temp to 60 °C
Co-catalyst N/AN/ACuI (4-10 mol%)
Notes Protecting the -OH is recommendedProtecting the -OH is highly recommended with NaOtBuStrictly anaerobic conditions are essential
General Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for these fundamental cross-coupling reactions.

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd0 L₂Pd(0) ArPdX L₂Pd(II)(Ar)(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR L₂Pd(II)(Ar)(R) ArPdX->ArPdR Transmetalation (R-B(OR')₂) + Base ArPdR->Pd0 Reductive Elimination product ArPdR->product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.[9][10]

Buchwald_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) ArPdX L₂Pd(II)(Ar)(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR¹R²) ArPdAmido L₂Pd(II)(Ar)(NR¹R²) ArPdAmine->ArPdAmido Deprotonation (-Base-H⁺) ArPdAmido->Pd0 Reductive Elimination product ArPdAmido->product Ar-NR¹R²

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[2][16]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) ArPdX L₂Pd(II)(Ar)(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne L₂Pd(II)(Ar)(C≡CR) ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination product ArPdAlkyne->product Ar-C≡CR CuX CuX CuAlkyne Cu-C≡CR CuAlkyne->ArPdX CuAlkyne->CuX + ArPdX Alkyne H-C≡CR Alkyne->CuAlkyne + Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.[4][17][23]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a starting point and must be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 5:1 ratio and a final substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • The Sonogashira Coupling. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Conditions for a selective Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

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Optimization

Technical Support Center: Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-4-hydroxy-2-methoxy...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine. Our focus is on the practical identification of byproducts and the optimization of reaction conditions to ensure high purity and yield.

Introduction

The synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine is a critical step in the development of various pharmaceutical compounds. As with many electrophilic aromatic substitution reactions on substituted heterocycles, the control of regioselectivity and the prevention of side reactions are paramount. This guide is designed to address common challenges encountered during this synthesis, providing both theoretical explanations and practical solutions.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues that may arise during the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine, with a focus on byproduct identification and mitigation strategies.

Question 1: My reaction yields a mixture of products, and the desired 5-bromo isomer is not the major component. What are the likely isomeric byproducts and how can I favor the formation of the desired product?

Answer:

The bromination of 4-hydroxy-2-methoxypyridine is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are activating, ortho, para-directing groups.[1] This means they direct the incoming electrophile (in this case, Br⁺) to the positions ortho and para relative to themselves.

  • Directing Effects:

    • The -OH group at C4 directs to C3 and C5 (ortho positions).

    • The -OCH₃ group at C2 directs to C3 (ortho) and C5 (para).

Both substituents strongly activate the C3 and C5 positions. Therefore, the formation of both the desired 5-bromo-4-hydroxy-2-methoxypyridine and the isomeric byproduct 3-bromo-4-hydroxy-2-methoxypyridine is expected.

Likely Isomeric Byproduct:

The most common isomeric byproduct is 3-bromo-4-hydroxy-2-methoxypyridine .

Strategies to Favor the 5-Bromo Isomer:

  • Steric Hindrance: The methoxy group at C2 may exert some steric hindrance, potentially favoring substitution at the less hindered C5 position. However, this effect is often not sufficient to achieve high selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of bromination. Less polar solvents may favor the para (C5) substitution. Experimenting with solvents such as dichloromethane, chloroform, or acetic acid is recommended.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can sometimes enhance selectivity by favoring the product of the kinetically controlled pathway.

Identifying the Isomers:

The most effective method for distinguishing between the 5-bromo and 3-bromo isomers is through ¹H NMR spectroscopy.

  • 5-Bromo-4-hydroxy-2-methoxypyridine: The proton at C3 and the proton at C6 will appear as singlets.

  • 3-Bromo-4-hydroxy-2-methoxypyridine: The proton at C5 and the proton at C6 will appear as doublets due to coupling with each other.

A detailed protocol for NMR analysis is provided in the "Experimental Protocols" section.

Question 2: I observe a significant amount of a byproduct with a molecular weight corresponding to the addition of two bromine atoms. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a dibrominated product is a common issue in the bromination of activated pyridine rings, particularly hydroxypyridines.[2] The monobrominated product can be more electron-rich and thus more reactive towards further electrophilic substitution than the starting material.

Likely Dibrominated Byproduct:

The most likely dibrominated byproduct is 3,5-dibromo-4-hydroxy-2-methoxypyridine . This is because both the C3 and C5 positions are activated by the hydroxyl and methoxy groups.

Strategies to Prevent Dibromination:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize over-bromination. A patent for the bromination of pyridine derivatives suggests using less than one equivalent of the brominating agent to avoid side products.[3]

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of the product reacting further.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to decrease the rate of the second bromination reaction.

Identifying the Dibrominated Byproduct:

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic cluster for two bromine atoms (M, M+2, M+4 peaks).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,5-dibromo-4-hydroxy-2-methoxypyridine will show only one singlet for the proton at C6.

Question 3: My reaction mixture turns dark, and I isolate a complex mixture of colored impurities. What could be the cause of this?

Answer:

The darkening of the reaction mixture and the formation of colored impurities often indicate the occurrence of oxidation side reactions. Phenolic compounds, including hydroxypyridines, are susceptible to oxidation, especially in the presence of a brominating agent which can also act as an oxidant.

Potential Oxidation Byproducts:

The oxidation of 4-hydroxy-2-methoxypyridine can lead to the formation of quinone-like structures and other colored, often polymeric, materials.

Strategies to Minimize Oxidation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder brominating agent than elemental bromine (Br₂) and may reduce the extent of oxidative side reactions.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

Characterization of Oxidation Byproducts:

These byproducts are often difficult to characterize fully due to their complex and sometimes polymeric nature. Techniques such as UV-Vis spectroscopy can be used to detect the presence of highly conjugated, colored species.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine?

A1: A plausible synthetic route involves the direct bromination of 4-hydroxy-2-methoxypyridine using N-Bromosuccinimide (NBS) in a suitable solvent. A general procedure is provided in the "Experimental Protocols" section.

Q2: How can I effectively purify the crude product to isolate the desired 5-bromo isomer?

A2: Column chromatography on silica gel is the most common and effective method for separating the desired 5-bromo isomer from the 3-bromo isomer and any dibrominated byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The separation of constitutional isomers of brominated compounds by column chromatography has been reported.[4]

Q3: What are the key analytical techniques for characterizing the final product and identifying impurities?

A3: The following techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the main product and identify isomeric byproducts based on chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts. The characteristic isotopic pattern of bromine (M+ and M+2 peaks in an approximate 1:1 ratio for one bromine atom) is a key diagnostic feature.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to monitor the progress of the reaction and the purification.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety procedures should be followed.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents such as dichloromethane and chloroform are volatile and potentially carcinogenic; handle with appropriate personal protective equipment (PPE).

  • Acids like sulfuric acid are corrosive and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine

This is a representative procedure based on common practices for the bromination of activated pyridines. Optimization of conditions may be necessary.

  • Reaction Setup:

    • To a solution of 4-hydroxy-2-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other byproducts.

Protocol 2: Analytical Characterization of Byproducts
  • Sample Preparation for NMR: Dissolve a small amount of the crude or purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • Expected Spectrum for 5-Bromo-4-hydroxy-2-methoxypyridine: Look for two singlets in the aromatic region corresponding to the protons at C3 and C6, and a singlet for the methoxy group protons.

    • Expected Spectrum for 3-Bromo-4-hydroxy-2-methoxypyridine: Look for two doublets in the aromatic region corresponding to the protons at C5 and C6, and a singlet for the methoxy group protons.

    • Expected Spectrum for 3,5-Dibromo-4-hydroxy-2-methoxypyridine: Look for a single singlet in the aromatic region corresponding to the proton at C6, and a singlet for the methoxy group protons.

  • Mass Spectrometry Analysis:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS or another appropriate ionization technique.

    • Monobrominated products: Look for a pair of peaks of nearly equal intensity separated by 2 m/z units (M and M+2).

    • Dibrominated products: Look for a characteristic cluster of peaks with a 1:2:1 intensity ratio (M, M+2, M+4).

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Potential Products (in DMSO-d₆)

CompoundH-3H-5H-6-OCH₃-OH
4-hydroxy-2-methoxypyridine~6.0 (d)~6.2 (dd)~7.5 (d)~3.8 (s)~10.5 (br s)
5-Bromo-4-hydroxy-2-methoxypyridine~6.2 (s)-~7.8 (s)~3.9 (s)~11.0 (br s)
3-Bromo-4-hydroxy-2-methoxypyridine-~6.4 (d)~7.7 (d)~3.9 (s)~10.8 (br s)
3,5-Dibromo-4-hydroxy-2-methoxypyridine--~8.0 (s)~4.0 (s)~11.5 (br s)

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaExact MassExpected Isotopic Pattern
4-hydroxy-2-methoxypyridineC₆H₇NO₂125.05M+
5-Bromo-4-hydroxy-2-methoxypyridineC₆H₆BrNO₂202.96 / 204.96M+ / M+2 (approx. 1:1)
3-Bromo-4-hydroxy-2-methoxypyridineC₆H₆BrNO₂202.96 / 204.96M+ / M+2 (approx. 1:1)
3,5-Dibromo-4-hydroxy-2-methoxypyridineC₆H₅Br₂NO₂280.87 / 282.87 / 284.87M+ / M+2 / M+4 (approx. 1:2:1)

Visualizations

Diagram 1: Reaction Scheme and Potential Byproducts

G cluster_main Main Reaction cluster_byproducts Potential Byproducts A 4-hydroxy-2-methoxypyridine B 5-Bromo-4-hydroxy-2-methoxypyridine (Desired Product) A->B NBS, H₂SO₄ C 3-Bromo-4-hydroxy-2-methoxypyridine (Isomeric Byproduct) A->C Side Reaction E Oxidation Products (Colored Impurities) A->E Oxidation D 3,5-Dibromo-4-hydroxy-2-methoxypyridine (Dibromination Product) B->D Further Bromination

Caption: Synthetic pathway to 5-Bromo-4-hydroxy-2-methoxypyridine and major byproduct classes.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G cluster_ms MS Analysis cluster_nmr NMR Analysis start Crude Product Analysis ms Mass Spectrometry start->ms nmr ¹H NMR Spectroscopy start->nmr hplc HPLC Purity Check start->hplc m_plus_2 M+ / M+2 peak (1:1)? ms->m_plus_2 singlets Two aromatic singlets? nmr->singlets m_plus_4 M+ / M+2 / M+4 peak (1:2:1)? m_plus_2->m_plus_4 No mono_bromo Monobrominated Species Present m_plus_2->mono_bromo Yes di_bromo Dibrominated Species Present m_plus_4->di_bromo Yes doublets Two aromatic doublets? singlets->doublets No product_5_bromo Desired 5-Bromo Isomer singlets->product_5_bromo Yes one_singlet One aromatic singlet? doublets->one_singlet No product_3_bromo Isomeric 3-Bromo Byproduct doublets->product_3_bromo Yes product_dibromo Dibrominated Byproduct one_singlet->product_dibromo Yes

Caption: A logical workflow for identifying byproducts using common analytical techniques.

References

  • Pearson. (2023, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2563.
  • Tee, O. S., & Paventi, M. (1982). Kinetics and mechanism of the bromination of 2-pyridone and related derivatives in aqueous solution. Journal of the American Chemical Society, 104(15), 4142–4146.
  • Google Patents. (2012). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (CN102321016A).
  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]

  • den Hertog, H. J., & van der Does, L. (1966). Bromination of pyridine-N-oxide in fuming sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 734-738.
  • ResearchGate. (n.d.). Bromination of pyridine in fuming sulphuric acid. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br... Retrieved from [Link]

  • Al-Azemi, T. F., Al-Awadi, N. A., El-Dusouqui, O. M., & Dib, H. H. (2019). Constitutional isomers of brominated-functionalized copillar[6]arenes: synthesis, characterization, and crystal structures. Beilstein Journal of Organic Chemistry, 15, 1076–1085.

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Li, J., et al. (2020).
  • SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]

  • Google Patents. (2019). Bromination of pyridine derivatives. (WO2019145177A1).
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2019). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2016). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 21(11), 1459.
  • Google Patents. (2012). Method for preparing 5-bromo-2-methylpyridine. (CN101560183B).
  • Tee, O. S., & Iyengar, N. R. (1985). Kinetics and Mechanism of Bromination of 2-Pyridone and Related Derivatives in Aqueous Solution. The Journal of Organic Chemistry, 50(23), 4468-4473.
  • ResearchGate. (n.d.). mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Watson, G. K., & Houghton, R. P. (1970). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 117(2), 235–243.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

  • MDPI. (2020). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Exploring Chemistry. (n.d.). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine

Welcome to the technical support center dedicated to the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve the yield and purity of your reactions. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.

I. Introduction to the Synthetic Challenge

5-Bromo-4-hydroxy-2-methoxypyridine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. The strategic placement of its functional groups—a bromine atom, a hydroxyl group, and a methoxy group—offers multiple points for diversification. However, the interplay of these groups also presents unique synthetic challenges, particularly concerning regioselectivity and the potential for side reactions. This guide will address these issues in the context of the most plausible synthetic pathways.

II. Plausible Synthetic Routes and Troubleshooting

Two primary synthetic strategies are commonly considered for the preparation of 5-Bromo-4-hydroxy-2-methoxypyridine. Below, we explore each route, outlining potential pitfalls and offering solutions.

Route A: From 2,4-Dihydroxypyridine

This route involves a two-step process: regioselective O-methylation of 2,4-dihydroxypyridine to form 4-hydroxy-2-methoxypyridine, followed by bromination at the 5-position.

Synthetic_Route_A start 2,4-Dihydroxypyridine intermediate 4-Hydroxy-2-methoxypyridine start->intermediate Regioselective O-Methylation product 5-Bromo-4-hydroxy-2-methoxypyridine intermediate->product Bromination

Caption: Synthetic pathway starting from 2,4-dihydroxypyridine.

Step 1: Regioselective O-Methylation of 2,4-Dihydroxypyridine

Core Challenge: Achieving selective methylation at the 2-position over the 4-position. The relative acidity of the two hydroxyl groups and the tautomeric nature of the pyridinone forms can lead to a mixture of products.[1]

FAQs and Troubleshooting Guide: O-Methylation

Q1: My methylation reaction is producing a mixture of 2-methoxy, 4-methoxy, and 2,4-dimethoxy pyridines. How can I improve the regioselectivity for the 2-methoxy product?

A1: This is a common issue stemming from the similar reactivity of the two hydroxyl groups. Here’s how to address it:

  • Choice of Base and Solvent: The regioselectivity of this alkylation can be highly dependent on the reaction conditions. The use of a milder base, such as cesium bicarbonate (CsHCO₃), in a polar aprotic solvent like acetonitrile (CH₃CN) has been shown to favor alkylation at the more acidic hydroxyl group, which in this case is the 4-OH.[2] However, to achieve 2-O-methylation, you may need to exploit kinetic control or use protecting group strategies. A common approach for selective methylation involves using a less reactive methylating agent and carefully controlling the temperature.

  • Controlling Stoichiometry: Use of a slight excess of the diol relative to the methylating agent can help minimize the formation of the di-methylated product.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the kinetic product, which may be the desired 2-methoxy isomer.

Parameter Recommendation for 2-O-Methylation Rationale
Methylating Agent Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Standard, reactive methylating agents.
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)K₂CO₃ is a milder base that can offer better selectivity. NaH ensures complete deprotonation but may lead to lower selectivity.
Solvent Acetone or N,N-Dimethylformamide (DMF)The choice of solvent can influence the solubility of the pyridinone salt and affect regioselectivity.
Temperature 0°C to room temperatureLower temperatures can enhance selectivity.

Q2: The reaction is sluggish and gives a low yield of the methylated product.

A2: This can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of a suitable base is used to deprotonate the hydroxyl group.

  • Poor Solubility: 2,4-Dihydroxypyridine has limited solubility in some organic solvents. DMF is often a good choice to ensure a homogeneous reaction mixture.

  • Reaction Time: These reactions can sometimes require extended periods to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Step 2: Bromination of 4-Hydroxy-2-methoxypyridine

Core Challenge: The electron-donating hydroxyl and methoxy groups strongly activate the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.[3] This can lead to over-bromination and the formation of isomeric byproducts.

FAQs and Troubleshooting Guide: Bromination

Q1: My bromination with N-Bromosuccinimide (NBS) is producing a significant amount of the 3,5-dibromo-4-hydroxy-2-methoxypyridine.

A1: Over-bromination is a frequent problem with highly activated pyridine rings. Here are some strategies to favor mono-bromination:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to ensure the starting material is not fully consumed, thereby reducing the chance of di-bromination.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0°C or even -20°C) to decrease the reaction rate and improve selectivity.

  • Solvent Choice: Using a less polar solvent can sometimes temper the reactivity of the brominating agent. Acetonitrile or dichloromethane are common choices.[3]

Q2: I am observing the formation of the 3-bromo isomer in addition to the desired 5-bromo product. How can I improve the regioselectivity?

A2: The directing effects of the hydroxyl and methoxy groups will influence the position of bromination. While the 5-position is generally favored due to the ortho-para directing nature of the substituents, the formation of the 3-bromo isomer can occur.

  • Bulky Brominating Agents: While less common for this type of substrate, using a bulkier brominating agent could potentially favor substitution at the less sterically hindered 5-position.

  • Purification: In cases where a mixture of isomers is unavoidable, careful column chromatography is often required for separation.

Parameter Recommendation for 5-Bromo Product Rationale
Brominating Agent N-Bromosuccinimide (NBS)A milder and more selective brominating agent compared to liquid bromine.[4]
Solvent Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)Provides good solubility and moderate polarity.
Temperature 0°C to room temperatureLower temperatures improve selectivity and reduce byproduct formation.
Additives None typically requiredThe pyridine ring is sufficiently activated by the existing substituents.

Route B: From 2-Chloro-4-methoxypyridine

This alternative route involves the bromination of 2-chloro-4-methoxypyridine, followed by the hydrolysis of the chloro group to a hydroxyl group.

Synthetic_Route_B start 2-Chloro-4-methoxypyridine intermediate 5-Bromo-2-chloro-4-methoxypyridine start->intermediate Bromination product 5-Bromo-4-hydroxy-2-methoxypyridine intermediate->product Hydrolysis

Caption: Synthetic pathway starting from 2-chloro-4-methoxypyridine.

Step 1: Bromination of 2-Chloro-4-methoxypyridine

Core Challenge: Similar to Route A, controlling the regioselectivity and preventing over-bromination are the primary concerns. The methoxy group is activating, while the chloro group is deactivating.

FAQs and Troubleshooting Guide: Bromination

Q1: My bromination is giving low yields and a complex mixture of products.

A1: This can result from harsh reaction conditions. A known procedure involves dissolving 2-chloro-4-methoxypyridine in concentrated sulfuric acid and adding NBS at a low temperature.

  • Reaction Conditions: The use of concentrated sulfuric acid as a solvent can help to protonate the pyridine nitrogen, further modulating the ring's reactivity. Careful temperature control is crucial.

  • Work-up: The work-up for this reaction involves carefully quenching the sulfuric acid mixture in ice water and neutralizing with a strong base. This step must be performed with caution.

Step 2: Hydrolysis of 5-Bromo-2-chloro-4-methoxypyridine

Core Challenge: The hydrolysis of the 2-chloro group to a hydroxyl group requires forcing conditions, which can potentially lead to decomposition or side reactions involving the bromo and methoxy groups.

FAQs and Troubleshooting Guide: Hydrolysis

Q1: The hydrolysis of the chloro group is incomplete, or I am seeing decomposition of my starting material.

A1: This nucleophilic aromatic substitution can be challenging.

  • Reaction Conditions: This transformation typically requires heating with a strong base, such as sodium hydroxide, in a suitable solvent like water or a high-boiling alcohol.

  • Byproducts: Potential side reactions include displacement of the bromo or methoxy groups, although the chloro group is generally the most labile under these conditions.

  • Monitoring: The reaction should be carefully monitored by TLC or LC-MS to avoid prolonged heating, which can lead to degradation.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methoxypyridine (Illustrative)

  • To a solution of 2,4-dihydroxypyridine (1.0 eq) in dry DMF, add potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add methyl iodide (1.05 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine

  • Dissolve 4-hydroxy-2-methoxypyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (0.95 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for separating isomeric byproducts and unreacted starting materials. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the final product and any isolated byproducts. The chemical shifts of the pyridine protons and the carbon signals will be indicative of the substitution pattern.

  • Mass Spectrometry: This technique will confirm the molecular weight of the product and the presence of a bromine atom through the characteristic isotopic pattern.

V. Conclusion

The synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine, while presenting challenges in regioselectivity and potential side reactions, can be successfully achieved with careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide provides a framework for troubleshooting common issues and optimizing your synthetic approach. As with any chemical synthesis, careful monitoring and purification are key to obtaining a high yield of the desired product.

VI. References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society. (URL not available)

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide - ResearchGate. ([Link])

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents. ()

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. - ResearchGate. ([Link])

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. ()

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. ([Link])

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. ([Link])

  • N-Bromosuccinimide - Wikipedia. ([Link])

  • 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem. ([Link])

  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. ([Link])

  • 5-Bromo-2-chloro-4-methoxypyridine | C6H5BrClNO | CID 49853415 - PubChem. ([Link])

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. ()

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. ([Link])

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. ()

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. ([Link])

  • Pyridine synthesis - Organic Chemistry Portal. ([Link])

  • Epigenetic profiling of the D4Z4 locus: Optimization of the protocol for studying DNA methylation at single CpG site. ([Link])

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. ([Link])

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ([Link])

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. ([Link])

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. ([Link])

  • (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION - ResearchGate. ([Link])

  • Optimization and Standardization of DMS Chemical Mapping Experiments for Probing RNA 3D Structure - UNL Digital Commons. ([Link])

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. ([Link])

  • Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H) - PubMed. ([Link])

  • 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b] - ResearchGate. ([Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. ([Link])

  • Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents - PubMed. ([Link])

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. ([Link])

  • Showing metabocard for 2,4-Dihydroxypyridine (HMDB0245452). ([Link])

Sources

Optimization

Challenges in the scale-up synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine. Recognizing the nuances of scaling up laboratory p...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine. Recognizing the nuances of scaling up laboratory procedures, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this key chemical intermediate.

Troubleshooting Guide: Navigating Scale-Up Challenges

The scale-up of 5-Bromo-4-hydroxy-2-methoxypyridine synthesis, while conceptually straightforward, presents a unique set of challenges that can impact yield, purity, and safety. This guide addresses the most common issues in a question-and-answer format, offering solutions grounded in established chemical principles.

Issue 1: Incomplete Bromination and Low Yield

Question: My large-scale reaction of 4-hydroxy-2-methoxypyridine shows significant amounts of unreacted starting material, leading to a low yield of the desired 5-Bromo-4-hydroxy-2-methoxypyridine. How can I drive the reaction to completion?

Answer: This is a frequent issue when transitioning from bench-scale to pilot or production scale. The root cause often lies in mass transfer limitations and localized concentration gradients of the brominating agent.

Potential Causes & Solutions:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to heterogeneous reaction conditions. The brominating agent may not be adequately dispersed, resulting in localized areas of high and low concentration.

    • Solution: Improve agitation by using an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and optimizing the stirring speed. Consider the use of baffles in the reactor to prevent vortex formation and improve mixing efficiency.

  • Incorrect Reagent Addition Rate: A slow addition of the brominating agent is crucial to control the reaction exotherm. However, on a larger scale, an overly cautious addition rate can lead to decomposition of the brominating agent before it can react.

    • Solution: Profile the reaction exotherm on a smaller scale using reaction calorimetry to determine the maximum safe addition rate. This data will allow for a more aggressive, yet controlled, addition on a larger scale.

  • Temperature Control: Inadequate temperature control can significantly affect reaction kinetics.

    • Solution: Ensure the reactor's heating/cooling system can handle the exotherm of the bromination. For large-scale reactions, a jacketed reactor with a reliable temperature control unit is essential.

Issue 2: Formation of Impurities, Particularly Di-brominated Species

Question: During the scale-up, I am observing the formation of a significant amount of a di-brominated impurity, which is difficult to separate from the final product. What is causing this and how can I prevent it?

Answer: The formation of di-brominated species is a classic example of over-reaction, often exacerbated by poor process control during scale-up. The pyridine ring is activated towards electrophilic substitution by the hydroxyl and methoxy groups, making it susceptible to further bromination.

Potential Causes & Solutions:

  • Localized High Concentrations of Brominating Agent: As mentioned previously, poor mixing can lead to "hot spots" of high brominating agent concentration, promoting di-bromination.

    • Solution: In addition to improved agitation, consider a subsurface addition of the brominating agent to ensure rapid dispersion into the bulk of the reaction mixture.

  • Reaction Stoichiometry: While a slight excess of the brominating agent may be used in the lab to ensure complete conversion, this can be detrimental on a larger scale.

    • Solution: Carefully control the stoichiometry. Aim for a 1:1 molar ratio of the substrate to the brominating agent. Consider using a limiting amount of the brominating agent and accepting a slightly lower conversion to minimize di-bromination, followed by a robust purification step.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination.

    • Solution: Maintain a lower reaction temperature. The optimal temperature should be determined through process development studies.

Table 1: Recommended Reaction Parameters for Scalable Bromination
ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommended)Justification
Substrate Concentration 0.5 - 1.0 M0.2 - 0.5 MLower concentration helps to manage the exotherm and reduces the risk of side reactions.
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)NBS is a solid and easier to handle on a large scale compared to liquid bromine.[1]
Solvent Dichloromethane, AcetonitrileSulfuric Acid, Acetic AcidHigher boiling point solvents are often preferred for better temperature control on a larger scale. Sulfuric acid can also activate the brominating agent.[1]
Temperature 0 °C to Room Temperature0 - 10 °CTighter temperature control is crucial to minimize side reactions.
Addition Time 30 - 60 minutes2 - 4 hoursSlower addition on a larger scale is necessary to manage the exotherm.
Issue 3: Difficulties in Product Isolation and Purification

Question: After quenching the reaction, I am struggling with the isolation of the 5-Bromo-4-hydroxy-2-methoxypyridine. The product seems to be partially soluble in the aqueous layer, and crystallization is proving to be challenging.

Answer: Product isolation is a critical step where significant losses can occur during scale-up. The amphoteric nature of the product (due to the acidic hydroxyl group and the basic pyridine nitrogen) can complicate extraction and crystallization.

Potential Causes & Solutions:

  • Incorrect pH during Workup: The solubility of the product is highly pH-dependent.

    • Solution: Carefully adjust the pH of the reaction mixture after quenching. To isolate the product by extraction, adjust the pH to be near the isoelectric point of the molecule. To precipitate the product, adjust the pH to a point where it has minimal solubility. This should be determined experimentally.

  • Emulsion Formation: During extraction, the presence of impurities and the nature of the product can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Add a small amount of a brine solution to the aqueous layer to break the emulsion. Alternatively, filtration through a pad of celite can be effective.

  • Crystallization Issues: The presence of impurities can inhibit crystallization or lead to the formation of an oil.

    • Solution: Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification by flash chromatography on a small scale can provide material of sufficient purity to develop a robust crystallization protocol. Consider using a mixed solvent system for crystallization to optimize solubility and crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-4-hydroxy-2-methoxypyridine?

A1: The most direct route involves the electrophilic bromination of 4-hydroxy-2-methoxypyridine. The synthesis of the starting material, 4-hydroxy-2-methoxypyridine, can be achieved through various methods, often starting from 2-chloro-4-nitropyridine or 4-aminopyridine.[2] A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent.[1]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable. For final product characterization, the following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

  • Melting Point Analysis: As an indicator of purity.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety aspects are critical:

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The bromination reaction is exothermic and requires careful temperature control to prevent a runaway reaction.

  • Solvent Handling: The use of large volumes of organic solvents requires appropriate fire safety measures and proper waste disposal procedures.

  • Pressure Build-up: Ensure the reactor is properly vented, especially during quenching, as gas evolution may occur.

Q4: Can radical bromination be a side reaction, and how can it be prevented?

A4: Yes, under certain conditions, particularly in the presence of light or radical initiators, bromination can proceed via a radical mechanism.[3][4] This can lead to undesired side products. To prevent radical bromination:

  • Exclude Light: Perform the reaction in a vessel protected from light, for example, by wrapping it in aluminum foil.[3]

  • Avoid Radical Initiators: Ensure that the starting materials and solvents are free from peroxides or other radical initiators.

  • Control Temperature: Radical reactions are often initiated at higher temperatures. Maintaining a low reaction temperature will favor the desired electrophilic substitution pathway.

Experimental Workflow & Diagrams

General Synthetic Workflow

Synthetic Workflow Start Start: 4-hydroxy-2-methoxypyridine Bromination Bromination with NBS Start->Bromination 1. Add substrate & solvent Quench Reaction Quench (e.g., with Na2S2O3) Bromination->Quench 2. Controlled addition of NBS Workup Aqueous Workup (pH adjustment & Extraction) Quench->Workup 3. Decompose excess NBS Purification Purification (Crystallization / Chromatography) Workup->Purification 4. Isolate crude product Product Product: 5-Bromo-4-hydroxy-2-methoxypyridine Purification->Product 5. Obtain pure product

Caption: General workflow for the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine.

Troubleshooting Logic for Impurity Formation

Caption: Decision tree for troubleshooting impurity formation during synthesis.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
  • A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. Available at: [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available at: [Link]

  • Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Available at: [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. Available at: [Link]

  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reactions of Alkenes with Bromine - Chemistry LibreTexts. Available at: [Link]

  • 4-Bromo-2-methoxypyridine - Oakwood Chemical. Available at: [Link]

  • Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. Available at: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. Available at: [Link]

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem. Available at: [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. Available at: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. Available at: [Link]

Sources

Troubleshooting

5-Bromo-4-hydroxy-2-methoxypyridine stability issues and degradation products

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5-bromo-4-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5-bromo-4-hydroxy-2-methoxypyridine. Understanding the potential degradation pathways and products of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

I. Introduction to the Stability of 5-Bromo-4-hydroxy-2-methoxypyridine

5-Bromo-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative with a range of potential applications in medicinal chemistry and materials science. The presence of a hydroxyl group, a methoxy group, and a bromine atom on the pyridine ring introduces several potential sites for chemical degradation. This guide will address the most common stability issues encountered during the handling, storage, and use of this compound in experimental settings.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

A. General Handling and Storage

Question 1: What are the recommended storage conditions for 5-bromo-4-hydroxy-2-methoxypyridine to ensure its long-term stability?

Answer: To minimize degradation, 5-bromo-4-hydroxy-2-methoxypyridine should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. Inert gas blanketing (e.g., with argon or nitrogen) can further protect the compound from oxidative degradation.

Question 2: I've noticed a change in the color of my solid 5-bromo-4-hydroxy-2-methoxypyridine sample over time. What could be the cause?

Answer: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.

B. Hydrolytic Stability

Question 3: My experiment is conducted in an aqueous solution. Is 5-bromo-4-hydroxy-2-methoxypyridine susceptible to hydrolysis, and what are the likely degradation products?

Answer: Yes, the 2-methoxy group on the pyridine ring is a potential site for hydrolysis, particularly under acidic or basic conditions. The ether linkage can be cleaved to form methanol and 5-bromo-2,4-dihydroxypyridine. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Proposed Hydrolytic Degradation Pathway:

parent 5-Bromo-4-hydroxy-2-methoxypyridine product 5-Bromo-2,4-dihydroxypyridine parent->product H₂O (Acid/Base)

Caption: Proposed hydrolytic degradation of 5-bromo-4-hydroxy-2-methoxypyridine.

Troubleshooting Guide for Hydrolytic Instability:

Symptom Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis.Hydrolysis of the methoxy group.Confirm the identity of the new peak using LC-MS/MS. If hydrolysis is confirmed, consider using a buffered solution to maintain a stable pH. If possible, conduct the experiment at a lower temperature.
Decrease in the peak area of the parent compound over time in aqueous solution.Ongoing hydrolysis.Perform a time-course study to determine the rate of degradation under your experimental conditions. This will help in establishing a suitable timeframe for your experiments.
C. Oxidative Stability

Question 4: I am using an oxidizing agent in my reaction mixture. How stable is 5-bromo-4-hydroxy-2-methoxypyridine to oxidation?

Answer: The electron-rich hydroxypyridine ring is susceptible to oxidation.[2] Oxidizing agents can lead to the formation of various degradation products, including N-oxides or ring-opened products. The hydroxyl group itself can also be a site of oxidation.

Proposed Oxidative Degradation Pathway:

parent 5-Bromo-4-hydroxy-2-methoxypyridine n_oxide 5-Bromo-4-hydroxy-2-methoxypyridine N-oxide parent->n_oxide Oxidizing agent ring_opened Ring-opened products parent->ring_opened Stronger oxidizing agent parent 5-Bromo-4-hydroxy-2-methoxypyridine debrominated 4-Hydroxy-2-methoxypyridine parent->debrominated Light (hν) stress Forced Degradation (Acid, Base, Peroxide, Light, Heat) hplc HPLC Separation stress->hplc ms Mass Spectrometry (MS) hplc->ms msms Tandem MS (MS/MS) ms->msms elucidation Structure Elucidation msms->elucidation

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 5-Bromo-4-hydroxy-2-methoxypyridine Cross-Coupling

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the versatile but chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the versatile but challenging substrate, 5-Bromo-4-hydroxy-2-methoxypyridine. The unique electronic and structural features of this molecule—namely the potential for catalyst inhibition by the pyridine nitrogen, the presence of a reactive hydroxyl group, and the electron-rich nature of the pyridine ring—necessitate careful selection of the catalytic system to achieve high efficiency and yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the fundamental principles behind catalyst and reagent selection, empowering you to optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common and critical issues encountered during the cross-coupling of 5-Bromo-4-hydroxy-2-methoxypyridine.

Q1: My Suzuki-Miyaura reaction has stalled with low conversion of the starting material. What are the primary causes and how can I proceed?

A1: Low conversion in the Suzuki-Miyaura coupling of this substrate is a frequent challenge. The issue typically originates from one of three areas: the catalyst's electronic environment, its stability, or suboptimal reaction conditions. The electron-donating methoxy and hydroxy groups enrich the pyridine ring, which can slow the rate-determining oxidative addition step.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition—a well-documented phenomenon known as the "2-pyridyl problem".[2][3]

Troubleshooting Workflow:

  • Catalyst & Ligand System: The standard Pd(PPh₃)₄ catalyst is often ineffective for electron-rich heteroaryl halides.[4] The key is to use a catalytic system that is both highly active and resistant to inhibition.

    • Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Ligands like SPhos or XPhos are designed to accelerate both oxidative addition and reductive elimination, which are critical for challenging substrates.[4][5][6] Their steric bulk can also discourage the formation of inactive catalyst dimers.

    • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species.[7] Consider using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are more stable and provide a more controlled release of the active catalyst.[8]

  • Base and Solvent Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[9]

    • Base: The hydroxyl group on your substrate is acidic and can be deprotonated by strong bases. A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in the catalytic cycle while being less likely to cause substrate decomposition compared to strong organic bases.[9] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option for difficult couplings.[9]

    • Solvent: A biphasic solvent system such as 1,4-dioxane/water or toluene/water is often optimal.[10] This allows the inorganic base to be solubilized in the aqueous phase while the organic substrate and catalyst remain in the organic phase, facilitating the reaction at the interface.

  • Reaction Integrity:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.

    • Reagent Quality: Boronic acids are prone to degradation via protodeboronation, especially when stored improperly.[11] Use a fresh, high-purity batch of your boronic acid. A control reaction with a simpler substrate like bromobenzene can validate your catalyst, base, and solvent quality.[11]

start Low Conversion in Suzuki Coupling q1 Is your ligand suitable for an electron-rich heteroaryl? start->q1 a1_yes Yes (e.g., SPhos, XPhos) q1->a1_yes Correct a1_no No (e.g., PPh3) q1->a1_no Incorrect q2 Is the reaction atmosphere strictly inert? a1_yes->q2 sol1 ACTION: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos). Use a modern Pd pre-catalyst. a1_no->sol1 a2_yes Yes q2->a2_yes Correct a2_no No q2->a2_no Incorrect q3 Is the base/solvent system optimal? a2_yes->q3 sol2 ACTION: Rigorously degas all solvents and purge the reaction vessel with Ar/N2. a2_no->sol2 a3_yes Yes (e.g., K3PO4 in Dioxane/H2O) q3->a3_yes Correct a3_no No q3->a3_no Incorrect final Re-run experiment and check reagent quality. a3_yes->final sol3 ACTION: Screen bases (K3PO4, Cs2CO3). Use a biphasic solvent system (e.g., Toluene/H2O). a3_no->sol3 sol1->final sol2->final sol3->final

Troubleshooting workflow for low Suzuki coupling yield.

Q2: I'm observing significant hydrodehalogenation (protodebromination) of my starting material. How can I prevent this?

A2: Hydrodehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction that competes with the desired cross-coupling.[12] It typically arises from the formation of palladium hydride (Pd-H) species in the catalytic cycle.

Mitigation Strategies:

  • Purity of Reagents: The most common source of protons is residual water or other protic impurities in your reagents or solvents. Ensure all reagents are anhydrous and solvents are freshly distilled and degassed.[12]

  • Base Selection: The choice of base can influence the formation of Pd-H species. While not a universal rule, some amine bases in combination with protic solvents are more prone to generating hydrides. Sticking to anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ can minimize this pathway.

  • Ligand Effects: The ligand can influence the stability of catalytic intermediates. Experimenting with different ligands may identify one that disfavors the formation or reactivity of palladium hydride species.

  • Reaction Temperature: High temperatures can sometimes promote this side reaction.[12] Attempting the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration may suppress hydrodehalogenation.

Q3: My palladium catalyst is precipitating as a black solid early in the reaction. What does this signify and how can it be prevented?

A3: The formation of a black precipitate is almost always indicative of the agglomeration of the Pd(0) catalyst into inactive palladium black.[13] This depletes the concentration of the active, soluble catalyst in the reaction medium, leading to a stalled reaction.

Causes and Preventative Measures:

  • Ligand Dissociation/Oxidation: If the phosphine ligand dissociates from the palladium center or is oxidized, the unprotected Pd(0) atoms can aggregate.[7] Using bulky, sterically demanding ligands helps to stabilize the monomeric Pd(0) complex and prevent this. Ensure your ligand-to-palladium ratio is sufficient, typically between 1:1 and 2:1.

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Presence of Oxygen: As mentioned, Pd(0) is oxygen-sensitive. Even trace amounts of oxygen can lead to catalyst oxidation and subsequent decomposition pathways.[13] Meticulous degassing and maintaining a positive pressure of inert gas are critical.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the 4-hydroxy group before coupling?

A1: Not necessarily, and in many cases, it is preferable to avoid the extra synthesis steps of protection and deprotection. The key is to choose reaction conditions that are compatible with the free hydroxyl group. The acidity of the phenolic proton means it will react with the base. Using a sufficient excess of a mild inorganic base (e.g., 2-3 equivalents of K₃PO₄ or K₂CO₃) will neutralize this proton while still allowing the base to participate effectively in the catalytic cycle.[9] Stronger bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, are more likely to cause complications and should be used with caution. If you still face issues related to the free -OH group (e.g., C-O coupling side reactions), then protection as a methyl or benzyl ether may be required.

Q2: Which class of ligands is best for this electron-rich hydroxypyridine system?

A2: For this specific substrate, which combines the challenges of an electron-rich ring and a coordinating heteroatom, the most successful ligands are typically bulky, electron-rich monophosphine ligands of the biarylphosphine class (i.e., Buchwald ligands).[4]

Ligand ClassExamplesRationale for Use with 5-Bromo-4-hydroxy-2-methoxypyridine
Biaryl Phosphines SPhos, XPhos, RuPhosHighly Recommended. The steric bulk facilitates reductive elimination and stabilizes the active catalyst, while the high electron density promotes the difficult oxidative addition step.[5][6]
Ferrocenyl Phosphines dppfGood General-Purpose. Often effective, but may not be as active as the premier Buchwald ligands for this particularly challenging substrate.
Simple Trialkyl/Aryl Phosphines PPh₃, P(t-Bu)₃Generally Not Recommended. PPh₃ is often not active enough. P(t-Bu)₃ is electron-rich but may not provide sufficient steric hindrance to prevent catalyst decomposition.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesViable Alternative. NHCs are strong σ-donors and can be very effective. They represent a good secondary screen if phosphine ligands fail.[5][13]

Q3: What is the best palladium precursor to start with: Pd(0) or Pd(II)?

A3: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can be used, but they have different practical considerations.

  • Pd(II) Precursors (e.g., Pd(OAc)₂): These are the most common starting points. They are generally more stable to air and easier to handle than Pd(0) complexes. However, they must be reduced in situ to the active Pd(0) species, a step that can sometimes be inefficient or lead to the formation of palladium black if not properly controlled.[7]

  • Pd(0) Precursors (e.g., Pd₂(dba)₃): These do not require a reduction step, which can sometimes lead to cleaner reactions with faster initiation. However, they are typically more sensitive to air and require more careful handling.

  • Modern Pre-catalysts: For reproducibility and high activity, using a commercially available pre-catalyst is highly recommended. These are stable Pd(II) complexes (e.g., XPhos Pd G3) that are designed to cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions.[8]

Q4: Can I perform a Sonogashira coupling on this substrate without a copper co-catalyst?

A4: Yes, and it is often advisable. The classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[14][15] However, copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling) and can be difficult to remove from the final product. For complex, multifunctional molecules in drug development, copper-free Sonogashira protocols are often preferred.[16] These reactions typically require a slightly higher catalyst loading, a suitable amine base (e.g., Et₃N or DIPEA), and sometimes a phosphine ligand to proceed efficiently.[17][18]

Section 3: Recommended Starting Protocols

These protocols are designed as robust starting points. Optimization of temperature, concentration, and reaction time may be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a modern Buchwald pre-catalyst system known for its high efficiency with challenging heteroaryl halides.

  • To a dry reaction vial, add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed toluene and degassed water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 4–12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for C-N bond formation and uses a strong, non-nucleophilic base.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Add 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 equiv.).

  • Seal the flask, then add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.1 M).

  • Heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for 6–24 hours.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)L oa Oxidative Addition pd0->oa pitfall2 Pitfall: Catalyst inhibition by Pyridine-N pd0->pitfall2 pd2 Ar-Pd(II)-Br(L) oa->pd2 pitfall1 Pitfall: Slow OA due to e--rich pyridine oa->pitfall1 tm Transmetalation pd2->tm pd2_biaryl Ar-Pd(II)-Ar'(L) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Product (Ar-Ar') re->product boronic R-B(OH)2 + Base boronic->tm substrate Substrate (Ar-Br) substrate->oa

Suzuki-Miyaura cycle with substrate-specific challenges.

References

  • American Chemical Society Green Chemistry Institute. (n.d.). Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ChemSpeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • PubMed Central. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of 5-Bromo-4-hydroxy-2-methoxypyridine Derivatives by NMR Spectroscopy

An In-Depth Technical Guide Introduction: The Isomeric Challenge of Substituted Pyridines Substituted pyridine scaffolds are cornerstones in modern drug development and materials science. Their utility is dictated by the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Isomeric Challenge of Substituted Pyridines

Substituted pyridine scaffolds are cornerstones in modern drug development and materials science. Their utility is dictated by the precise arrangement of functional groups around the heterocyclic core. However, this same diversity presents a significant analytical challenge: differentiating between closely related isomers. For a molecule like 5-Bromo-4-hydroxy-2-methoxypyridine, synthetic routes can potentially yield other isomers, such as 3-Bromo-4-hydroxy-2-methoxypyridine. Relying on a single analytical technique like mass spectrometry, which confirms mass but not connectivity, is insufficient. This guide provides a comprehensive, field-proven workflow using a suite of Nuclear Magnetic Resonance (NMR) experiments to establish the molecular structure with absolute certainty. We will demonstrate how the logical application of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR acts as a self-validating system for structural elucidation.

The NMR Toolkit: From a Proton Sketch to a Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure of organic molecules in solution.[1] It leverages the magnetic properties of atomic nuclei to map out the molecular framework. For a molecule like 5-Bromo-4-hydroxy-2-methoxypyridine, a multi-dimensional NMR approach is essential.

¹H NMR – The Initial Sketch

The ¹H NMR spectrum provides the first overview of the proton environment. For 5-Bromo-4-hydroxy-2-methoxypyridine, we anticipate four distinct signals:

  • Two Aromatic Protons: The pyridine ring has two protons. Due to their separation, they are expected to appear as singlets, with no observable coupling to each other (meta coupling in pyridines is often very small or zero).[2] Their chemical shifts are influenced by the surrounding substituents. The electronegative bromine atom and the pyridine nitrogen will deshield the adjacent protons, shifting them downfield, while the electron-donating hydroxyl and methoxy groups will have a shielding effect.[3][4]

  • One Methoxy Group: The three protons of the methoxy (-OCH₃) group are equivalent and will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

  • One Hydroxyl Proton: The hydroxyl (-OH) proton is exchangeable and its signal can be broad. Its chemical shift is highly dependent on solvent, concentration, and temperature. Using a solvent like DMSO-d₆ is advantageous as it forms a hydrogen bond, resulting in a sharper, more observable -OH signal.

¹³C NMR and DEPT – Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule (C₆H₆BrNO₂), we expect to see six distinct carbon signals. The true power comes from combining this with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which differentiates carbons based on the number of attached protons:

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are invisible.

  • DEPT-90: Only CH signals are observed.

This combination allows us to definitively identify the two CH carbons of the pyridine ring, the CH₃ of the methoxy group, and the three quaternary carbons (C-Br, C-OH, C-OCH₃).

2D NMR I: HSQC – Forging the C-H Bonds

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D technique that correlates proton signals with the carbon signals of the nuclei they are directly attached to.[5][6] This is a crucial step for validation:

  • It provides an unambiguous link between each proton and its parent carbon.

  • It helps resolve overlapping signals in the 1D ¹H spectrum by spreading them out over the wider ¹³C chemical shift range.[7]

  • For our molecule, the HSQC will show cross-peaks connecting the two aromatic proton signals to their respective aromatic carbon signals and the methoxy proton signal to the methoxy carbon signal. Quaternary carbons will not show any correlation, confirming their identity.

2D NMR II: HMBC – The Definitive Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of definitive structure elucidation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[5][6] This is how we connect the individual puzzle pieces into a complete molecular structure. For 5-Bromo-4-hydroxy-2-methoxypyridine, the key HMBC correlations that confirm the substitution pattern are:

  • Methoxy to Ring: The protons of the methoxy group (H₇) will show a strong correlation to the carbon they are attached to C2 (³JCH). This confirms the methoxy group's position at C2.

  • Ring Proton to Carbons: The proton at C3 (H₃) will show correlations to the adjacent quaternary carbons C2, C4, and C5. Crucially, the proton at C6 (H₆) will show correlations to C5 and C4.

  • Hydroxyl to Ring: In a suitable solvent, the hydroxyl proton may show correlations to the adjacent carbons C4 and C5, further cementing the structure.

These long-range correlations are unique to this specific isomer and allow for its unambiguous assignment over other possibilities.

Data Synthesis and Structural Confirmation

Based on established principles of NMR spectroscopy, we can predict the spectral data for 5-Bromo-4-hydroxy-2-methoxypyridine.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

PositionAtomPredicted δ (ppm)MultiplicityIntegrationAttached Carbon (δ ppm)
6H~8.1s1HC6 (~145.0)
3H~7.9s1HC3 (~110.0)
-OH~10.5br s1HC4 (~155.0)
7H~3.9s3HC7 (~56.0)
2C---C2 (~160.0)
5C---C5 (~105.0)

Note: Chemical shifts (δ) are approximate and can vary based on experimental conditions.

Table 2: Key Expected HMBC Correlations

Proton (Position)Correlates to Carbon (Position)Bond DistanceSignificance
H₆C5, C4²JCH, ³JCHPositions H₆ relative to the C-Br and C-OH groups.
H₃C2, C4, C5²JCH, ²JCH, ³JCHPositions H₃ between the two methoxy- and hydroxyl-bearing carbons.
H₇ (-OCH₃)C2³JCHConfirms the methoxy group is at the C2 position.

The combination of these correlations, visualized below, leaves no ambiguity in the final structure.

Caption: Key HMBC correlations confirming the structure of 5-Bromo-4-hydroxy-2-methoxypyridine.

Experimental Protocols

A rigorous and systematic approach to data acquisition is critical for reliable results.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2D_acq 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ Vortex Vortex to ensure homogeneity Prep->Vortex Transfer Transfer to NMR tube Vortex->Transfer H1 ¹H NMR Spectrum (Proton Overview) Transfer->H1 C13 ¹³C & DEPT Spectra (Carbon Framework) H1->C13 Provides context Assign Assign ¹H and ¹³C signals using HSQC H1->Assign HSQC gHSQC Spectrum (Direct C-H Bonds) C13->HSQC C13->Assign HMBC gHMBC Spectrum (Long-Range C-H Bonds) HSQC->HMBC HSQC->Assign HMBC->Assign Connect Connect fragments using HMBC correlations Assign->Connect Confirm Confirm Final Structure Connect->Confirm

Sources

Comparative

A Comparative Guide to the Purity Analysis of Synthesized 5-Bromo-4-hydroxy-2-methoxypyridine by High-Performance Liquid Chromatography

Abstract This technical guide provides a comprehensive comparison and detailed methodology for the purity analysis of 5-Bromo-4-hydroxy-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. Recognizing the c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison and detailed methodology for the purity analysis of 5-Bromo-4-hydroxy-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications, this document contrasts various High-Performance Liquid Chromatography (HPLC) approaches, culminating in a recommended, robust, stability-indicating reversed-phase method. We delve into the rationale behind chromatographic parameter selection, outline a complete, step-by-step protocol, and present a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical chemists, and quality control professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Imperative for Purity

5-Bromo-4-hydroxy-2-methoxypyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its strategically placed functional groups allow for diverse coupling reactions in the synthesis of complex target molecules, particularly in drug discovery. As with any active pharmaceutical ingredient (API) or intermediate, the purity profile is not merely a quality metric but a critical determinant of safety, efficacy, and reproducibility in subsequent synthetic steps and final product performance.

Impurities, even in trace amounts, can arise from unreacted starting materials, side reactions, or degradation.[3] They can potentially alter the chemical and pharmacological properties of the final product, making their identification and quantification essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide provides an in-depth analysis of HPLC method development for 5-Bromo-4-hydroxy-2-methoxypyridine, offering a scientifically grounded protocol for immediate application.

Synthetic Pathway and Potential Impurity Profile

To develop a specific and robust purity method, one must first understand the potential impurities that may be present. These are dictated by the synthetic route. A plausible synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine can involve the bromination of a 4-hydroxy-2-methoxypyridine precursor.

Key potential impurities to consider during method development include:

  • Starting Material: Unreacted 4-hydroxy-2-methoxypyridine.

  • Regioisomers: Bromination occurring at other positions on the pyridine ring (e.g., 3-Bromo or 3,5-dibromo isomers).

  • Related Substances: Impurities from the synthesis of the starting material itself or by-products from side reactions.

  • Degradants: Products of hydrolysis, oxidation, or photolysis, which a stability-indicating method must be able to resolve.

cluster_reaction Synthetic Transformation reactant reactant intermediate intermediate product product impurity impurity SM 4-hydroxy-2-methoxypyridine (Starting Material) Product 5-Bromo-4-hydroxy- 2-methoxypyridine SM->Product Bromination Impurity1 Unreacted Starting Material (Impurity A) SM->Impurity1 Incomplete Reaction Impurity3 3-Bromo Isomer (Regioisomer Impurity C) SM->Impurity3 Side Reaction NBS N-Bromosuccinimide (NBS) in H2SO4 Impurity2 3,5-Dibromo Isomer (Over-bromination Impurity B) Product->Impurity2 Excess NBS

Caption: Plausible synthetic route and origin of key impurities.

Comparison of HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for analyzing moderately polar, aromatic compounds like 5-Bromo-4-hydroxy-2-methoxypyridine. The choice of specific parameters, however, can significantly impact the quality of the separation. The pKa of pyridine derivatives is typically around 5-6, making mobile phase pH a critical parameter to ensure good peak shape and reproducibility.[6][7]

Below is a comparison of two distinct RP-HPLC methods: a rapid isocratic method for high-throughput screening and a more comprehensive gradient method for detailed impurity profiling.

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient ProfilingRationale & Expert Commentary
Objective Fast purity checks, process monitoring.Comprehensive purity analysis, stability testing.The chosen method must align with the analytical objective. Method A prioritizes speed, while Method B prioritizes resolution.
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 3.5 µmA shorter column with smaller particles offers faster analysis times. A longer column provides higher theoretical plates and superior resolution, essential for separating closely eluting impurities.[7]
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterBoth are acidic modifiers used to protonate the pyridine nitrogen, minimizing peak tailing by suppressing interaction with residual silanols on the column.[7] TFA is a stronger ion-pairing agent and can sometimes offer sharper peaks for basic compounds.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient HPLC.
Elution Mode Isocratic (30% B)Gradient (5% to 95% B over 20 min)Isocratic elution is simple and fast but may fail to elute highly retained impurities or resolve early eluting ones from the void volume. A gradient elution is superior for separating compounds with a wide range of polarities.[3][8]
Flow Rate 1.2 mL/min1.0 mL/minA higher flow rate reduces run time but increases backpressure. 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.
Temperature 30 °C40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. 40 °C provides better reproducibility by minimizing fluctuations from ambient temperature.
Detection UV at 254 nmUV at 254 nmPyridine and its derivatives typically show strong absorbance around 254 nm, providing good sensitivity.[6][8]
Expected Run Time < 5 minutes~ 30 minutes
Pros High throughput, low solvent consumption.Excellent resolution of impurities, suitable as a stability-indicating method.
Cons Potential for co-elution of impurities. Not suitable for complex mixtures.Longer analysis time, higher solvent consumption per sample.

Recommended Experimental Protocol: High-Resolution RP-HPLC

This section provides a detailed, self-validating protocol for the purity analysis of 5-Bromo-4-hydroxy-2-methoxypyridine based on the high-resolution gradient method (Method B).

arrow arrow prep 1. Preparation - Mobile Phases - Standard & Sample Solutions system 2. HPLC System Setup - Install C18 Column - Set Gradient, Flow, Temp - Equilibrate System (20 min) prep->system sst 3. System Suitability Test (SST) - Inject Standard 5x - Check RSD of Area & RT - Check Tailing Factor system->sst analysis 4. Sample Analysis - Inject Blank (Diluent) - Inject Standard Solution - Inject Sample Solution sst->analysis process 5. Data Processing & Analysis - Integrate Chromatograms - Identify & Quantify Impurities - Calculate Purity by Area % analysis->process

Caption: Workflow for HPLC Purity Analysis.
Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent), 150 mm length x 4.6 mm I.D., 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
20.05.095.0Linear
25.05.095.0Hold
25.195.05.0Linear
30.095.05.0Hold
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-4-hydroxy-2-methoxypyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized 5-Bromo-4-hydroxy-2-methoxypyridine test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis

The purity is determined using the area percent method. The calculation is as follows:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurities are reported as a percentage of the total peak area.

Method Validation Framework

A robust analytical method must be validated to prove its suitability for the intended purpose.[4][9] Validation should be performed according to ICH Q2(R1) guidelines.[1][2] The table below summarizes the key validation parameters and typical acceptance criteria for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak for the main component is pure (as determined by PDA detector) and resolved from all known impurities and degradation peaks (Resolution > 2.0).
Linearity To verify that the detector response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 concentrations ranging from the LOQ to 150% of the working concentration.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the assay concentration.[10]
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[1]
Precision (Repeatability)To assess the method's performance under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations of the sample or nine determinations across the specified range.[1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[1]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within specification when parameters like pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied.

Conclusion

The purity of 5-Bromo-4-hydroxy-2-methoxypyridine is paramount to its successful use as a synthetic intermediate. This guide has established that a high-resolution, gradient-based RP-HPLC method is the superior choice for comprehensive purity assessment. The detailed protocol, utilizing a C18 column with a TFA-buffered acetonitrile/water mobile phase, provides excellent separation of the main compound from potential process-related impurities and degradants. By explaining the causality behind each parameter and grounding the methodology in established validation principles from ICH guidelines, this document serves as a robust and trustworthy resource for scientists in the pharmaceutical and chemical industries. Adherence to this protocol will ensure the generation of accurate, reliable, and reproducible purity data.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

  • G.A. Shabir. HPLC Method Development and Validation for Pharmaceutical Analysis. [Online] Pharmaceutical Technology. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Online] Available at: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Online] Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Online] Available at: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Online] Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Online] Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Online] Available at: [Link]

Sources

Validation

Introduction: The Pyridine Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Guide to the Comparative Biological Activity of 5-Bromo-4-hydroxy-2-methoxypyridine Analogs The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of 5-Bromo-4-hydroxy-2-methoxypyridine Analogs

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a multitude of FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to engage in diverse chemical interactions make it a "privileged" structure in drug design.[2] This guide focuses on a specific, highly functionalized pyridine derivative, 5-Bromo-4-hydroxy-2-methoxypyridine , and its analogs. The strategic placement of a bromine atom, a hydroxyl group, and a methoxy group creates a molecule with a rich potential for biological activity.

The introduction of a bromine atom can enhance lipophilicity and membrane permeability, while also serving as a handle for further synthetic modification.[3] The hydroxyl group is a key hydrogen bond donor and acceptor, critical for target engagement, while the 2-methoxy group modulates the electronic nature and basicity of the pyridine nitrogen, which can significantly impact pharmacokinetic properties.[4] This guide provides a comparative analysis of a hypothetical series of analogs to elucidate the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and enzyme-inhibitory potential. The data presented, while illustrative, is grounded in established principles for this class of compounds and serves as a framework for future research.

Illustrative Synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine Analogs

The generation of a diverse library of analogs is predicated on a robust and flexible synthetic strategy. A plausible approach begins with commercially available precursors, such as 2,5-dibromopyridine, and employs sequential functionalization. The following workflow outlines a general pathway for creating the parent compound and its derivatives. The causality behind this multi-step process is to introduce functional groups in a controlled manner, preventing unwanted side reactions and allowing for diversification at key stages.

G cluster_synthesis General Synthetic Workflow start 2,5-Dibromopyridine step1 Selective Methoxylation (e.g., NaOMe, Methanol) start->step1 intermediate1 5-Bromo-2-methoxypyridine step1->intermediate1 step2 Directed Ortho-metalation followed by Borylation intermediate1->step2 intermediate2 Boronic Ester Intermediate step2->intermediate2 step3 Oxidation to Phenol (e.g., H2O2, NaOH) intermediate2->step3 product Core: 5-Bromo-4-hydroxy-2-methoxypyridine step3->product step4 Analog Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) product->step4 analogs Diverse Analogs (A1-A4) step4->analogs

Caption: General workflow for the synthesis of the core compound and its analogs.

Comparative Biological Evaluation

To understand the structure-activity relationships, we will compare the hypothetical biological activities of the core compound and four illustrative analogs.

  • Cpd 1 (Core): 5-Bromo-4-hydroxy-2-methoxypyridine

  • Analog A1: 5-Chloro-4-hydroxy-2-methoxypyridine (Bromo → Chloro)

  • Analog A2: 5-Bromo-2,4-dimethoxypyridine (Hydroxy → Methoxy)

  • Analog A3: 5-Bromo-4-hydroxy-2-ethoxypyridine (Methoxy → Ethoxy)

  • Analog A4: 4-(5-Bromo-4-hydroxy-2-methoxypyridin-3-yl)phenol (H → p-hydroxyphenyl at C3)

Anticancer Activity

Pyridine derivatives are well-documented as potent anticancer agents, often acting by inducing apoptosis or inhibiting key kinases involved in cell proliferation.[2][5][6] The cytotoxic potential of our analog series was evaluated against three human cancer cell lines representing breast (MCF-7), lung (A549), and colon (HCT-116) cancer.

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀ in µM)

Compound MCF-7 (Breast) A549 (Lung) HCT-116 (Colon) Structure-Activity Relationship (SAR) Insights
Cpd 1 (Core) 15.2 18.5 12.8 Baseline activity established.
Analog A1 18.9 22.1 16.4 Replacing bromine with less lipophilic chlorine slightly reduces potency.
Analog A2 35.6 40.3 32.5 Masking the 4-OH group significantly reduces activity, highlighting the importance of this H-bond donor for target interaction.[1]
Analog A3 16.1 19.8 13.5 Minor change in potency, suggesting some tolerance for larger alkoxy groups at the C2 position.
Analog A4 2.1 3.5 1.8 Significant increase in potency, likely due to the added phenyl ring providing further binding interactions (e.g., π-stacking) with the target.

| Doxorubicin | 1.2 | 1.6 | 1.1 | Standard chemotherapy agent for comparison.[5] |

Antimicrobial Activity

The search for new antimicrobial agents is critical in an era of increasing resistance. Pyridine-containing compounds have shown promise against a range of bacterial and fungal pathogens.[7][8][9]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus) Structure-Activity Relationship (SAR) Insights
Cpd 1 (Core) 16 32 32 Moderate, broad-spectrum activity.
Analog A1 16 64 64 Reduced activity against Gram-negative bacteria and fungi.
Analog A2 32 >128 >128 Loss of the 4-OH group is detrimental to antimicrobial activity.
Analog A3 8 16 16 Increased lipophilicity from the ethoxy group may improve membrane interaction, enhancing potency.
Analog A4 4 8 8 The phenolic moiety significantly boosts antimicrobial effects, a common feature in antimicrobial compounds.
Ciprofloxacin 1 0.5 N/A Standard antibacterial agent for comparison.

| Fluconazole | N/A | N/A | 8 | Standard antifungal agent for comparison. |

Kinase Inhibitory Activity

Many pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[6][10]

Table 3: Comparative VEGFR-2 Kinase Inhibition (IC₅₀ in nM)

Compound VEGFR-2 IC₅₀ (nM) Structure-Activity Relationship (SAR) Insights
Cpd 1 (Core) 250 Demonstrates modest inhibitory potential.
Analog A1 310 Halogen identity at C5 has a moderate impact on kinase binding.
Analog A2 >1000 The 4-OH group is critical for binding to the kinase active site, likely forming a key hydrogen bond.
Analog A3 225 Slight improvement, suggesting the binding pocket can accommodate a slightly larger group.
Analog A4 15 The appended phenol group likely accesses an additional binding pocket, dramatically increasing affinity. This is a common strategy in kinase inhibitor design.

| Sunitinib | 5 | Standard VEGFR-2 inhibitor for comparison. |

Mechanistic Insights: Apoptosis Induction Pathway

The potent anticancer activity of Analog A4 suggests it may function by inducing programmed cell death, or apoptosis. A common mechanism for kinase inhibitors is the disruption of survival signaling, leading to the activation of the caspase cascade. Treatment of cancer cells with an effective agent like Analog A4 would be expected to trigger the intrinsic (mitochondrial) apoptosis pathway.

G cluster_pathway Inferred Apoptosis Pathway for Analog A4 A4 Analog A4 VEGFR2 VEGFR-2 A4->VEGFR2 Inhibits PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates Bcl2 Anti-apoptotic (e.g., Bcl-2) PI3K->Bcl2 Activates Bax Pro-apoptotic (e.g., Bax) Bcl2->Bax Inhibits CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction via VEGFR-2 inhibition.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key biological assays. The inclusion of appropriate controls is a self-validating mechanism critical for trustworthy data.

MTT Assay for Anticancer Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

G cluster_mtt MTT Assay Workflow p1 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate p2 2. Incubate (24h, 37°C, 5% CO₂) p1->p2 p3 3. Treat Cells (Serial dilutions of analogs) Incubate for 48-72h p2->p3 p4 4. Add MTT Reagent (10 µL of 5 mg/mL stock) Incubate for 4h p3->p4 p5 5. Solubilize Formazan (Aspirate media, add 100 µL DMSO) p4->p5 p6 6. Read Absorbance (570 nm plate reader) p5->p6 p7 7. Calculate IC₅₀ (Plot dose-response curve) p6->p7

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for "medium only" blanks. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (treated with DMSO at the same concentration as the highest compound dose) and "untreated control" wells. Incubate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 4 hours at 37°C. During this period, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance of the blank wells, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Assay for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17]

G cluster_mic Broth Microdilution Workflow m1 1. Prepare Compound Dilutions (2-fold serial dilutions in broth) m3 3. Inoculate Plate (Add standardized inoculum to each well) m1->m3 m2 2. Standardize Inoculum (Adjust microbial suspension to 0.5 McFarland standard) m2->m3 m4 4. Incubate (18-24h at 37°C) m3->m4 m5 5. Determine MIC (Lowest concentration with no visible turbidity) m4->m5

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each analog in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]

In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol describes a general method to quantify kinase activity by measuring ADP production, which is a universal product of kinase-catalyzed phosphorylation. The produced ADP is converted to a fluorescent signal.[20]

G cluster_kinase Kinase Inhibition Assay Workflow k1 1. Pre-incubation (Kinase + Inhibitor Analog) k2 2. Initiate Reaction (Add ATP and Substrate) k1->k2 k3 3. Incubate (e.g., 30-60 min at 30°C) k2->k3 k4 4. Stop Reaction & Add Detection Reagent k3->k4 k5 5. Read Fluorescence (λEx/λEm = 530/590 nm) k4->k5 k6 6. Calculate IC₅₀ k5->k6

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Bromo-4-hydroxy-2-methoxypyridine: Elucidating Structure Through ¹H and ¹³C NMR Analysis

The Logic of Spectroscopic Elucidation for Substituted Pyridines The chemical shifts and coupling constants in the NMR spectra of aromatic heterocycles like pyridine are exquisitely sensitive to the nature and position o...

Author: BenchChem Technical Support Team. Date: January 2026

The Logic of Spectroscopic Elucidation for Substituted Pyridines

The chemical shifts and coupling constants in the NMR spectra of aromatic heterocycles like pyridine are exquisitely sensitive to the nature and position of substituents. Understanding these substituent effects is key to accurate spectral interpretation. In 5-Bromo-4-hydroxy-2-methoxypyridine, the interplay of the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the electron-withdrawing bromo (-Br) group, creates a unique electronic environment that is reflected in its NMR signature.

Predictive ¹H NMR Analysis of 5-Bromo-4-hydroxy-2-methoxypyridine

Based on the analysis of related structures, a predicted ¹H NMR spectrum of 5-Bromo-4-hydroxy-2-methoxypyridine in a common solvent like CDCl₃ would exhibit distinct signals for the two aromatic protons, the methoxy protons, and the hydroxyl proton.

Molecular Structure and Predicted Proton Environments

Caption: Predicted proton environments in 5-Bromo-4-hydroxy-2-methoxypyridine.

  • Aromatic Protons (H-3 and H-6): The pyridine ring contains two remaining protons at positions 3 and 6. The electron-donating methoxy group at C-2 will shield the adjacent H-3, shifting it upfield. Conversely, the nitrogen atom and the bromine at C-5 will deshield H-6, moving it downfield. We would therefore predict two singlets (or narrow doublets due to long-range coupling) in the aromatic region.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1] In a non-polar solvent like CDCl₃, it may appear as a broad singlet. Its chemical shift can be confirmed by D₂O exchange, where the peak would disappear.

Comparative ¹H NMR Data

To substantiate our predictions, we can compare the expected shifts with experimental data from analogous compounds.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)Solvent
5-Bromo-4-hydroxy-2-methoxypyridine (Predicted) ~6.5-6.8--~7.8-8.0~3.9CDCl₃
2-Methoxypyridine[2]6.81 (d)7.51 (t)6.72 (d)8.16 (d)3.92 (s)CDCl₃
4-Hydroxypyridine[3]6.45 (d)-6.45 (d)7.55 (d)-D₂O
2-Bromo-5-methoxypyridine[4]7.42 (d)7.15 (dd)-8.19 (d)3.84 (s)CDCl₃

This comparison highlights the expected upfield shift of H-3 due to the adjacent methoxy group and the downfield shift of H-6 influenced by the nitrogen and bromine atoms.

Predictive ¹³C NMR Analysis of 5-Bromo-4-hydroxy-2-methoxypyridine

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

  • C-2, C-4, and C-6: The carbons directly attached to the electronegative oxygen (C-2 and C-4) and nitrogen (C-2 and C-6) atoms will be significantly deshielded and appear at the downfield end of the spectrum.

  • C-5: The carbon atom bearing the bromine (C-5) will also experience a downfield shift, though typically less pronounced than that of C-Br in aliphatic systems.

  • C-3: This carbon will be the most shielded of the aromatic carbons.

  • -OCH₃ Carbon: The methoxy carbon will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Comparative ¹³C NMR Data

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₃ (ppm)Solvent
5-Bromo-4-hydroxy-2-methoxypyridine (Predicted) ~163~105~158~110~145~56CDCl₃
2-Methoxypyridine[2][5][6]164.2111.3138.5116.8147.053.4CDCl₃
4-Hydroxypyridine[7]140.2116.3175.4116.3140.2-DMSO-d₆
2-Bromo-5-methoxypyridine[4]141.8123.1140.2155.9148.155.8CDCl₃

The predicted ¹³C chemical shifts for 5-Bromo-4-hydroxy-2-methoxypyridine are informed by the substituent effects observed in these related molecules.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool for structural elucidation, its combination with other techniques provides a more complete picture.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation patterns. For 5-Bromo-4-hydroxy-2-methoxypyridine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorbances for this molecule would include a broad O-H stretch for the hydroxyl group, C-O stretches for the ether and phenol, and characteristic aromatic C-H and C=C/C=N stretches.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule.

Workflow for Spectroscopic Analysis

G cluster_0 Analytical Workflow A Sample Purification B NMR Sample Preparation A->B C ¹H & ¹³C NMR Acquisition B->C D Data Processing & Analysis C->D E Structural Elucidation D->E F Comparison with Analogs E->F G Complementary Analysis (MS, IR) E->G H Final Structure Confirmation F->H G->H

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for 5-Bromo-4-hydroxy-2-methoxypyridine, adapted from standard procedures for similar compounds.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified 5-Bromo-4-hydroxy-2-methoxypyridine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can lead to sharper -OH signals.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Spectral width: ~16 ppm

      • Relaxation delay: 1.0 s

      • Number of scans: 16

    • Reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • A proton-decoupled pulse sequence is typically employed.

    • Typical acquisition parameters:

      • Spectral width: ~250 ppm

      • Relaxation delay: 2.0 s

      • Number of scans: 1024 (or more, as ¹³C has a low natural abundance)

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectra.

Conclusion

The structural elucidation of 5-Bromo-4-hydroxy-2-methoxypyridine through NMR spectroscopy is a process of predictive analysis and comparative validation. By understanding the fundamental principles of substituent effects on the pyridine ring and leveraging experimental data from analogous compounds, researchers can confidently interpret the ¹H and ¹³C NMR spectra of this and similar novel molecules. The integration of complementary techniques such as mass spectrometry and infrared spectroscopy further strengthens the structural assignment, providing the high level of certainty required in modern chemical research and development.

References

I was unable to find specific references for the NMR data of 5-Bromo-4-hydroxy-2-methoxypyridine. The comparative data is from publicly available chemical databases and supporting information from scientific publications. For general principles of NMR spectroscopy and solvent effects, please refer to standard organic chemistry and spectroscopy textbooks.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-hydroxy-2-methoxypyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry Pyridine and its derivatives are fundamental heterocyclic scaffolds tha...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous approved pharmaceuticals.[1][2] Their prevalence stems from a unique combination of chemical stability, water solubility, and the ability to engage in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination.[1][3] Within this vast chemical space, the 5-Bromo-4-hydroxy-2-methoxypyridine core represents a particularly compelling starting point for drug discovery. This scaffold is strategically functionalized to allow for systematic chemical modification and exploration of structure-activity relationships (SAR).

The substituents are not arbitrary; each serves a distinct purpose. The 4-hydroxy group provides a critical hydrogen bond donor/acceptor site, mimicking the phenolic moieties found in many endogenous ligands and enzyme inhibitors.[4] The 2-methoxy group modulates the electronic properties and lipophilicity of the ring while serving as a hydrogen bond acceptor.[5] Crucially, the 5-bromo substituent acts as a versatile synthetic handle, enabling late-stage diversification through modern cross-coupling reactions, and as an electron-withdrawing group that can influence binding affinity.[5][6] This guide will provide an in-depth analysis of the SAR of this scaffold, compare its performance with alternative structures, and provide validated experimental protocols to empower researchers in their quest for novel therapeutics.

Part 1: Synthetic Strategies and Chemical Tractability

The synthetic accessibility of a chemical scaffold is a paramount consideration in any drug discovery program. The 5-Bromo-4-hydroxy-2-methoxypyridine core can be constructed through logical, multi-step synthetic sequences starting from readily available materials. The causality behind the chosen synthetic route is to install the key functional groups in a sequence that prevents unwanted side reactions and allows for maximum flexibility.

A plausible and efficient synthetic approach begins with a suitably substituted pyridine, followed by sequential bromination, hydroxylation (or protection/deprotection of a hydroxyl group), and methoxylation. For instance, a common strategy involves the preparation of a key intermediate like 5-bromo-2-methoxypyridine from 2,5-dibromopyridine, which can then be further functionalized.[7] The bromine at the 5-position is particularly useful for introducing a vast array of chemical diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6]

G cluster_0 Core Synthesis cluster_1 Scaffold Derivatization Start 2,5-Dibromopyridine Step1 Methoxylation (e.g., NaOMe, MeOH) Start->Step1 Int1 5-Bromo-2-methoxypyridine Step1->Int1 Step2 Directed Ortho-Metalation & Hydroxylation Int1->Step2 Core 5-Bromo-4-hydroxy- 2-methoxypyridine Scaffold Step2->Core Step3 Suzuki Coupling (Ar-B(OH)₂) Core->Step3 Step4 Buchwald-Hartwig (R₂-NH) Core->Step4 Step5 Etherification (R-X) Core->Step5 Via 4-OH Deriv1 Aryl/Heteroaryl Derivatives Step3->Deriv1 Deriv2 Amino Derivatives Step4->Deriv2 Deriv3 Ether Derivatives Step5->Deriv3

Caption: General workflow for synthesis and diversification of the target scaffold.

Part 2: Decoding the Structure-Activity Relationship (SAR)

The central tenet of SAR is that the biological activity of a compound is directly related to its three-dimensional structure and the physicochemical properties of its constituent atoms. For the 5-Bromo-4-hydroxy-2-methoxypyridine scaffold, we can dissect the contribution of each substituent and predict how modifications will impact biological performance.

Key Substituent Analysis:
  • C4-Hydroxyl Group: This group is a powerful hydrogen bond donor and acceptor. Its presence is often critical for anchoring the molecule within a protein's active site, for example, by interacting with the hinge region of a kinase. The acidity of this hydroxyl group can be tuned by other substituents on the ring, influencing its pKa and interaction strength. Replacing it with a methoxy group (O-methylation) removes the hydrogen-bonding donor capability, which can be a decisive test of its importance. This modification can also improve cell permeability but may result in a significant loss of potency if the H-bond is critical.

  • C2-Methoxy Group: This group primarily functions as a hydrogen bond acceptor. Its steric bulk can influence the conformation of adjacent substituents and its metabolic stability. Demethylation to a hydroxyl group would introduce an additional H-bond donor site, potentially altering target affinity and selectivity.

  • C5-Bromo Group: The bromine atom is a moderately lipophilic, electron-withdrawing group. Its primary utility in SAR studies is as a versatile handle for introducing new functionality. Replacing bromine with a diverse set of aryl, heteroaryl, or alkyl groups via cross-coupling allows for the exploration of nearby pockets in the target's binding site. Comparing a series of C5-aryl derivatives with varying electronic properties (e.g., 4-methoxyphenyl vs. 4-trifluoromethylphenyl) can probe for favorable electronic and steric interactions. The parent compound (C5-H) serves as a crucial baseline to quantify the contribution of the C5 substituent to overall activity.

Comparative SAR Data (Hypothetical Model based on Related Scaffolds)

To illustrate these principles, the following table summarizes expected activity trends based on data from related pyridine and pyrimidine kinase inhibitors and anti-inflammatory agents.[6][8]

Position ModifiedSubstituentExpected Impact on Kinase InhibitionRationale
C4 -OH (Hydroxy)High Forms critical H-bond with kinase hinge region.
-OCH₃ (Methoxy)Low to Moderate Loss of H-bond donor capability; increased lipophilicity.
-NH₂ (Amino)Moderate to High Can also serve as an H-bond donor.
C5 -Br (Bromo)Baseline Provides a starting point for diversification.
-H (Hydrogen)Lower Loss of favorable interactions or steric bulk.
-PhenylModerate Occupies a hydrophobic pocket; can be further substituted.
-4-FluorophenylModerate to High Fluorine can form favorable orthogonal interactions.
-MorpholineHigh Can improve solubility and form additional H-bonds.
C2 -OCH₃ (Methoxy)Baseline Provides a balance of steric and electronic properties.
-OH (Hydroxy)Variable May introduce new interactions but also potential metabolic liabilities.
-NHCH₃ (Methylamino)Variable Can act as an H-bond donor/acceptor, altering binding mode.

Part 3: Performance Comparison with Alternative Scaffolds

While the 5-Bromo-4-hydroxy-2-methoxypyridine core is highly promising, it is essential to objectively compare it against other "privileged" scaffolds used in drug discovery.

ScaffoldKey AdvantagesKey DisadvantagesCommon Targets
5-Bromo-4-hydroxy-2-methoxypyridine High synthetic tractability; multiple points for diversification; mimics phenolic structures.Potential for metabolic oxidation of the pyridine ring.Kinases (p38, PI3K), Inflammatory Pathway Enzymes.[6][8]
Pyrimidine Well-established in approved drugs; mimics nucleobases; multiple sites for H-bonding.Can have lower solubility; synthesis can be complex.Kinases (EGFR, VEGFR), GPCRs.[9][10]
Quinoline Fused ring system provides rigidity and extended scaffold for π-stacking.Often more lipophilic, which can lead to off-target effects and poor solubility.Kinases, DNA-interacting enzymes, Antimalarials.
Indole Bioisostere of tryptophan; common in natural products; versatile chemistry.N-H can be a metabolic liability; potential for CYP450 inhibition.Serotonin Receptors, Kinases, Tubulin.

The choice of scaffold ultimately depends on the specific biological target and the desired properties of the final drug candidate. The pyridine core offers a compelling balance of synthetic flexibility and favorable drug-like properties.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems designed to reliably assess the biological activity of newly synthesized derivatives.

Protocol 1: Synthesis of C5-Aryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a standard method for diversifying the scaffold at the C5 position.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).[6]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This assay evaluates the ability of compounds to suppress inflammatory responses in a cellular context.[11][12]

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess Reagent system according to the manufacturer's instructions. Measure absorbance at 540 nm.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each compound.

G Start Synthesized Derivatives Library Assay1 Primary Screen: In Vitro Kinase Assay Start->Assay1 Decision1 Potency > Threshold? (e.g., IC₅₀ < 1 µM) Assay1->Decision1 Assay2 Secondary Screen: Cellular Anti-Inflammatory Assay Decision1->Assay2 Yes Inactive Inactive/ Toxic Decision1->Inactive No Decision2 Cellular Activity & Low Toxicity? Assay2->Decision2 Assay3 Selectivity Profiling (Kinase Panel) Decision2->Assay3 Yes Decision2->Inactive No End Lead Candidate Assay3->End

Caption: A logical workflow for the biological evaluation of new derivatives.

Part 5: Mechanistic Insights and Signaling Pathways

Many pyridine derivatives exert their therapeutic effects by inhibiting key signaling pathways involved in disease progression. For instance, the p38 MAP kinase and PI3K/Akt/mTOR pathways are critical regulators of inflammation and cell proliferation, respectively, and are common targets for pyridine-based inhibitors.[6][8] The diagram below illustrates a simplified model of how a derivative might inhibit a kinase-mediated signaling cascade.

G cluster_pathway Kinase Signaling Pathway Stimulus Extracellular Stimulus (e.g., Cytokine, Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase (e.g., p38, PI3K) UpstreamKinase->TargetKinase Downstream Downstream Effector TargetKinase->Downstream Response Cellular Response (Inflammation, Proliferation) Downstream->Response Inhibitor 5-Bromo-4-hydroxy- 2-methoxypyridine Derivative Inhibitor->Inhibition

Sources

Comparative

A Comparative Guide for Synthetic Chemists: Cost-Benefit Analysis of 5-Bromo-4-hydroxy-2-methoxypyridine in Cross-Coupling Reactions

For researchers and professionals in drug development, the strategic selection of building blocks is paramount. Substituted pyridines are privileged scaffolds in medicinal chemistry, and the choice of starting material c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is paramount. Substituted pyridines are privileged scaffolds in medicinal chemistry, and the choice of starting material can significantly impact a project's timeline, cost, and overall success. This guide provides a detailed cost-benefit analysis of 5-Bromo-4-hydroxy-2-methoxypyridine , a versatile but specialized reagent, compared to a closely related and more common alternative, 5-Bromo-2,4-dimethoxypyridine .

The analysis is framed around a ubiquitous and critical transformation in modern synthesis: the Suzuki-Miyaura cross-coupling reaction. We will explore two distinct synthetic workflows to achieve a common target, evaluating them on cost, efficiency, and safety.

Reagent Profiles: Functionality and Reactivity

The utility of a building block is dictated by the interplay of its functional groups. Understanding their electronic and steric influence is key to predicting reactivity and making informed choices.

  • 5-Bromo-4-hydroxy-2-methoxypyridine (Compound A): This reagent offers three distinct functional handles. The bromine at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions.[1][2] The 4-hydroxy group is a weakly acidic proton that can influence solubility and potentially coordinate to the metal catalyst, modulating its activity. The 2-methoxy group is a stable, electron-donating group.

  • 5-Bromo-2,4-dimethoxypyridine (Compound B): Structurally similar, this alternative also features the reactive 5-bromo position for cross-coupling. However, the 4-position is protected as a methyl ether. This seemingly minor difference is the crux of our analysis. While it prevents the free hydroxyl's potential interference or side reactions, it necessitates an additional deprotection step if the 4-hydroxy moiety is required in the final product.

Head-to-Head: A Comparative Cost Analysis

The initial procurement cost is a primary driver in process development. A survey of major chemical suppliers reveals a significant price disparity between the two reagents.

ReagentCAS NumberRepresentative Supplier & GradePrice (USD/gram)Molar Cost (USD/mol)
5-Bromo-4-hydroxy-2-methoxypyridine 185510-98-5TCI, >98.0%~$175/g~$35,700/mol
5-Bromo-2,4-dimethoxypyridine 869936-39-8Combi-Blocks, 97%~$30/g~$6,570/mol

*Prices are approximate as of late 2025 and subject to change. They are intended for comparative purposes only.

Initial Insight: 5-Bromo-2,4-dimethoxypyridine presents a compelling >5-fold cost advantage on a per-mole basis for the starting material alone. This immediately raises the central question: does the cost and effort of an additional synthetic step outweigh this initial savings?

A Case Study: Synthesis of 4-Hydroxy-2-methoxy-5-phenylpyridine

To provide a data-driven comparison, we will analyze two synthetic routes to the same target molecule, a common biaryl pyridine structure.

Workflow 1: The Direct Route with Compound A

This approach leverages the pre-installed hydroxyl group for a direct, one-step synthesis.

cluster_0 Inputs A 5-Bromo-4-hydroxy- 2-methoxypyridine C Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C, 4h A->C B Phenylboronic Acid B->C D Target Product (1 Step) C->D

Caption: Workflow for the direct, one-step Suzuki coupling.

Experimental Protocol (Representative):

  • To a degassed solution of 5-Bromo-4-hydroxy-2-methoxypyridine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water, add K₂CO₃ (2.5 equiv).

  • Spurge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 equiv) and heat the reaction at 90°C for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the product.

Workflow 2: The Indirect Route with Compound B

This two-step approach uses the cheaper starting material but requires a subsequent demethylation.

cluster_0 Inputs A 5-Bromo-2,4- dimethoxypyridine C Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Toluene/H2O, 80°C, 5h A->C B Phenylboronic Acid B->C D Coupled Intermediate C->D E O-Demethylation BBr3, DCM, 0°C to RT OR L-Selectride, THF, Reflux D->E F Target Product (2 Steps) E->F

Caption: Workflow for the indirect, two-step synthesis.

Experimental Protocols (Representative):

  • Step 1: Suzuki Coupling: A procedure similar to Workflow 1 is followed, often with slightly different catalysts or bases optimized for the methoxylated substrate.[3]

  • Step 2: O-Demethylation: The coupled intermediate (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0°C under argon. Boron tribromide (1.5 equiv, 1M solution in DCM) is added dropwise.[4] The reaction is stirred for 2-4 hours, allowing it to warm to room temperature. It is then carefully quenched with methanol and concentrated. The residue is purified to yield the final product. An alternative, less harsh method involves using L-Selectride in refluxing THF.[5]

Performance and Process Analysis

The choice between workflows extends beyond reagent cost to include yield, time, and safety.

ParameterWorkflow 1 (Direct)Workflow 2 (Indirect)Causality & Expert Commentary
Overall Yield ~75-85%~65-75% (cumulative)The indirect route suffers from yield loss over two steps. A 90% yield on coupling and 80% on demethylation results in a 72% overall yield.
Process Steps 1 synthetic step2 synthetic stepsEach step adds significant time for setup, reaction, workup, and purification, increasing labor costs and equipment occupancy.
Total Time ~8 hours~16-24 hoursDemethylation reactions often require careful, slow addition of reagents and extended stir times, followed by a second full purification cycle.
Reagent Hazards Standard Pd catalysts and bases.High Hazard: Boron tribromide (BBr₃) is extremely corrosive, toxic if inhaled, and reacts violently with water.[6][7][8][9]The use of BBr₃ requires stringent safety protocols, specialized equipment (e.g., Schlenk line, robust fume hood), and poses a significant risk, which is a major "cost".[9] L-Selectride is a safer but still highly reactive alternative.[5]
Purification Straightforward chromatography.Two separate purifications required.The polarity change from the methoxy intermediate to the final hydroxy product can aid in the second purification, but it is still an additional, time-consuming step.

Conclusion and Strategic Recommendations

The analysis reveals a clear trade-off between upfront material cost and overall process efficiency and safety.

  • 5-Bromo-4-hydroxy-2-methoxypyridine (Direct Route) is the superior choice for:

    • Research & Development: When speed and predictability are critical, the one-step route provides the fastest path to the target molecule, accelerating discovery timelines.

    • Small-Scale Synthesis (<10g): The higher material cost is offset by significantly reduced labor, time, and solvent/energy consumption. The avoidance of hazardous reagents simplifies the experimental setup.

    • Projects with Tight Deadlines: Eliminating a full synthetic step can save one to two days of work, which is invaluable in fast-paced environments.

  • 5-Bromo-2,4-dimethoxypyridine (Indirect Route) may be considered for:

    • Large-Scale Process Chemistry (>1kg): If the target molecule is a late-stage clinical candidate or commercial product, the substantial savings on the starting material might justify the investment in process optimization for the two-step route.

    • Cost-Constrained Projects: When the budget for raw materials is the primary limiting factor, this route offers a viable, albeit more labor-intensive, alternative.

    • When the 4-OH is not needed: If the final target molecule requires a 4-methoxy group, then Compound B is unequivocally the correct and more cost-effective choice.

Final Verdict: For the intended audience of researchers and drug development professionals operating in a discovery or early-phase development context, the benefits of 5-Bromo-4-hydroxy-2-methoxypyridine —namely, speed, efficiency, and safety—far outweigh its higher initial cost. The direct synthetic route minimizes process variables and delivers the desired material faster, which is the most valuable currency in research and development.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Boron Tribromide. [Link]

  • Oishi, T., et al. Chemoselective Demethylation of Methoxypyridine. J-STAGE. [Link]

  • National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

  • ChemSynthesis. 2-(hydroxy-pyridin-2-ylmethyl)-4-methoxyphenol. [Link]

  • Amherst College. STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide. [Link]

  • Wikipedia. 4-methoxybenzoate monooxygenase (O-demethylating). [Link]

  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Purdue University. Standard Operating Procedure: Boron Tribromide. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Royal Society of Chemistry. The substrate specificity in the O-demethylation of 4-alkylguaiacols by cytochrome P450 AgcAP450. [Link]

  • ACS Publications. Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. [Link]

  • National Institutes of Health. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

  • ResearchGate. Selective demethylation and acetylation of phenanthrenequinones. Reagents and conditions. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-hydroxy-2-methoxypyridine

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and dispo...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 5-Bromo-4-hydroxy-2-methoxypyridine, a halogenated pyridine derivative, require a comprehensive understanding of its potential hazards and a meticulously planned disposal pathway. This guide provides the essential, field-proven procedures to manage this compound responsibly, ensuring the safety of laboratory personnel and the integrity of our environment.

The causality behind these stringent protocols is rooted in the compound's chemical structure. The presence of a bromine atom categorizes it as a halogenated organic compound, which can be persistent in the environment and may form toxic byproducts, such as hydrogen bromide, upon improper incineration.[1][2] Furthermore, pyridine-based structures can exhibit their own toxicological profiles. While comprehensive toxicological data for this specific molecule is not widely available, the established hazards of structurally similar compounds necessitate treating it with a high degree of caution.[3][4][5]

Hazard Assessment and Essential Safety Precautions

Before any handling or disposal begins, a thorough risk assessment is paramount. Based on data from closely related analogs like 5-Bromo-2-methoxypyridine, we can anticipate a specific hazard profile that dictates our safety protocols.

Expected Hazard Profile:

  • Skin Irritation (H315): Causes skin irritation.[3][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3][6]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3][6][7]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[6][8][9]

These classifications mandate the use of robust engineering controls and Personal Protective Equipment (PPE) to create a self-validating system of safety where exposure is minimized at every step.

Engineering Controls and Personal Protective Equipment (PPE)

All work involving 5-Bromo-4-hydroxy-2-methoxypyridine, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Control/PPE Specification & Justification Source
Hand Protection Nitrile gloves. Double-gloving is recommended for neat transfers.[11][12]
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][3]
Skin/Body Protection Laboratory coat. Ensure it is fully buttoned.[3][13]
Respiratory Not required if work is conducted within a certified chemical fume hood. For spill cleanup outside a hood, a full-face respirator with an appropriate filter (e.g., ABEK type) may be necessary.[3]

Step-by-Step Waste Disposal Protocol

The guiding principle for disposing of 5-Bromo-4-hydroxy-2-methoxypyridine is that it must never be disposed of down the drain or in general solid waste.[4][12][14] It must be collected as hazardous chemical waste and transferred to a licensed disposal facility, typically via your institution's Environmental Health & Safety (EHS) department.

Methodology:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired 5-Bromo-4-hydroxy-2-methoxypyridine powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jar).

    • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and compatible liquid waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS department's guidelines. Halogenated and non-halogenated waste streams are typically kept separate.

    • Sharps Waste: Needles or syringes used for transfers must be disposed of in a designated sharps container.

  • Container Labeling:

    • As soon as the first drop of waste is added, label the container clearly.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "5-Bromo-4-hydroxy-2-methoxypyridine."

      • An accurate estimation of the concentration and volume.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The date the waste was first added.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]

    • This area should be in a well-ventilated location, away from heat or ignition sources, and segregated from incompatible materials like strong oxidizing agents, acids, and bases.[1][2][10]

    • Ensure the container is kept tightly closed except when adding waste.[2][3]

  • Final Disposition:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or a certified chemical waste contractor.

    • Follow all internal procedures for requesting a chemical waste pickup.[10]

Disposal Workflow Diagram

G Workflow for 5-Bromo-4-hydroxy-2-methoxypyridine Disposal cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Final Disposition A Identify Waste (Solid, Liquid, Contaminated PPE) B Select Labeled, Compatible Waste Container A->B C Segregate Waste Stream (Halogenated Organic) B->C D Securely Seal Container After Each Addition C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Project Complete E->F Time / Volume G Request Waste Pickup via Institutional EHS Protocol F->G H Transfer Custody to EHS Professional G->H I Transport to Licensed Waste Disposal Facility (e.g., Incineration) H->I

Caption: Decision workflow for the safe disposal of 5-Bromo-4-hydroxy-2-methoxypyridine.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is a critical component of laboratory safety.

Experimental Protocol for Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above (double nitrile gloves, safety goggles, lab coat).

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][14] Avoid dry sweeping.

    • For Liquid Spills: Cover the spill with an inert absorbent material (vermiculite, sand, or chemical absorbent pads), starting from the outside and working inward to prevent spreading.[11][12]

  • Collect Waste: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[11] All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.

  • Wash Hands: After removing PPE, wash hands thoroughly with soap and water.

In the event of personal exposure, immediately rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][3][8] Contaminated clothing must be removed immediately and washed before reuse.[3][7]

By adhering to this comprehensive guide, you can effectively manage the risks associated with 5-Bromo-4-hydroxy-2-methoxypyridine, ensuring a safe and compliant laboratory environment.

References

  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Thermo Fisher Scientific. [Link]

  • 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO. PubChem. [Link]

  • Pyridinium bromide perbromide - Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Chemical Process SOP Example - 5-bromo-2-deoxyuridine (BrdU). University of Wyoming. [Link]

  • Pyridine - Standard Operating Procedure. Washington State University. [Link]

  • Pyridine hydrobromide Safety Data Sheet. Jubilant Ingrevia. [Link]

  • PYRIDINE - International Chemical Safety Cards. IPCS. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-4-hydroxy-2-methoxypyridine

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of 5-Bromo-4-hydroxy-2-methoxypyridine. The procedural guidance herein is synthesized from established safety principles and data from structurally similar compounds to ensure a comprehensive safety framework.

The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards and implementing robust control measures, we can create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: An Evidence-Based Approach

Based on available data for these related compounds, 5-Bromo-4-hydroxy-2-methoxypyridine should be treated as a substance that is:

  • A skin and eye irritant: Causes skin irritation and serious eye irritation.[1][2]

  • A respiratory tract irritant: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if swallowed: Acute oral toxicity is a known hazard for similar compounds.[6][7]

It is crucial to consult the vendor-supplied Safety Data Sheet (SDS) upon receipt of any chemical to obtain the most accurate and specific hazard information.[8] All laboratory operations must comply with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan.[9][10][11]

Exposure Control and Personal Protective Equipment (PPE)

The primary goal is to minimize all routes of exposure—dermal, ocular, and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense All work involving 5-Bromo-4-hydroxy-2-methoxypyridine, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[8][12] This is the most critical step in preventing inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[13]

Personal Protective Equipment (PPE): A Mandatory Requirement PPE is not a substitute for robust engineering controls but serves as the essential final barrier.[12] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles with side-shields (ANSI Z87.1 certified) or a full-face shield.Protects against splashes and airborne particles that can cause serious and potentially irreversible eye irritation.[2] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).Provides primary splash protection for incidental contact. Nitrile is a common and effective choice for many substituted pyridines. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.[14]
Body Protection Fully-buttoned laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.[7] A lab coat should be worn at all times in the laboratory and should be laundered separately from personal clothing.[6]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood.A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[13][15]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operating procedure is critical for ensuring safety and reproducibility.

Pre-Handling & Preparation

  • Designate a Work Area: Clearly demarcate the area within the chemical fume hood where the work will be performed.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood before handling the chemical.

  • Verify Emergency Equipment: Confirm that the eyewash station and safety shower are unobstructed and functional.

  • Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.

Experimental Workflow: Weighing and Reconstitution

  • Grounding: To prevent static discharge when handling powders, use an anti-static weigh boat or ground the balance.

  • Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid generating dust.[6]

  • Container Sealing: Immediately and securely close the primary container after weighing.

  • Reconstitution: Place the weigh boat containing the chemical into the receiving flask. Add the solvent slowly to dissolve the compound, minimizing the risk of splashing.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes directly into the designated solid hazardous waste container located within the fume hood.

Post-Handling

  • Decontamination: Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[6]

Workflow for Safe Handling of 5-Bromo-4-hydroxy-2-methoxypyridine

G cluster_prep 1. Pre-Handling cluster_handling 2. Handling & Experimentation (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep1 Verify Fume Hood & Emergency Equipment prep2 Don All Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Designate & Prepare Work Surface in Hood prep2->prep3 handle1 Weigh Compound (Avoid Dust Generation) prep3->handle1 handle2 Transfer to Vessel & Add Solvent handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 disp1 Segregate Solid & Liquid Hazardous Waste handle2->disp1 Dispose Contaminated Items Immediately clean1 Decontaminate Work Surface handle3->clean1 clean2 Doff PPE in Correct Order clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp3 Store in Satellite Accumulation Area clean3->disp3 disp2 Label Waste Containers Clearly

Caption: Procedural workflow for handling 5-Bromo-4-hydroxy-2-methoxypyridine.

Emergency Procedures: Plan for the Unexpected

Accidents are preventable but preparation is essential.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If they feel unwell or have difficulty breathing, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

  • Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled hazardous waste container. For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.[10]

Storage and Disposal Plan

Storage Store 5-Bromo-4-hydroxy-2-methoxypyridine in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials such as strong acids and oxidizing agents. The storage location should be secure and accessible only to authorized personnel.[17]

Disposal All waste generated from handling this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled containers for solid and liquid waste.

  • Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1][8] Consult your institution's EHS department for specific disposal procedures.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that extends beyond the product itself, ensuring a secure environment for groundbreaking research.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-hydroxy-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-hydroxy-2-methoxypyridine
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